Zethrene
Description
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Structure
3D Structure
Properties
CAS No. |
214-63-1 |
|---|---|
Molecular Formula |
C24H14 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
hexacyclo[13.7.1.14,8.02,13.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene |
InChI |
InChI=1S/C24H14/c1-5-15-7-3-11-19-22-14-18-10-2-6-16-8-4-12-20(24(16)18)21(22)13-17(9-1)23(15)19/h1-14H |
InChI Key |
UXUXNGMSDNTZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C5=CC=CC6=C5C(=CC=C6)C=C4C3=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
What are the fundamental properties of zethrene?
An In-depth Technical Guide on the Fundamental Properties of Zethrene
Introduction
This compound (dibenzo[de,mn]naphthacene) is a unique Z-shaped polycyclic aromatic hydrocarbon (PAH) composed of two fused phenalene (B1197917) units.[1] First synthesized by Erich Clar in 1955, this compound has garnered significant academic and research interest due to its distinct structural and electronic properties.[1][2] According to Clar's aromatic sextet rule, the two outer naphthalene (B1677914) units are considered truly aromatic, while the two central double bonds are formally fixed and not part of the aromatic system.[1] This structural feature is the origin of its most fascinating characteristic: a significant open-shell diradical character in its ground state.[2] This property imparts this compound and its derivatives with unique optical, electronic, and magnetic behaviors, making them promising candidates for applications in organic electronics, nonlinear optics, and spintronics.[3][4]
This guide provides a comprehensive overview of the fundamental properties of this compound, summarizing key quantitative data, outlining experimental protocols for its synthesis and characterization, and visualizing its core chemical logic and reactivity.
Chemical and Structural Properties
X-ray crystallographic analysis confirms that the this compound molecule is planar.[1] The most notable structural feature is the nature of the bonds in the central part of the molecule. The C7–C7a and C14–C14a bonds have a measured length of approximately 1.35 Å, which is characteristic of a C(sp²)–C(sp²) double bond (typically 1.31–1.34 Å) and significantly shorter than a typical aromatic bond (1.38–1.40 Å).[5] This confirms the presence of formally fixed double bonds, a key aspect of its structure.[2][5]
Table 1: General and Structural Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₁₄ | [1][6] |
| Molar Mass | 302.376 g·mol⁻¹ | [1] |
| Appearance | Deep violet needles[2], deep-red solid[1] | [1][2] |
| Melting Point | 262 °C | [1] |
| Key Bond Lengths (C7–C7a, C14–C14a) | 1.35 Å | [5] |
Electronic and Optical Properties
The unique structure of this compound gives rise to a ground state that is best described as an open-shell singlet diradicaloid.[2] This means there is a balance between a closed-shell quinoidal resonance structure and an open-shell diradical form.[3] This diradical character is the source of its unusual physical properties.[2][4]
-
Diradical Character : The extent of the open-shell nature is quantified by the diradical character index (y₀). While parent this compound has a modest diradical character, extending the molecule vertically (e.g., heptathis compound) or laterally (e.g., super-zethrene) rapidly increases this value.[2][7] For instance, the diradical character (y₀) for a heptathis compound dimer (HZD) derivative is calculated to be as high as 0.713.[2]
-
Electronic Gap : this compound derivatives exhibit a small singlet-triplet energy gap (ΔES-T).[8][9] This low energy gap is a signature of their diradical nature and allows for thermal population of the triplet state.[9]
-
Optical Absorption : this compound appears as a deep-red or violet solid and forms a red solution in benzene (B151609) with an absorption maximum (λmax) at 550 nm.[1][2] Its derivatives, particularly extended zethrenes, show significantly red-shifted absorption into the near-infrared (NIR) region.[2] For example, a p-quinodimethane-bridged perylene (B46583) monoimide dimer, considered an extended heptathis compound, displays an intense absorption maximum at 915 nm.[2]
-
Semiconductor Behavior : this compound has been successfully incorporated into organic thin-film transistors (OTFTs), where it functions as a p-type semiconductor with a hole mobility of up to 0.05 cm² V⁻¹ s⁻¹.[2][5] The LUMO energy level for a this compound derivative was estimated at -3.28 eV from cyclic voltammetry, with a HOMO-LUMO gap of 2.21 eV determined from the absorption edge.[5] Interestingly, through chemical modification, such as Diels-Alder reactions, this compound can be converted into n-type semiconductor materials.[5][10]
Table 2: Electronic and Optical Data for this compound and Derivatives
| Parameter | Molecule / Derivative | Value | Reference |
| Hole Mobility | Parent this compound | up to 0.05 cm² V⁻¹ s⁻¹ | [5][7] |
| LUMO Energy Level | This compound Derivative (9a) | -3.28 eV | [5] |
| HOMO-LUMO Gap | This compound Derivative (9a) | 2.21 eV | [5] |
| Absorption Max (λmax) | Parent this compound (in benzene) | 550 nm | [2][7] |
| Absorption Max (λmax) | Heptathis compound | 586 nm | [2][7] |
| Absorption Max (λmax) | Heptathis compound Diimide (HZ-DI) | Shoulders at 747 nm, 827 nm | [2] |
| Diradical Character (y₀) | Dibenzoheptathis compound (Isomer 1) | 0.309 | [2] |
| Diradical Character (y₀) | Dibenzoheptathis compound (Isomer 2) | 0.576 | [2] |
Reactivity and Stability
This compound is a highly reactive molecule.[2] It is sensitive to light and air; under a sunlight lamp, it undergoes complete decomposition within 12 hours.[1] This high reactivity is a direct consequence of its diradical character and the presence of fixed double bonds.[2][7] Extended zethrenes are even more reactive and tend to polymerize or react with air and acid.[2]
A key reaction demonstrating its unique reactivity is the Diels-Alder reaction. This compound can act as a diene, reacting with N-alkyl maleimides. This reaction involves one of the fixed double bonds and part of a naphthalene ring, leading to π-expanded derivatives of benzo[pqr]naphtho[8,1,2-bcd]perylene.[5][10]
Caption: Logical flow of the Diels-Alder reaction of this compound.
Synthesis and Experimental Protocols
While the original synthesis by Clar was inefficient, several modern, higher-yielding routes have been developed.[1][5] These have made this compound and its derivatives more accessible for materials science research.[2][8]
Modern Synthesis via Wittig and Heck Reactions
A notable modern synthesis reported by Miao and coworkers involves a Wittig reaction followed by an intramolecular Heck reaction.[5] This method provides an improved yield and convenient access to the this compound core.[5][10]
Experimental Protocol Outline:
-
Step 1: Wittig Reaction: Bis(triphenylphosphonium) salt 3 is reacted with two equivalents of an appropriate aldehyde to form the diene intermediate 5 .[5]
-
Step 2: Intramolecular Heck Reaction: The diene 5 undergoes an intramolecular Heck coupling reaction.[5] This step is crucial and requires a stoichiometric amount of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), to achieve a good yield of this compound.[5][7] The reaction is believed to proceed through an unstable dinaphtho[3]annulene intermediate that spontaneously undergoes transannular cyclization to form the this compound skeleton.[5]
-
Purification: The final product, this compound, is purified. Single crystals suitable for X-ray crystallography can be grown from solutions in chloroform.[5]
Caption: A modern synthetic workflow for producing this compound.
Structure-Property Relationships
The fundamental properties of this compound are intrinsically linked to its chemical structure. The fusion of two phenalenyl units in a "Z" shape creates the fixed central double bonds, which in turn prevents full aromatic delocalization across the entire molecule. This structural constraint is the direct cause of the open-shell diradical character, which governs its electronic, optical, and magnetic properties.
Caption: The relationship between this compound's structure and its key properties.
Conclusion
This compound represents a fascinating class of PAHs where structural design directly dictates novel electronic properties. The presence of fixed double bonds induces a significant diradical character, which is the cornerstone of its behavior. Modern synthetic advancements have enabled deeper exploration of this compound and its extended analogues, revealing their potential as p-type and n-type semiconductors, NIR dyes, and model systems for studying molecular magnetism. The continued investigation into the structure-property relationships of this compound-based molecules will undoubtedly pave the way for new functional organic materials.
References
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- 5. Revisiting this compound: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C24H14 | CID 12445035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Revisiting this compound: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Diradical Character of Zethrenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zethrenes are a fascinating class of polycyclic aromatic hydrocarbons (PAHs) characterized by a unique Z-shaped topology. Unlike many conventional PAHs which possess a closed-shell electronic ground state, extended zethrenes exhibit a pronounced open-shell singlet diradical character.[1][2] This attribute stems from the energetic favorability of forming two radical centers, which allows for the recovery of aromaticity in the central part of the molecule, a concept rationalized by Clar's aromatic sextet rule.[3][4] The diradical character imparts zethrenes with distinctive optical, electronic, and magnetic properties, making them promising candidates for applications in organic electronics, nonlinear optics, and spintronics.[4][5] This guide provides a comprehensive overview of the theoretical underpinnings, experimental characterization, and quantitative data related to the diradical nature of zethrenes.
The Concept of Diradical Character
The ground state of zethrenes can be described as a resonance hybrid of a closed-shell quinoidal structure and an open-shell diradical structure. The diradical character, often quantified by the index y0, represents the contribution of the diradical form to the ground state electronic structure. A y0 value of 0 indicates a pure closed-shell singlet, while a value of 1 signifies a pure diradical. The extent of diradical character is intrinsically linked to the molecular structure; as the zethrene backbone is extended, the diradical character generally increases.[6] This is because the energy gain from restoring aromatic sextets in the diradical form outweighs the energy required to break a π-bond.[3]
Quantitative Data on this compound Derivatives
The diradical character (y0) and the singlet-triplet energy gap (ΔES-T) are key quantitative descriptors for the electronic structure of zethrenes. The following table summarizes these values for a selection of this compound derivatives, compiled from both experimental and computational studies.
| Compound | Substituents | Diradical Character (y0) | ΔES-T (kcal/mol) | Method | Reference |
| Dibenzoheptathis compound (Isomer 1) | - | 0.309 | - | Calculated | [5] |
| Dibenzoheptathis compound (Isomer 2) | - | 0.576 | - | Calculated | [5] |
| Heptathis compound Diimide (HZ-DI) | Diimide | - | - | - | [5] |
| Heptathis compound-TIPS (HZ-TIPS) | TIPS | - | - | - | [5] |
| Octathis compound-TIPS (OZ-TIPS) | TIPS | 0.56 | -3.87 | Experimental/Calculated | [2][5] |
| Octathis compound-M (OZ-M) | Mesityl | 0.35 | - | Calculated | [7] |
| Octathis compound-F (OZ-F) | Pentafluorophenyl | 0.34 | - | Calculated | [7] |
| Octathis compound Isomer-M (OZI-M) | Mesityl | 0.58 | - | Calculated | [7] |
| Nonathis compound (HR-NZ) | - | 0.48 | -5.2 | Experimental/Calculated | [5] |
| p-QDM Perylene Monoimide Dimer | Imide | 0.465 | - | Calculated | [5] |
| Dibenzothis compound Isomer | - | 0.210 | - | Calculated | [5] |
| Dibenzothis compound Isomer | - | 0.414 | - | Calculated | [5] |
Experimental Protocols for Characterization
A multi-technique approach is essential for the comprehensive characterization of the diradical nature of zethrenes.[4] The following sections detail the key experimental methodologies.
Synthesis of this compound Derivatives
The synthesis of stable this compound derivatives is a crucial first step. While early syntheses were often low-yielding, modern methods have improved access to these compounds.[8] A general strategy involves the construction of a precursor containing the core this compound framework, followed by a final dehydrogenation or cyclization step to form the fully conjugated system. For instance, a common route involves an intramolecular Friedel-Crafts alkylation followed by oxidative dehydrogenation.[7] Kinetic stabilization is often achieved by introducing bulky substituents at the most reactive positions to prevent intermolecular reactions.[2]
Representative Synthetic Step: Oxidative Dehydrogenation
-
Dissolve the dihydro-zethrene precursor in a suitable solvent (e.g., toluene (B28343) or chlorobenzene).
-
Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or palladium on carbon (Pd/C).
-
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Variable-temperature (VT) 1H NMR spectroscopy is a powerful tool to probe the open-shell character of zethrenes.[6] In their singlet ground state, zethrenes are NMR-active. However, due to the small singlet-triplet energy gap, thermal population of the triplet state can occur at elevated temperatures. This leads to significant line broadening of the proton signals, which is a hallmark of open-shell character.
Protocol:
-
Dissolve the this compound sample in a deuterated solvent (e.g., CD2Cl2 or toluene-d8) in an NMR tube.
-
Acquire 1H NMR spectra at a range of temperatures, typically from low temperature (e.g., -80 °C) to high temperature (e.g., 100 °C).
-
Observe the changes in the line widths of the proton signals as a function of temperature. Significant broadening at higher temperatures is indicative of a thermally accessible triplet state.
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is a direct method for detecting species with unpaired electrons. For open-shell singlet diradicaloids like zethrenes, the ESR signal is typically weak or absent at low temperatures. However, as the temperature increases, thermal population of the triplet state can lead to a detectable ESR signal.[6]
Protocol:
-
Prepare a solution of the this compound derivative in a suitable solvent (e.g., toluene or CH2Cl2) or use a solid powder sample.
-
Place the sample in a quartz ESR tube.
-
Record the ESR spectra at various temperatures.
-
The observation of a growing ESR signal with increasing temperature confirms the presence of a thermally populated triplet state.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is used to measure the magnetic susceptibility of a sample as a function of temperature. This data can be used to quantify the singlet-triplet energy gap (ΔES-T).[5] For a system with a singlet ground state and a thermally accessible triplet state, the magnetic susceptibility will increase with temperature.
Protocol:
-
A powdered sample of the this compound derivative is placed in a gelatin capsule.
-
The magnetic moment of the sample is measured over a range of temperatures (e.g., 2 K to 300 K) under a constant applied magnetic field (e.g., 1 T).
-
The molar magnetic susceptibility (χm) is plotted against temperature.
-
The data is fitted to the Bleaney-Bowers equation to extract the singlet-triplet energy gap (ΔES-T).
UV-Vis-NIR Absorption Spectroscopy
The electronic absorption spectra of zethrenes with significant diradical character exhibit characteristic features, including intense absorption bands in the near-infrared (NIR) region.[5] These long-wavelength absorptions are associated with the small HOMO-LUMO gap that is a consequence of the open-shell nature.
Protocol:
-
Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent (e.g., CH2Cl2 or toluene).[3]
-
Record the absorption spectrum over a wide wavelength range, typically from the UV to the NIR region (e.g., 300-2000 nm), using a suitable spectrophotometer.[3]
-
The position and intensity of the absorption maxima provide information about the electronic structure and the extent of π-conjugation.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the redox properties of a molecule, including its HOMO and LUMO energy levels. Zethrenes with open-shell character often exhibit amphoteric redox behavior, meaning they can be both oxidized and reduced.[5]
Protocol:
-
Dissolve the this compound sample in a suitable solvent (e.g., CH2Cl2 or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu4NPF6).[1][9]
-
Use a standard three-electrode setup with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[1][9]
-
Scan the potential to both positive and negative values to observe the oxidation and reduction waves.
-
The half-wave potentials can be used to estimate the HOMO and LUMO energy levels.
Conclusion
The diradical character of zethrenes is a fundamental property that governs their unique and potentially useful characteristics. A thorough understanding of this phenomenon requires a combination of theoretical calculations and a suite of experimental techniques. This guide has provided a detailed overview of the core concepts, quantitative data, and experimental methodologies necessary for researchers, scientists, and drug development professionals to explore and exploit the fascinating chemistry of these open-shell singlet diradicaloids. The continued investigation of zethrenes and related compounds holds great promise for the development of novel organic materials with tailored electronic and magnetic properties.
References
- 1. Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination [jstage.jst.go.jp]
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- 9. Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Electronic Structure of Zethrene and its Analogues: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zethrenes are a class of Z-shaped polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention for their unique electronic properties, which are intrinsically linked to their open-shell diradical character.[1] Unlike most PAHs which have a closed-shell electronic configuration, extended zethrenes and their analogues can exhibit a singlet diradical ground state.[2] This characteristic gives rise to distinctive optical, electronic, and magnetic activities, making them promising candidates for applications in organic electronics, nonlinear optics, and spintronics.[1][2] This technical guide provides an in-depth analysis of the electronic structure of zethrene and its analogues, detailing the fundamental structure-property relationships, experimental and computational methodologies for their characterization, and a summary of their key quantitative electronic data.
Core Concepts: The Diradical Character of Zethrenes
The defining feature of extended zethrenes is their open-shell singlet diradical character.[1] This property originates from the energetic favorability of a molecular structure where two unpaired electrons exist, weakly coupled, with opposing spins. This is in contrast to a closed-shell quinoidal structure where all electrons are paired. The balance between these two states is dictated by aromaticity; the diradical form often allows for a greater number of aromatic sextet rings, providing stabilization.[1]
The diradical character, often quantified as y₀, increases with the size of the this compound molecule.[3] This trend is accompanied by a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as a small singlet-triplet energy gap (ΔE_S-T).[4] These properties are crucial for their application in advanced materials. Two primary strategies are employed to create stable this compound derivatives:
-
Thermodynamic Stabilization: Attaching electron-withdrawing groups and designing structures that maximize electron delocalization can stabilize the frontier π-electrons.[1]
-
Kinetic Stabilization: Introducing bulky substituents at the most reactive sites of the molecule prevents intermolecular reactions and enhances stability.[1]
Quantitative Electronic and Optical Properties
The electronic properties of zethrenes are highly tunable through chemical modification. The following table summarizes key quantitative data for parent this compound and several of its advanced analogues.
| Compound/Analogue | Diradical Character (y₀) | Singlet-Triplet Gap (ΔE_S-T) (kcal/mol) | HOMO-LUMO or Electronic Gap (eV) | Max. Absorption (λ_max) (nm) | Two-Photon Absorption (σ⁽²⁾_max) (GM) | Hole Mobility (μ) (cm² V⁻¹ s⁻¹) |
| Parent this compound | --- | --- | --- | --- | --- | up to 0.05[1] |
| 1,2:9,10-Dibenzoheptathis compound | 0.309[1] | --- | --- | --- | --- | --- |
| 5,6:13,14-Dibenzoheptathis compound | 0.576[1] | --- | --- | --- | --- | up to 0.15[5] |
| Heptathis compound Derivative (38) | --- | --- | 1.47[4] | --- | 920 @ 1250 nm[4] | --- |
| Octathis compound Derivative (OZ-M) | 0.35[6] | --- | --- | --- | --- | --- |
| Octathis compound Isomer (OZI-M) | 0.58[6] | --- | --- | --- | --- | --- |
| Octathis compound Derivative (39) | --- | -3.87[4] | --- | --- | 1200 @ 1250 nm[4] | --- |
| Nonathis compound Derivative (HR-NZ) | 0.48[1] | -5.2[1] | --- | --- | --- | --- |
| Heptathis compound Diimide Analogue (72) | 0.465[1] | --- | --- | 915[1] | 1300 @ 1800 nm[1] | --- |
| Super-nonathis compound | --- | 0.051 (51 meV) | 1.0[7][8] | --- | --- | --- |
Methodologies for Characterization
A comprehensive understanding of the electronic structure of zethrenes requires a combination of advanced synthesis, spectroscopy, and computational modeling.[2]
-
Synthesis: Stable this compound derivatives are typically synthesized through multi-step procedures. Common pivotal steps include iodine-induced transannular cyclization, Heck coupling, and intramolecular Friedel-Crafts alkylation followed by oxidative dehydrogenation.[6][9][10] Kinetic stabilization is often achieved by introducing bulky groups like mesityl or 3,5-bis(trifluoromethyl)phenyl onto the most reactive sites.[4]
-
UV-vis-NIR Spectroscopy: The optical properties and HOMO-LUMO gap are primarily investigated using UV-vis-NIR absorption spectroscopy. The measurements are typically performed in a solution (e.g., dichloromethane (B109758) or toluene) using a standard spectrophotometer. The molar extinction coefficients (ε) are calculated using the Beer-Lambert law. For many extended zethrenes, intense absorption bands are observed in the near-infrared (NIR) region, often beyond 900 nm.[1]
-
Electrochemistry: Cyclic Voltammetry (CV) is employed to study the redox behavior of this compound analogues. The experiment involves scanning the potential of a working electrode (e.g., glassy carbon) in a solution of the compound with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in CH₂Cl₂). The resulting voltammogram provides oxidation and reduction potentials, which can be used to estimate the HOMO and LUMO energy levels. Zethrenes often exhibit amphoteric redox behavior, meaning they can act as both hole and electron transporting materials.[1]
-
Magnetic Property Measurement: The open-shell diradical character is experimentally quantified using techniques like Electron Spin Resonance (ESR) spectroscopy and Superconducting Quantum Interference Device (SQUID) magnetometry.[2] Variable-temperature ESR can detect thermally populated triplet states, while SQUID measurements are used to determine the singlet-triplet energy gap (ΔE_S-T) by fitting the magnetic susceptibility data to the Bleaney-Bowers model.[4]
-
Structural Analysis: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths and planarity. This analysis can confirm the presence of fixed double bond character in the closed-shell quinoidal form or structural features indicative of the diradical form.[1]
-
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS): For surface-deposited molecules, STM and STS provide unparalleled insight. These techniques allow for the direct visualization of molecular orbitals and the measurement of the electronic gap of a single molecule, as demonstrated with super-nonathis compound on a Au(111) surface.[7][8]
-
Density Functional Theory (DFT): DFT is a cornerstone for investigating the electronic structure of zethrenes. To properly account for the open-shell nature, the broken-symmetry (BS) UB3LYP functional is widely used.[3] This method allows for the calculation of the diradical character (y₀) and the singlet-triplet energy gap. Geometry optimizations and frequency calculations are standard procedures to confirm stable structures.
-
Time-Dependent DFT (TD-DFT): TD-DFT is used to simulate electronic absorption spectra, helping to assign experimental transitions and understand the nature of the excited states.
Visualizing Structure-Property Relationships
The interplay between molecular structure and electronic properties is a central theme in this compound chemistry. The following diagrams illustrate these key relationships.
Potential Applications
The unique electronic structures of this compound analogues make them highly attractive for several technological applications:
-
Organic Electronics: Their amphoteric redox behavior makes them suitable for both p-type and n-type charge transport materials in organic field-effect transistors (OFETs).[1][11] The parent this compound has been used as a p-type semiconductor, and derivatives have shown promising hole mobilities.[1][5]
-
Nonlinear Optics (NLO): Molecules with moderate diradical character often exhibit large two-photon absorption (TPA) cross-sections, a key property for NLO materials used in applications like optical data storage and bio-imaging.[1]
-
NIR Dyes and Chromophores: The low HOMO-LUMO gaps of extended zethrenes result in strong absorption in the NIR region, making them ideal for use as stable organic dyes in this spectral range.[1]
-
Molecular Spintronics: The presence of unpaired electrons and tunable magnetic properties in a stable molecular framework opens possibilities for their use in spintronic devices, which leverage electron spin in addition to its charge.[7]
Conclusion
Zethrenes and their analogues represent a fascinating class of polycyclic aromatic hydrocarbons where the electronic structure can be precisely controlled through synthetic design. Their defining feature, an open-shell singlet diradical ground state, is governed by a delicate balance of aromatic stabilization and π-conjugation length. This diradical character imparts unique and desirable properties, including intense near-infrared absorption, large two-photon absorption cross-sections, and amphoteric redox behavior. Through a synergistic combination of sophisticated synthesis, detailed spectroscopic and magnetic characterization, and high-level computational analysis, researchers are continuing to unlock the fundamental structure-property relationships in these systems. This ongoing work paves the way for the rational design of novel this compound-based materials for next-generation organic electronic and photonic devices.
References
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- 7. [2105.12166] Synthesis and characterization of super-nonathis compound [arxiv.org]
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- 10. researchgate.net [researchgate.net]
- 11. Revisiting this compound: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Dichotomy of Aromaticity: An In-depth Technical Guide to Clar's Rule and Aromaticity in Zethrene Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zethrene and its derivatives represent a fascinating class of polycyclic aromatic hydrocarbons (PAHs) that challenge classical definitions of aromaticity. Their unique Z-shaped topology enforces a distinct electronic structure, leading to a blend of aromatic and olefinic characteristics, and in many cases, a significant open-shell diradical character. This guide provides a comprehensive exploration of Clar's aromatic sextet rule as a framework for understanding the nuanced aromaticity of zethrenes. We delve into the synthesis, experimental characterization, and computational analysis of these compounds, presenting key quantitative data in structured tables and detailing experimental and computational protocols. Through the visualization of key concepts, this document aims to equip researchers with a thorough understanding of the structure-property relationships governing the intriguing electronic nature of zethrenes.
Introduction to Clar's Rule and Aromaticity
The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated molecules. While Hückel's rule provides a powerful predictive tool for monocyclic systems, its application to polycyclic aromatic hydrocarbons (PAHs) is less straightforward. In 1972, Erich Clar proposed the aromatic π-sextet rule, a qualitative model that has proven remarkably effective in predicting the local aromaticity and chemical behavior of PAHs.[1][2]
Clar's rule posits that the most significant resonance structure of a PAH is the one with the maximum number of disjoint "aromatic sextets."[1][3] An aromatic sextet is a group of six π-electrons localized in a benzene-like ring, often represented by a circle.[4] These sextets are separated from adjacent rings by formal C-C single bonds. The greater the number of these sextets, the more stable the molecule.[4]
For instance, in phenanthrene (B1679779), the resonance structure with two sextets in the outer rings is more representative of its properties than the structure with a single sextet in the central ring.[5] This implies that the outer rings of phenanthrene are more aromatic and less reactive than the central ring.[4]
Figure 1: Clar's structures for phenanthrene.
Zethrenes: A Case Study in Non-Uniform Aromaticity
Zethrenes are a class of Z-shaped PAHs that serve as an excellent platform for studying the limits of Clar's rule.[6] The parent this compound, dibenzo[de,mn]naphthacene, consists of two phenalene (B1197917) units fused together.[6] According to Clar's rule, the most stable resonance structure of this compound localizes the aromatic sextets in the terminal naphthalene (B1677914) units, leaving the central vinyl bridges with fixed double bond character.[6] This prediction is supported by X-ray crystallographic data, which show distinct bond length alternation in the central part of the molecule.[7]
This inherent electronic structure imparts zethrenes with unique properties, including a deep red color and sensitivity to light.[6] Furthermore, as the this compound core is extended, the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) decreases, leading to a smaller HOMO-LUMO gap and a shift in absorption to longer wavelengths.[7]
The Rise of Diradical Character
A key feature of larger this compound derivatives is their open-shell singlet diradical character.[7] This arises from the energetic favorability of forming two radical centers, which allows for the gain of aromatic stabilization in a larger portion of the molecule. The diradical character, often quantified by the index y0, increases with the size of the this compound.[8] An extension of Clar's rule to these open-shell systems suggests that the molecule with more aromatic sextet rings in its diradical resonance form will exhibit a greater diradical character.[7]
Figure 2: Resonance forms of a heptathis compound derivative.
Quantitative Analysis of Aromaticity and Electronic Properties
To provide a quantitative understanding of the structure-property relationships in zethrenes, we have compiled key experimental and computational data for a series of this compound derivatives.
Diradical Character (y₀)
The diradical character index, y₀, is a measure of the contribution of the open-shell diradical form to the ground state of the molecule. A value of 0 indicates a pure closed-shell species, while a value of 1 represents a pure diradical. The values in the table below were primarily determined using unrestricted density functional theory (DFT) calculations.
| Compound | Number of Fused Rings | Diradical Character (y₀) | Reference |
| This compound | 6 | ~0.10 | [8] |
| Heptathis compound | 7 | 0.38 | [8] |
| Dibenzo[a,c]heptathis compound | 9 | 0.11 | [7] |
| Dibenzo[a,m]heptathis compound | 9 | 0.13 | [7] |
| Octathis compound | 8 | 0.56 | [9] |
| Dibenzo[a,c]octathis compound (DBOZ1) | 10 | 0.33 | [7] |
| Dibenzo[de,mn]octathis compound (DBOZ2) | 10 | 0.35 | [7] |
| Nonathis compound | 9 | 0.68 | [8] |
Table 1: Calculated Diradical Character (y₀) for a Series of this compound Derivatives.
HOMO-LUMO Gap
The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of a molecule. A smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths.
| Compound | HOMO-LUMO Gap (eV) | Method | Reference |
| This compound | 2.13 | DFT (B3LYP) | [10] |
| Heptathis compound (HZ-TIPS) | 1.47 | Experimental | [9] |
| Octathis compound (OZ-TIPS) | 1.18 | Experimental | [9] |
| Dibenzo[a,c]octathis compound (DBOZ1) | 1.05 | Experimental (CV) | [11] |
| Dibenzo[de,mn]octathis compound (DBOZ2) | 1.07 | Experimental (CV) | [11] |
Table 2: Experimental and Calculated HOMO-LUMO Gaps for Selected this compound Derivatives.
Nucleus-Independent Chemical Shift (NICS)
Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a ring system. A negative NICS value indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). The NICS(1)zz value, calculated 1 Å above the ring plane and considering only the zz-component of the shielding tensor, is often preferred as it minimizes contributions from σ-electrons.[12]
| Compound | Ring | NICS(1)zz (ppm) | Reference |
| Dibenzoheptathis compound Isomer 1 | A | -10.2 | [1] |
| B | -8.5 | [1] | |
| C | -4.1 | [1] | |
| D | 2.5 | [1] | |
| Dibenzoheptathis compound Isomer 2 | A' | -10.5 | [1] |
| B' | -9.1 | [1] | |
| C' | -3.8 | [1] | |
| D' | 3.1 | [1] |
Table 3: Calculated NICS(1)zz Values for the Rings of Two Dibenzoheptathis compound Isomers.
Selected Bond Lengths
X-ray crystallography provides precise measurements of bond lengths, offering direct evidence for the electronic structure. The bond lengths in the central region of zethrenes are particularly revealing of their quasi-olefinic character.
| Compound | Bond | Bond Length (Å) | Reference |
| This compound | C7-C7a | 1.365 | [3] |
| C7a-C13b | 1.463 | [3] | |
| C13b-C13a | 1.365 | [3] | |
| Dibenzo[a,c]octathis compound (DBOZ1) | Central C=C | 1.37-1.38 | [11] |
| Central C-C | 1.45-1.47 | [11] | |
| Dibenzo[de,mn]octathis compound (DBOZ2) | Central C=C | 1.38-1.39 | [11] |
| Central C-C | 1.44-1.46 | [11] |
Table 4: Selected Experimental Bond Lengths for this compound and Dibenzooctathis compound Isomers.
Experimental and Computational Protocols
Synthesis of this compound
A common synthetic route to the this compound core involves a palladium-catalyzed intramolecular Heck-type coupling reaction. The following is a representative protocol for the synthesis of the parent this compound.[3]
Workflow for this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrogen-doped heptathis compound and octathis compound diradicaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Dibenzoheptathis compound isomers with different biradical characters: an exercise of Clar's aromatic sextet rule in singlet biradicaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clar's rule - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Isomeric dibenzooctathis compound diradicals for high-performance air-stable organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
A Technical Guide to the Discovery and Synthesis of Zethrene
Abstract: Zethrene is a unique Z-shaped polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest due to its distinct electronic and optical properties, largely governed by its open-shell diradical character. Initially synthesized in 1955, the field of this compound chemistry has evolved from inefficient, multi-step procedures to modern, higher-yield catalytic methods. This guide provides an in-depth overview of the historical discovery and the key synthetic routes developed for this compound and its derivatives. It includes detailed experimental protocols for seminal synthetic methods, a comparative analysis of quantitative data, and graphical representations of the primary synthetic pathways to serve as a comprehensive resource for researchers in organic synthesis, materials science, and medicinal chemistry.
Introduction: The Unique World of this compound
This compound (dibenzo[de,mn]naphthacene) is a fascinating polycyclic aromatic hydrocarbon composed of two fused phenalene (B1197917) units. Its structure is of significant academic interest because, according to Clar's aromatic sextet rule, the two outer naphthalene-like units are considered truly aromatic, while the two central double bonds are fixed and behave like a trans-1,3-butadiene unit. This unique electronic structure imparts a deep violet or red color and is the origin of its notable diradical character, particularly in extended this compound homologues. These properties make zethrenes promising candidates for applications in nonlinear optics, near-infrared (NIR) dyes, and as organic semiconductors in devices like organic field-effect transistors (OFETs).[1]
The journey of this compound synthesis began in the mid-20th century with the pioneering work of Erich Clar.[2] For decades, progress was slow due to the compound's inherent instability and the low efficiency of early synthetic methods. A renaissance in this compound chemistry began in the 21st century, with the development of modern synthetic strategies that have made this compound and its derivatives more accessible for fundamental studies and material applications.[2]
Discovery and Foundational Syntheses
Clar's Pioneering Synthesis (1955)
The first synthesis of this compound was reported by Erich Clar and his colleagues in 1955.[2] This initial route was a multi-step, arduous process starting from chrysene-2,8-dicarboxylic dichloride. The overall yield was not high, reflecting the challenging nature of PAH synthesis at the time. The key stages of this synthesis involved condensation, cyclization, decarboxylation, reduction, and a final dehydrogenation step to achieve the fully aromatic this compound core.[2] this compound was isolated as deep violet needles that were observed to be sensitive to light and air.[2]
References
An In-Depth Technical Guide to the Spectroscopic Properties of the Zethrene Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zethrenes are a fascinating class of polycyclic aromatic hydrocarbons (PAHs) characterized by a unique Z-shaped topology. Their structure inherently leads to a significant open-shell diradical character in the ground state, a feature that bestows upon them distinctive electronic, optical, and magnetic properties.[1][2] This technical guide provides a comprehensive overview of the spectroscopic properties of the zethrene core and its derivatives, offering valuable data and detailed experimental protocols to aid in their study and application in fields ranging from organic electronics to drug development.
The defining characteristic of zethrenes is the contribution of a quinoidal resonance structure to their ground state, which results in a small singlet-triplet energy gap and unique magnetic activity.[3] This diradical character is also responsible for their near-infrared (NIR) absorption and large two-photon absorption cross-sections, making them promising candidates for applications in nonlinear optics and as NIR dyes.[4] Understanding the relationship between the structure of the this compound core, its diradical character, and its resulting spectroscopic signatures is crucial for the rational design of novel functional materials.
Spectroscopic Properties of this compound Derivatives
The electronic absorption and emission properties of zethrenes are highly sensitive to their molecular structure, including the extent of π-conjugation and the nature of any substituents. Generally, as the this compound core is extended, the absorption and emission maxima shift to longer wavelengths (bathochromic shift).
UV-Vis Absorption and Fluorescence Data
The following table summarizes key spectroscopic data for a selection of this compound derivatives. This data highlights the tunability of their optical properties through chemical modification.
| Compound Name | λ_max_abs (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λ_max_em (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) | Solvent | Reference(s) |
| This compound | 550 | Not Reported | Orange Fluorescence | Not Reported | Not Reported | Benzene | [5] |
| Heptathis compound Diimide (HZ-DI) | 747, 827 (shoulders) | Not Reported | Not Reported | Not Reported | Not Reported | Chloroform | [5] |
| Diazadibenzoperylene | Not Reported | Not Reported | Not Reported | 0.75 | Not Reported | Not Reported | [6] |
| N,N'-dibutylated diazadibenzoperylenium dication | Not Reported | Not Reported | Not Reported | 0.50 | Not Reported | Not Reported | [6] |
Note: Comprehensive quantitative data, particularly fluorescence quantum yields and lifetimes for a wide range of this compound derivatives, is still an active area of research. The table will be updated as more data becomes available.
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques used to characterize the this compound core.
UV-Vis Absorption Spectroscopy
Objective: To determine the electronic absorption properties of a this compound derivative in solution.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., chloroform, dichloromethane, toluene, or cyclohexane, chosen for solubility and transparency in the region of interest)[7]
-
This compound derivative sample
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the this compound derivative.
-
Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).[4]
-
Due to the potential for low solubility and aggregation, sonication may be required to ensure complete dissolution.
-
For air-sensitive this compound derivatives, it is recommended to use degassed solvents and prepare the solutions in a glovebox or under an inert atmosphere.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 300-1000 nm to cover both UV and visible regions).
-
Set the scan speed, slit width, and data interval according to the instrument's manual and the desired resolution.
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
If the absorbance at the maximum wavelength (λ_max_abs) is above ~1.5, dilute the sample solution and re-measure to ensure the measurement is within the linear range of the Beer-Lambert law.
-
-
Data Analysis:
-
The instrument software will automatically subtract the baseline from the sample spectrum.
-
Identify the wavelength(s) of maximum absorbance (λ_max_abs).
-
Calculate the molar absorptivity (ε) at each λ_max_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission properties, including the emission maximum, quantum yield, and lifetime of a this compound derivative.
Materials:
-
Fluorometer (spectrofluorometer)
-
Quartz cuvettes (1 cm path length, four-sided polished for right-angle detection)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent
-
This compound derivative sample
-
Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, or a standard with similar absorption and emission range to the sample)[8]
Procedure:
-
Solution Preparation:
-
Prepare a series of dilute solutions of the this compound derivative with absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.
-
Prepare a solution of the fluorescence quantum yield standard with a similar absorbance at the same excitation wavelength.
-
For air-sensitive compounds, use degassed solvents to prevent quenching of the excited state by oxygen.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength (λ_ex) at or near the absorption maximum of the this compound derivative.
-
Scan the emission monochromator over a wavelength range that covers the expected fluorescence emission.
-
Record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_max_em).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the λ_max_em.
-
Scan the excitation monochromator over a wavelength range covering the absorption of the sample.
-
The resulting excitation spectrum should resemble the absorption spectrum.
-
-
Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method):
-
Measure the integrated fluorescence intensity of both the this compound sample and the standard solution under identical experimental conditions (excitation wavelength, slit widths).
-
Measure the absorbance of both solutions at the excitation wavelength.
-
Calculate the quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²) where:
-
Φ_st is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 'x' and 'st' refer to the sample and standard, respectively.[8]
-
-
-
Fluorescence Lifetime (τ_F) Measurement:
-
This measurement requires a specialized time-resolved fluorometer (e.g., using Time-Correlated Single Photon Counting - TCSPC).
-
Excite the sample with a pulsed light source (e.g., a laser diode or picosecond laser).
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_F).
-
Raman Spectroscopy
Objective: To obtain the vibrational spectrum of a this compound derivative, which provides information about its molecular structure and bonding.
Materials:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm)
-
Sample holder (e.g., glass capillary, microscope slide)
-
This compound derivative sample (solid or in solution)
Procedure:
-
Sample Preparation:
-
For solid samples, a small amount of the powder can be placed on a microscope slide or packed into a capillary tube.
-
For solutions, a concentrated solution is typically used in a quartz cuvette or capillary tube.
-
Note that fluorescence can sometimes overwhelm the weaker Raman signal. Choosing an excitation wavelength that does not overlap with the sample's absorption can help to minimize fluorescence.
-
-
Instrument Setup:
-
Turn on the Raman spectrometer and laser source, allowing for stabilization.
-
Select the appropriate laser excitation wavelength and power. Start with low laser power to avoid sample degradation.
-
Focus the laser onto the sample.
-
-
Measurement:
-
Acquire the Raman spectrum over the desired spectral range (e.g., 100 - 3500 cm⁻¹).
-
The acquisition time will depend on the sample's Raman scattering efficiency and the laser power. Multiple scans may be averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will show peaks corresponding to the vibrational modes of the molecule.
-
The peak positions (in cm⁻¹) are characteristic of specific bonds and functional groups, providing a "fingerprint" of the molecule.
-
For zethrenes, specific Raman modes can be sensitive to the diradical character of the molecule.
-
Visualizing Spectroscopic Workflows
The following diagrams illustrate the logical flow of experiments and data analysis in the spectroscopic characterization of this compound derivatives.
Caption: Workflow for the comprehensive spectroscopic characterization of a novel this compound derivative.
Caption: Step-by-step process for determining the relative fluorescence quantum yield.
Conclusion
The unique spectroscopic properties of the this compound core, driven by its inherent diradical character, make it a compelling building block for advanced materials. This guide provides a foundational understanding and practical protocols for the spectroscopic characterization of this compound derivatives. As research in this area continues to expand, a more comprehensive library of spectroscopic data will undoubtedly emerge, further enabling the tailored design of this compound-based materials with specific and enhanced functionalities for a wide range of applications.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substitution Effects on the Photophysical and Photoredox Properties of Tetraaza[7]helicenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of Heptazethrene: An In-depth Technical Guide to its Open-Shell Singlet Character
For Researchers, Scientists, and Drug Development Professionals
Heptazethrene, a fascinating polycyclic aromatic hydrocarbon (PAH), stands at the crossroads of closed-shell and open-shell electronic configurations. Its unique "Z"-shaped structure gives rise to a tunable diradical character, making it a subject of intense research for its potential applications in molecular electronics, spintronics, and nonlinear optics.[1][2] This technical guide provides a comprehensive overview of the open-shell singlet character of heptathis compound and its derivatives, detailing the theoretical underpinnings, experimental verification, and quantitative analysis of this intriguing quantum phenomenon.
Theoretical Framework: The Diradical Character
The electronic ground state of heptathis compound can be described by a resonance between a closed-shell quinoidal structure and an open-shell biradical structure. The degree to which the biradical form contributes to the ground state is quantified by the diradical character (y). A higher 'y' value indicates a greater contribution from the open-shell resonance structure and a more pronounced diradical nature.
The open-shell singlet state is characterized by two unpaired electrons with opposite spins, resulting in a net spin of zero. This state is often close in energy to the triplet state, where the unpaired electrons have parallel spins. The energy difference between the singlet and triplet states (ΔES-T) is a critical parameter for understanding the magnetic properties of these molecules.[3]
The diradical character of zethrenes, including heptathis compound, is significantly influenced by Clar's aromatic sextet rule.[4] The stability of the diradical form is enhanced if it leads to an increase in the number of aromatic sextets in the molecule.[4][5] In heptathis compound, the diradical resonance form allows for the formation of an additional Clar sextet in the central benzene (B151609) ring, which contributes to its tendency to exhibit an open-shell singlet character.[6]
Quantitative Analysis of Heptathis compound Derivatives
The electronic properties of heptathis compound can be finely tuned through chemical modification. The following table summarizes key quantitative data for various heptathis compound derivatives, illustrating the impact of substitution on their open-shell singlet character.
| Derivative | Diradical Character (y) | Singlet-Triplet Gap (ΔES-T) (kcal/mol) | Method of Determination | Reference |
| Heptazethrenebis(dicarboximide) | Significant singlet biradical character | -7.5 (open-shell singlet more stable than triplet) | Broken-symmetry DFT calculations | [6] |
| Kinetically Blocked Heptathis compound (HZ-TIPS) | Closed-shell ground state | Not applicable | Experimental (NMR, ESR, SQUID) and DFT | [7][8] |
| Nitrogen-doped Heptathis compound Dication (HZ-2N) | 0.272 (y0) | -4.9 | DFT Calculations | [9] |
| Dibenzoheptathis compound Isomer (DBHZ1) | Lower biradical character | - | Experimental and DFT | [4] |
| Dibenzoheptathis compound Isomer (DBHZ2) | Greater biradical character | - | Experimental and DFT | [4] |
Experimental Protocols for Characterization
A multi-pronged approach combining various spectroscopic and magnetic measurement techniques is essential to experimentally characterize the open-shell singlet nature of heptathis compound derivatives.
Key Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable temperature (VT) 1H NMR is a powerful tool to probe the thermal equilibrium between the singlet and triplet states. In molecules with a small ΔES-T, increasing the temperature can lead to line broadening of the NMR signals due to the population of the paramagnetic triplet state.[7][10]
-
Electron Spin Resonance (ESR) Spectroscopy: ESR is used to detect unpaired electrons. While the singlet ground state is ESR-silent, a thermally accessible triplet state will give rise to a characteristic ESR signal. The temperature dependence of the ESR signal intensity can be used to estimate the singlet-triplet energy gap.[4][7]
-
Superconducting Quantum Interference Device (SQUID) Magnetometry: SQUID measurements provide a direct probe of the magnetic susceptibility of a sample as a function of temperature. For a molecule with a thermally accessible triplet state, the magnetic susceptibility will increase with temperature, allowing for the determination of ΔES-T.[4][7]
-
Steady-State and Transient Absorption Spectroscopy: The electronic absorption spectrum of open-shell singlet diradicaloids often exhibits a characteristic low-energy absorption band corresponding to a double-exciton state (S0 -> S1), which is a signature of their diradical nature.[5] Two-photon absorption (TPA) spectroscopy can also be used to probe excited states that are forbidden in one-photon absorption.[3][7]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the molecular geometry. For diradicaloids, analysis of bond lengths can reveal contributions from both the quinoidal and aromatic resonance structures.[4][7]
Computational Modeling
Density Functional Theory (DFT) calculations, particularly using a broken-symmetry approach (BS-DFT), are instrumental in predicting and rationalizing the electronic structure of heptathis compound derivatives.
Computational Workflow
Caption: A flowchart of the computational workflow for analyzing heptathis compound derivatives.
Signaling Pathways and Logical Relationships
The interplay between molecular structure and electronic properties in heptazethrenes can be visualized as a signaling pathway, where structural modifications "signal" a change in the diradical character and, consequently, the material's properties.
Caption: The relationship between structure and properties in heptazethrenes.
Conclusion
Heptathis compound and its derivatives represent a versatile platform for investigating the fundamental principles of open-shell singlet diradicaloids. The ability to modulate their diradical character through synthetic design opens up exciting avenues for the development of novel organic materials with tailored electronic and magnetic properties. A thorough understanding of the interplay between structure, diradical character, and physical properties, achieved through a combination of advanced experimental techniques and theoretical calculations, is crucial for unlocking the full potential of these remarkable molecules in future technological applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Zethrenes, extended p-quinodimethanes, and periacenes with a singlet biradical ground state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From open-shell singlet diradicaloids to polyradicaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetically blocked stable heptathis compound and octathis compound: closed-shell or open-shell in the ground state? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrogen-doped heptathis compound and octathis compound diradicaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Theoretical Calculations of the Zethrene HOMO-LUMO Gap: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to calculate the Highest Occupied Molecular Orbital (HOMO) – Lowest Unoccupied Molecular Orbital (LUMO) gap of zethrene and its derivatives. Zethrenes, a class of polycyclic aromatic hydrocarbons (PAHs), have garnered significant interest due to their unique electronic and optical properties, which are largely governed by their HOMO-LUMO gap.[1][2] An accurate theoretical prediction of this gap is crucial for the rational design of novel organic materials for applications in electronics, nonlinear optics, and spintronics.[1]
Introduction to this compound and its Electronic Properties
Zethrenes are characterized by a "Z"-shaped arrangement of fused benzene (B151609) rings.[2] A key feature of many this compound derivatives is their open-shell singlet diradical character, which arises from the comparable energies of a closed-shell quinoidal resonance structure and an open-shell biradical form.[1] This characteristic leads to a small HOMO-LUMO energy gap, which is a critical parameter determining their chemical reactivity, kinetic stability, and electronic transitions.[3] For instance, a smaller HOMO-LUMO gap in heptathis compound diimide (0.99 eV) compared to a triisopropylsilyl-substituted heptathis compound (1.47 eV) results in a more efficient mixing of the HOMO and LUMO in the ground state and consequently a larger diradical character.[3]
Theoretical Methodologies for HOMO-LUMO Gap Calculation
Density Functional Theory (DFT) is the most widely employed computational method for predicting the electronic properties of molecules like this compound. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
Key Computational Methods and Parameters
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for calculating the HOMO-LUMO gap of organic molecules and has been used in studies of this compound derivatives.[4] Other functionals, such as PBE0 and the range-separated functional ωB97X-D, are also utilized for their improved accuracy in certain systems.
-
Basis Sets: The Pople-style basis set 6-31G(d,p) is a common starting point for these calculations, offering a good balance between accuracy and computational cost.[4] For more precise results, larger basis sets like 6-311++G(d,p) are employed.[5]
The selection of the functional and basis set represents a trade-off between computational expense and the desired accuracy of the predicted HOMO-LUMO gap.
Data Presentation: Calculated HOMO-LUMO Gaps of this compound Derivatives
| Molecule | Computational Method | Basis Set | Geometry Optimization Method | HOMO-LUMO Gap (eV) |
| Dimethylnonacethrene | DFT/B3LYP | 6-311+G(d) | ωB97DX/Def2SVP | 0.94 |
| Heptathis compound diimide | Not specified | Not specified | Not specified | 0.99 |
| TIPS-heptathis compound | Not specified | Not specified | Not specified | 1.47 |
Experimental Protocols: A Generalized DFT Workflow
The following section outlines a generalized protocol for calculating the HOMO-LUMO gap of a this compound molecule using DFT, based on common practices in computational chemistry. This protocol is platform-agnostic but often implemented using software packages like Gaussian, ORCA, or Q-Chem.
Step-by-Step Computational Protocol
-
Molecular Structure Input:
-
The initial 3D coordinates of the this compound molecule are generated using a molecular builder and editor (e.g., GaussView, Avogadro).
-
The structure is then saved in a suitable format (e.g., .xyz, .mol).
-
-
Geometry Optimization:
-
An input file for the DFT software is created, specifying the desired level of theory (functional and basis set, e.g., B3LYP/6-31G(d,p)).
-
A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step as the electronic properties are sensitive to the molecular geometry.
-
-
Frequency Calculation (Optional but Recommended):
-
Following optimization, a frequency calculation is typically performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed. This calculation provides the energies of the molecular orbitals, including the HOMO and LUMO.
-
-
Data Extraction and Analysis:
-
The output file from the single-point energy calculation is analyzed to extract the energies of the HOMO and LUMO.
-
The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies: ΔE = E_LUMO - E_HOMO
-
Mandatory Visualization
The following diagrams illustrate key aspects of the theoretical calculation of the this compound HOMO-LUMO gap.
References
- 1. This compound and expanded zethrenes with tunable ground states and physical properties | Semantic Scholar [semanticscholar.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tntconf.archivephantomsnet.net [tntconf.archivephantomsnet.net]
Illuminating the Core: A Technical Guide to the Photophysical Properties of Substituted Zethrenes
For Researchers, Scientists, and Drug Development Professionals
Zethrenes, a class of polycyclic aromatic hydrocarbons (PAHs), have garnered significant attention in recent years due to their unique electronic and optical properties. Their rigid, planar structure and extended π-conjugation give rise to intriguing photophysical behaviors, including strong absorption in the visible and near-infrared (NIR) regions and tunable fluorescence. The strategic introduction of substituent groups onto the zethrene core offers a powerful tool to modulate these properties, opening avenues for their application in diverse fields such as organic electronics, bioimaging, and sensor technology. This technical guide provides an in-depth exploration of the photophysical properties of substituted zethrenes, summarizing key quantitative data, detailing experimental protocols, and visualizing the characterization workflow.
Core Photophysical Properties of Substituted Zethrenes
The photophysical properties of zethrenes are intrinsically linked to their electronic structure, which can be precisely tuned by the introduction of electron-donating or electron-withdrawing groups. This section presents a summary of the key photophysical parameters for a series of diarylamino-substituted this compound derivatives.
Spectroscopic Data of Diarylamino-Substituted this compound Derivatives
The introduction of diarylamino groups, potent electron donors, at various positions on the this compound backbone significantly influences their absorption and emission characteristics. The following table summarizes the photophysical data for several diarylamino-substituted this compound derivatives in dichloromethane (B109758) (CH₂Cl₂), highlighting the impact of substitution on their optical properties.
| Compound | Substitution Pattern | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF (%) | τ (ns) |
| 1 | 7,14-di(phenylamino) | 684 | 721 | 750 | 12 | 1.2 |
| 2 | 7,14-di(4-methoxyphenylamino) | 692 | 730 | 760 | 15 | 1.4 |
| 3 | 7,14-di(4-fluorophenylamino) | 682 | 718 | 740 | 10 | 1.1 |
| 4 | 5,12-di(phenylamino) | 652 | 685 | 760 | 8 | 0.9 |
Note: Data extracted from studies on donor-acceptor substituted zethrenes. ΦF denotes the fluorescence quantum yield, and τ represents the excited-state lifetime.
Experimental Protocols
The accurate characterization of the photophysical properties of substituted zethrenes relies on a suite of spectroscopic techniques. This section details the methodologies for the key experiments cited.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, and the fluorescence quantum yield of the substituted zethrenes.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer equipped with an integrating sphere
Procedure:
-
Sample Preparation: Prepare dilute solutions of the this compound derivatives in a spectroscopic grade solvent (e.g., CH₂Cl₂) with an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each sample over a wavelength range of 300-900 nm.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λabs.
-
Record the emission spectrum, ensuring to scan a wavelength range sufficiently red-shifted from the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Fluorescence Quantum Yield (ΦF) Measurement (Absolute Method using Integrating Sphere):
-
Place a cuvette containing the pure solvent in the integrating sphere and record the scatter spectrum of the excitation light.
-
Replace the solvent cuvette with the sample cuvette and record the spectrum of the scattered excitation light and the sample's fluorescence.
-
The quantum yield is calculated by the instrument software, which compares the integrated intensity of the scattered light with and without the sample, and the integrated intensity of the sample's fluorescence.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime (τ) of the substituted zethrenes.
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system with a pulsed laser source (e.g., picosecond diode laser) and a sensitive detector (e.g., microchannel plate photomultiplier tube).
Procedure:
-
Sample Preparation: Use the same dilute solutions prepared for fluorescence spectroscopy.
-
Instrument Setup:
-
Select an excitation wavelength that corresponds to the λabs of the sample.
-
Set the instrument parameters (e.g., time window, resolution) appropriate for the expected lifetime of the sample.
-
-
Data Acquisition:
-
Record the fluorescence decay profile of the sample.
-
Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
-
Data Analysis:
-
Perform a deconvolution of the sample's fluorescence decay profile with the IRF using appropriate fitting software.
-
Fit the decay to a single or multi-exponential decay model to obtain the excited-state lifetime(s) (τ).
-
Visualizing the Research Workflow
The synthesis and photophysical characterization of novel substituted zethrenes follow a logical progression of steps. The following diagram, generated using the DOT language, illustrates this typical workflow.
This workflow begins with the rational design of target molecules, followed by their chemical synthesis and rigorous purification. The structural integrity of the synthesized compounds is confirmed using techniques like NMR spectroscopy and mass spectrometry. Subsequently, a comprehensive photophysical characterization is performed to determine their absorption and emission properties, quantum yields, and excited-state lifetimes. The collected data is then analyzed to establish structure-property relationships, which can guide the design of future this compound-based materials with tailored optical properties for specific applications.
The Pro-Aromatic Heart of Zethrene Biradicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zethrene and its derivatives represent a fascinating class of polycyclic aromatic hydrocarbons (PAHs) that challenge the conventional boundaries of aromaticity and electronic structure. At their core lies a unique phenomenon: the stabilization of a biradical ground state through the gain of aromatic character. This "pro-aromaticity" imparts these molecules with distinctive optical, electronic, and magnetic properties, making them compelling candidates for applications in organic electronics, spintronics, and nonlinear optics. This technical guide provides an in-depth exploration of the pro-aromaticity of this compound biradicals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the fundamental concepts governing their behavior.
Introduction: The Concept of Pro-Aromaticity in Zethrenes
Zethrenes are Z-shaped PAHs that can be conceptually dissected into two phenalenyl radical units linked by a central aromatic or quinoidal bridge.[1] The electronic ground state of many this compound derivatives is not a closed-shell quinoidal structure but rather an open-shell singlet biradical.[2] This seemingly counterintuitive stability of the biradical form is the essence of pro-aromaticity. The transition from the closed-shell to the open-shell biradical resonance structure results in an increase in the number of aromatic sextets, as described by Clar's rule.[3][4] This gain in aromatic stabilization energy is the driving force behind the adoption of the biradical character.
The biradical nature of zethrenes is not an all-or-nothing phenomenon but rather a spectrum, quantified by the diradical character (y₀), which ranges from 0 for a pure closed-shell species to 1 for a pure biradical.[5] The magnitude of the singlet-triplet energy gap (ΔES-T) is another critical parameter, with smaller gaps being indicative of a more pronounced open-shell character.[1] The interplay of these factors is governed by the principles of Clar's rule for ground-state aromaticity and Baird's rule, which extends the concept of aromaticity to the triplet excited state.[4][6][7]
Quantitative Data on this compound Biradicals
The unique electronic properties of this compound derivatives are quantitatively captured by their diradical character and singlet-triplet energy gaps. These parameters are highly sensitive to the molecular structure, including the length of the this compound core and the nature of peripheral substituents. The following tables summarize key experimental and computational data for a selection of this compound derivatives.
| Derivative | Diradical Character (y₀) | Method | Reference |
| Heptathis compound diimide (HZ-DI) | 0.465 | Calculated | [1] |
| HR-NZ | 0.48 | Calculated | [1] |
| Heptathis compound Diimide (HZD) | 0.713 | Calculated | [1] |
| FP | 0.635 | Calculated | [1] |
| PIF | 0.351 | Calculated | [1] |
| IFD | < 0.1 | Calculated | [1] |
| Dibenzoheptathis compound (DBHZ1) | - | - | [3] |
| Dibenzoheptathis compound (DBHZ2) | - | - | [3] |
| Octathis compound (OZ-M) | 0.35 | Calculated | [1][3] |
| Octathis compound Isomer (OZI-M) | 0.58 | Calculated | [1][3] |
| Dibenzo-nonathis compound (DBNZ1) | 0.67 | DFT (UCAM-B3LYP/6-31G(d,p)) | [8] |
| Dibenzo-nonathis compound (DBNZ2) | 0.69 | DFT (UCAM-B3LYP/6-31G(d,p)) | [8] |
Table 1: Diradical Character of Selected this compound Derivatives.
| Derivative | ΔES-T (kcal/mol) | Method | Reference |
| HR-NZ | -5.2 | Calculated | [1] |
| JA-NA | 5.8 | Calculated | [1] |
| Dibenzo-nonathis compound (DBNZ1) | - | Experimental | [8] |
| Dibenzo-nonathis compound (DBNZ2) | - | Experimental | [8] |
Table 2: Singlet-Triplet Energy Gaps of Selected this compound Derivatives.
Experimental Protocols
The characterization of this compound biradicals necessitates a suite of advanced spectroscopic and analytical techniques. Below are detailed methodologies for key experiments cited in the study of these fascinating molecules.
Synthesis of Dibenzoheptathis compound Isomers (DBHZ1 and DBHZ2)
The synthesis of stable this compound derivatives often requires multi-step procedures to construct the complex polycyclic core and introduce stabilizing bulky substituents. A general synthetic approach for dibenzoheptathis compound isomers involves the following key steps[7]:
-
Precursor Synthesis: The synthesis typically starts from smaller, commercially available aromatic precursors. Through a series of coupling reactions, such as Suzuki or Stille couplings, larger polycyclic intermediates are constructed.
-
Planarization/Cyclization: A critical step involves an intramolecular cyclization reaction, often acid-catalyzed or driven by oxidative dehydrogenation, to form the planar this compound core.
-
Functionalization: Bulky substituents, such as 2,6-diisopropylphenyl groups, are introduced to provide kinetic stability by sterically hindering intermolecular interactions and reactions with oxygen.
-
Purification: Purification is typically achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the final product in high purity.
Transient Absorption Spectroscopy (TAS)
Transient absorption spectroscopy is a powerful technique to probe the dynamics of short-lived excited states.[9][10][11]
-
Sample Preparation: Solutions of the this compound derivative are prepared in a suitable solvent (e.g., dichloromethane) at a concentration that provides an optical density of approximately 0.3-0.5 at the excitation wavelength. The solution is placed in a quartz cuvette with a 1 mm path length.
-
Excitation (Pump) Pulse: A femtosecond laser system is used to generate a "pump" pulse of a specific wavelength (e.g., in the visible region) that excites the sample to a higher electronic state.
-
Probe Pulse: A second, broadband "probe" pulse, typically a white-light continuum, is generated and passed through the sample at a variable time delay after the pump pulse.
-
Detection: The change in absorbance of the probe pulse is measured as a function of wavelength and time delay. This provides information on the absorption of the transient excited species and their decay kinetics.
-
Data Analysis: The transient absorption data is analyzed to identify the lifetimes of the excited states and the spectral signatures of any transient species, such as triplet states or radical ions.
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is a direct method for detecting and characterizing species with unpaired electrons, making it indispensable for the study of biradicals.[12][13][14][15]
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a high-purity, degassed solvent (e.g., toluene (B28343) or dichloromethane) to avoid quenching of the radical signal. The solution is then transferred to a quartz ESR tube and sealed. For solid-state measurements, a crystalline or powdered sample is used.
-
Measurement: The ESR tube is placed in the resonant cavity of an X-band ESR spectrometer. The sample is irradiated with microwave radiation (typically around 9.5 GHz) while a magnetic field is swept.
-
Signal Detection: When the energy of the microwaves matches the energy difference between the spin states of the unpaired electrons in the magnetic field, absorption occurs, which is detected and recorded as a spectrum.
-
Data Analysis: The ESR spectrum provides information about the g-factor, which is characteristic of the radical, and hyperfine coupling constants, which arise from the interaction of the unpaired electrons with magnetic nuclei (e.g., ¹H) in the molecule. For biradicals, the spectrum can also provide information about the interaction between the two unpaired electrons.
Computational Chemistry
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are the workhorse computational methods for studying the electronic structure and properties of this compound biradicals.
-
Geometry Optimization: The molecular geometry of the this compound derivative is optimized at a specific level of theory (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-31G(d,p) or def2-TZVP). For open-shell systems, an unrestricted formalism (e.g., UB3LYP) is employed.
-
Biradical Character Calculation: The diradical character (y₀) is calculated from the occupation numbers of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the corresponding unrestricted natural orbitals.
-
Singlet-Triplet Energy Gap Calculation: The energy difference between the lowest singlet and triplet states (ΔES-T) is calculated to assess the open-shell character. This can be done by separate calculations for the singlet and triplet states or using specialized methods.
-
Spectra Simulation: TD-DFT calculations are used to simulate the electronic absorption spectra, which can be compared with experimental UV-Vis-NIR spectra to validate the computational model.
Visualizing the Core Concepts
To better understand the fundamental principles governing the pro-aromaticity of this compound biradicals, the following diagrams illustrate key relationships and processes.
Caption: The pro-aromatic driving force in this compound.
Caption: Aromaticity rules for ground and triplet excited states.
Caption: Workflow for investigating this compound biradicals.
Conclusion and Future Outlook
The pro-aromaticity of this compound biradicals is a testament to the nuanced and powerful role of aromaticity in dictating molecular structure and stability. The ability to tune the diradical character and singlet-triplet energy gap through synthetic modification opens up a vast design space for novel organic materials.[1] The methodologies outlined in this guide provide a robust framework for the continued exploration of these systems. Future research will likely focus on the synthesis of even more extended and stable this compound derivatives, the development of a deeper theoretical understanding of their electronic structure, and the translation of their unique properties into functional devices for a new generation of organic electronics and spintronics. The insights gained from studying these pro-aromatic biradicals will undoubtedly continue to enrich our fundamental understanding of chemical bonding and aromaticity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dibenzononathis compound Isomers: Stable Singlet Diradicaloids with Efficient Photothermal Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. Ultrafast Computational Screening of Molecules with Inverted Singlet–Triplet Energy Gaps Using the Pariser–Parr–Pople Semiempirical Quantum Chemistry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding and Tuning Singlet–Triplet (S1–T1) Energy Gaps in Planar Organic Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [1802.01497] High-resolution IR absorption spectroscopy of polycyclic aromatic hydrocarbons in the 3 micron region: role of hydrogenation and alkylation [arxiv.org]
- 13. Time-resolved relaxation and fragmentation of polycyclic aromatic hydrocarbons investigated in the ultrafast XUV-IR regime - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Zethrene Isomers: A Comprehensive Technical Guide to their Ground-State Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zethrenes are a fascinating class of polycyclic aromatic hydrocarbons (PAHs) characterized by their Z-shaped topology.[1] The extended members of this family and their various isomers have garnered significant attention due to their unique electronic and magnetic properties, which are largely dictated by their open-shell diradical character in the ground state.[2][3] This technical guide provides an in-depth exploration of the synthesis, characterization, and ground-state properties of zethrene isomers, with a particular focus on the relationship between their molecular structure and diradical character. The information presented herein is intended to be a valuable resource for researchers in the fields of materials science, organic chemistry, and drug development.
The Role of Aromaticity in Diradical Character
The ground-state properties of this compound isomers are intricately linked to the concept of aromaticity, as described by Clar's sextet rule.[4] In their closed-shell quinoidal form, zethrenes possess a certain number of aromatic sextets. However, in the open-shell diradical form, a greater number of aromatic sextets can be drawn, which can stabilize this electronic configuration.[5][6] The energy gain from this increased aromaticity is a key driving force for the molecule to adopt an open-shell singlet ground state.[4] This relationship provides a powerful tool for predicting the diradical character of different this compound isomers.
Quantitative Ground-State Properties of this compound Isomers
The diradical character (y₀) is a key parameter used to quantify the extent of open-shell character in a molecule, ranging from 0 for a closed-shell species to 1 for a pure diradical. This value, along with the singlet-triplet energy gap (ΔES-T), provides crucial insights into the electronic nature of these compounds. A small ΔES-T is a hallmark of molecules with significant diradical character.[7]
| This compound Isomer Derivative | Diradical Character (y₀) | ΔES-T (kcal/mol) | Key Spectroscopic Features |
| Dibenzoheptathis compound Isomers | |||
| Isomer 1 (1,2:9,10-) | 0.309[5] | - | Behaves more like a closed-shell compound.[5] |
| Isomer 2 (5,6:13,14-) | 0.576[5] | - | Typical singlet diradicaloid with thermally populated paramagnetic activity.[5] |
| Octathis compound Isomers | |||
| OZ-M (mesityl-substituted) | 0.35[8][9] | - | Good stability in ambient environment.[8][9] |
| OZ-F (pentafluorophenyl-substituted) | 0.34[8][9] | - | Good stability in ambient environment.[8][9] |
| OZI-M (isomer with mesityl substituents) | 0.58[8][9] | - | High reactivity, easily oxidized.[8][9] |
| OZ-TIPS | 0.56 (experimental)[5] | - | Open-shell singlet ground state.[5] |
| Nonathis compound Isomers | |||
| DBNZ1 (2,3:12,13-dibenzononathis compound) | 0.67[4] | Small | Intense far-red absorption.[4] |
| DBNZ2 (4,5:14,15-dibenzononathis compound) | 0.69[4] | Small | Intense far-red absorption.[4] |
| HR-NZ | 0.48[5] | -5.2[5] | Open-shell singlet ground state with moderate diradical character.[5] |
Experimental Protocols
The synthesis and characterization of this compound isomers require specialized experimental techniques due to their often high reactivity and unique electronic structures. A general workflow for the investigation of these molecules is outlined below.
Synthesis of Dibenzononathis compound Isomers (DBNZ1 and DBNZ2)
The synthesis of DBNZ1 and DBNZ2 is achieved through a multi-step process starting with a Suzuki coupling reaction.[5]
General Procedure:
-
Suzuki Coupling: Compound 1 is coupled with either (10-methylphenanthren-9-yl)boronic acid (for DBNZ1) or (2-methylphenanthren-1-yl)boronic acid (for DBNZ2) to yield the respective intermediate compounds.[5]
-
Subsequent Reactions: The intermediates undergo a series of reactions, including the use of dihydro-precursors, to form the final dibenzononathis compound isomers.[5]
Detailed synthetic procedures, including reaction conditions and purification methods, can be found in the supporting information of the source publication.[5]
Synthesis of Octathis compound Isomers (OZ-M, OZ-F, and OZI-M)
These isomers are synthesized via an intramolecular Friedel–Crafts alkylation followed by an oxidative dehydrogenation strategy.[8][9]
General Procedure:
-
Precursor Synthesis: Key building blocks are synthesized as precursors for the cyclization reaction.[8][9]
-
Intramolecular Friedel–Crafts Alkylation: The precursors undergo an intramolecular cyclization to form the core this compound structure.[8][9]
-
Oxidative Dehydrogenation: The cyclized product is then oxidized to yield the final octathis compound isomer.[8][9]
Detailed synthetic protocols are available in the supporting information of the cited literature.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of this compound isomers.
Sample Preparation:
-
Approximately 1-5 mg of the this compound isomer is dissolved in a deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄).
-
The solution is transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
For compounds exhibiting diradical character, variable-temperature (VT) NMR studies are often performed to observe changes in signal broadening, which can provide information about the singlet-triplet energy gap.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is employed to measure the magnetic properties of this compound isomers and experimentally determine the singlet-triplet energy gap.[7]
Sample Preparation:
-
A polycrystalline powder sample of the this compound isomer is placed in a gelatin capsule or a similar sample holder.
Measurement Protocol:
-
The magnetic moment of the sample is measured as a function of temperature, typically from 1.8 K to 300 K, under a constant applied magnetic field.
-
The product of molar magnetic susceptibility and temperature (χT) is plotted against temperature.
-
The experimental data is then fitted to a theoretical model, such as the Bleaney-Bowers equation for a dimer of S=1/2 spins, to extract the singlet-triplet energy gap (2J), which is equivalent to ΔES-T.[10]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and molecular packing.
Protocol:
-
Single crystals of the this compound isomer are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
A suitable crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal structure is solved and refined using appropriate software packages.
Conclusion
The study of this compound isomers offers a rich landscape for understanding the fundamental principles that govern the electronic structure of open-shell singlet diradicaloids. The ability to tune the diradical character and, consequently, the optical and magnetic properties of these molecules through synthetic design holds immense promise for the development of novel organic materials for applications in electronics, spintronics, and photonics. The experimental and theoretical frameworks presented in this guide provide a solid foundation for further research and development in this exciting field.
References
- 1. Tuning the Diradical Character of Indolocarbazoles: Impact of Structural Isomerism and Substitution Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Thermally and Magnetically Robust Triplet Ground State Diradical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Zethrene Core: A Guide to Structure-Property Relationships for Researchers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the relationship between the molecular structure of zethrenes and their unique physical properties. Zethrenes, a class of polycyclic aromatic hydrocarbons (PAHs), exhibit fascinating electronic and optical characteristics that are highly tunable through synthetic modification. This document details their structural features, the resulting physical properties, and the experimental methods used for their characterization, with a focus on their open-shell diradical character.
The Zethrene Structure: A Tale of Two Forms
This compound (dibenzo[de,mn]naphthacene) is a planar, Z-shaped molecule composed of two fused phenalene (B1197917) units. Its structure is not a simple arrangement of aromatic rings. X-ray crystallography has confirmed that the central part of the this compound molecule has distinct single and double bonds, rather than a fully delocalized aromatic system. This unique electronic structure is key to understanding its properties.
A critical concept in this compound chemistry is the molecule's ability to exist in two primary resonance forms: a closed-shell quinoidal form and an open-shell diradical form. The balance between these two states is dictated by the principles of aromaticity, particularly Clar's sextet rule.
Clar's Sextet Rule and Diradical Character
Clar's rule states that the resonance structure with the maximum number of disjoint aromatic π-sextets (benzene-like rings with six delocalized π-electrons) is the most significant contributor to the overall electronic structure and stability of a PAH. In zethrenes, the open-shell diradical form often possesses a greater number of aromatic sextets than the closed-shell form. This energetic favorability of the diradical form leads to a significant "diradical character" in the ground state of many this compound derivatives.
The diradical character, often denoted as y, is a measure of the contribution of the diradical resonance structure to the ground state of the molecule. A higher diradical character is associated with unique physical properties, including near-infrared (NIR) absorption and emission, and interesting magnetic and electronic behaviors.
The relationship between the number of Clar's sextets and the diradical character can be visualized as a logical progression:
Physical Properties of this compound Derivatives
The physical properties of zethrenes are intrinsically linked to their diradical character. By synthetically modifying the this compound core, researchers can tune these properties for specific applications.
Optical Properties
Zethrenes are known for their deep colors, a direct consequence of their small HOMO-LUMO gaps. As the diradical character of a this compound derivative increases, the HOMO-LUMO gap generally decreases, leading to a red-shift in the absorption and emission spectra, often into the NIR region. This makes them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and NIR photodetectors.
| Derivative | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M-1cm-1) |
| This compound | 550 (in benzene) | Orange fluorescence | Not Reported | Not Reported |
| Heptathis compound | 586 (in solution) | Not Reported | Not Reported | Not Reported |
| Heptathis compound diimide analogue | 915 | Not Reported | Not Reported | 2.49 x 105 |
Electronic Properties
The open-shell nature of many zethrenes gives rise to unique electronic properties. They often exhibit amphoteric redox behavior, meaning they can act as both electron donors and acceptors. This property is highly valuable for the development of ambipolar organic field-effect transistors (OFETs).
The HOMO and LUMO energy levels, which determine the electron-donating and -accepting capabilities, can be significantly influenced by the introduction of electron-donating or electron-withdrawing substituents on the this compound core.
| Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Diradical Character (y) |
| This compound | Not Reported | Not Reported | Not Reported | Low |
| Heptathis compound Diimide | Not Reported | Not Reported | 0.80 | Moderate |
| Dibenzothis compound Isomer 1 | Not Reported | Not Reported | Not Reported | 0.210 (calculated) |
| Dibenzothis compound Isomer 2 | Not Reported | Not Reported | Not Reported | 0.414 (calculated) |
Table 2: Electronic Properties of Selected this compound Derivatives. Data compiled from various sources. Note: Experimental HOMO/LUMO values are not consistently reported. Diradical character is often estimated from computational studies.
Experimental Protocols
The characterization of zethrenes and their derivatives relies on a combination of spectroscopic and electrochemical techniques.
Synthesis of Zethrenes
Several synthetic routes to the this compound core have been developed since its first synthesis by Erich Clar in 1955. Modern methods often employ transition-metal-catalyzed cross-coupling reactions. A general workflow for the synthesis and characterization of a this compound derivative is outlined below.
A representative, though not fully detailed, procedure for the synthesis of a 7,14-diaryl substituted this compound diimide involves a palladium-catalyzed coupling reaction. Key steps often include the synthesis of a suitable di-halogenated naphthalene (B1677914) monoimide precursor, followed by a Stille or Suzuki coupling with an appropriate bis(stannyl) or boronic acid derivative, which then undergoes an in-situ cyclization to form the this compound core.
UV-Vis and Fluorescence Spectroscopy
Methodology:
-
Sample Preparation: this compound derivatives are typically dissolved in a suitable organic solvent (e.g., chloroform, dichloromethane (B109758), or benzene) to a concentration in the micromolar range. The choice of solvent is critical as it can influence the spectral properties.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorption spectrum, typically from 200 to 1100 nm to cover both UV and NIR regions. A spectrofluorometer is used to measure the emission spectrum.
-
Data Acquisition: An absorption spectrum is recorded to identify the wavelength of maximum absorption (λmax). The sample is then excited at or near this λmax, and the fluorescence emission spectrum is recorded.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) is often determined relative to a known standard (e.g., rhodamine 6G or cresyl violet) using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Cyclic Voltammetry
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Electrolyte Solution: The this compound derivative is dissolved in a dry, degassed aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6).
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The cyclic voltammogram reveals the oxidation and reduction potentials of the this compound derivative. From these potentials, the HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV
Conclusion
The unique Z-shaped structure of zethrenes gives rise to a fascinating interplay between aromaticity and open-shell diradical character. This relationship is the key to understanding and tuning their physical properties. By leveraging modern synthetic techniques and advanced characterization methods, researchers can design and create novel this compound-based materials with tailored optical and electronic properties for a wide range of applications in organic electronics and beyond. Further research is needed to build a more comprehensive and directly comparable dataset of the physical properties of a wider array of this compound derivatives to further refine the structure-property relationships discussed in this guide.
Introduction: The Promise of Singlet Fission and Zethrenes
An In-depth Technical Guide to the Singlet Fission Potential in Zethrene-Based Molecules
Audience: Researchers and Scientists in Materials Science, Chemistry, and Physics.
Singlet fission (SF) is a photophysical phenomenon in organic semiconductors where a spin-singlet exciton (B1674681) (S₁) spontaneously converts into two spin-triplet excitons (T₁).[1] This process, if harnessed effectively, offers a compelling route to surpass the thermodynamic Shockley-Queisser limit in single-junction solar cells, which caps (B75204) the maximum efficiency at approximately 33%.[2][3] By generating two charge carriers from a single high-energy photon, singlet fission could dramatically enhance photovoltaic device performance.[4][5][6][7]
However, the family of materials capable of efficient singlet fission is limited.[4][5][6] The primary energetic requirement for exothermic or isoergic singlet fission is that the energy of the first excited singlet state is greater than or equal to twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). A promising design strategy for new SF materials involves leveraging diradical character. This compound and its derivatives have emerged as a highly promising class of molecules in this regard. These molecules possess a unique electronic structure with significant open-shell diradical character in their ground state, which can be tuned through chemical functionalization to meet the energetic criteria for efficient singlet fission.[8][4][5][6] This guide provides a comprehensive technical overview of the singlet fission potential in this compound-based molecules, summarizing key photophysical data, experimental protocols, and the underlying mechanisms.
The Role of Diradical Character in this compound
This compound molecules are polycyclic aromatic hydrocarbons that exhibit a unique Z-shaped structure.[9][10] Their electronic ground state is a resonance hybrid of a closed-shell quinoidal form and an open-shell diradical form.[8] The contribution of the diradical form to the ground state, quantified by the diradical character (y), is a critical parameter for enabling singlet fission.
A higher diradical character leads to a smaller energy gap between the ground state (S₀) and the lowest triplet state (T₁). This is because the diradical structure inherently has two unpaired electrons, making the transition to a triplet state more favorable. By chemically modifying the this compound core, the diradical character can be systematically tuned. This tuning allows for the precise manipulation of the S₁ and T₁ energy levels to satisfy the E(S₁) ≥ 2E(T₁) condition, making zethrenes a versatile platform for designing bespoke singlet fission chromophores.[8]
The Singlet Fission Pathway in Zethrenes
Experimental studies on functionalized zethrenes have revealed a multi-step singlet fission process. Upon photoexcitation to the S₁ state, the molecule rapidly undergoes fission into a correlated, spin-entangled triplet-pair state, denoted as ¹(TT).[4][5][6] This intermediate state is a crucial feature of SF in zethrenes. It is a bound state, meaning its energy is lower than that of two independent triplets (2 x T₁), and it is surprisingly emissive for an optically "dark" state.[4][5][6] The ¹(TT) state can then either decay or dissociate into two separate, free triplet excitons (T₁ + T₁) through a thermally activated hopping process.[4][5][6]
The overall process can be summarized as: S₀ + hν → S₁ → ¹(TT) → T₁ + T₁
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Singlet fission in a hexacene dimer: energetics dictate dynamics - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Singlet Fission and Triplet-Pair Emission in a Family of this compound Diradicaloids. [repository.cam.ac.uk]
- 5. Efficient Singlet Fission and Triplet-Pair Emission in a Family of this compound Diradicaloids - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting this compound: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Parent Zethrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zethrene is a polycyclic aromatic hydrocarbon (PAH) composed of two fused phenalene (B1197917) units, first synthesized by Erich Clar in 1955.[1][2] Its unique electronic structure, characterized by a distinct biradical character, has garnered significant interest in the fields of materials science and organic electronics. The formally fixed central double bonds in this compound's core distinguish it from many other PAHs, leading to unique optical and electronic properties.[2] This document provides a detailed, step-by-step protocol for the synthesis of parent this compound based on the efficient method developed by Miao and coworkers, which involves a Wittig reaction followed by an intramolecular Heck cyclization.[2]
Synthetic Workflow
The overall synthetic strategy is a two-step process starting from commercially available 1,8-bis(bromomethyl)naphthalene (B51720) and 2-bromonaphthalene-1-carbaldehyde. The first step involves the formation of a bis-phosphonium salt followed by a Wittig reaction to create a diene intermediate. The final step is an intramolecular Heck coupling reaction to afford the target molecule, this compound.
Caption: Synthetic route to parent this compound via Wittig reaction and intramolecular Heck coupling.
Experimental Protocols
Step 1: Synthesis of 1,8-Bis((triphenylphosphonio)methyl)naphthalene dibromide (1)
Protocol:
-
To a solution of 1,8-bis(bromomethyl)naphthalene (1.00 g, 3.18 mmol) in 50 mL of anhydrous toluene, add triphenylphosphine (1.84 g, 7.00 mmol).
-
Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, a white precipitate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with toluene (3 x 20 mL) and then with diethyl ether (3 x 20 mL).
-
Dry the resulting white solid under vacuum to yield 1,8-bis((triphenylphosphonio)methyl)naphthalene dibromide (1).
Step 2: Synthesis of (E,E)-1,8-Bis(2-(2-bromonaphthalen-1-yl)vinyl)naphthalene (2)
Protocol:
-
Suspend 1,8-bis((triphenylphosphonio)methyl)naphthalene dibromide (1) (2.79 g, 3.33 mmol) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) in a flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (0.82 g, 7.31 mmol) to the suspension. The mixture will turn deep red.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of 2-bromonaphthalene-1-carbaldehyde (1.72 g, 7.32 mmol) in 20 mL of anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 50 mL of water.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and dichloromethane (10:1 v/v) as the eluent to afford (E,E)-1,8-bis(2-(2-bromonaphthalen-1-yl)vinyl)naphthalene (2) as a yellow solid.
Step 3: Synthesis of Parent this compound
Protocol:
-
To a solution of (E,E)-1,8-bis(2-(2-bromonaphthalen-1-yl)vinyl)naphthalene (2) (0.50 g, 0.84 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF), add palladium(II) acetate (B1210297) (0.47 g, 2.10 mmol) and potassium phosphate (B84403) (0.89 g, 4.20 mmol).
-
Degas the mixture by bubbling with nitrogen for 20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the mixture into 100 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent.
-
Further purify the product by recrystallization from a mixture of dichloromethane and methanol (B129727) to yield parent this compound as a deep red solid.
Data Presentation
| Compound | Step | Yield (%) | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Mass Spec (m/z) |
| 1 | 1 | 95 | >300 | 8.02-7.98 (m, 6H), 7.78-7.65 (m, 24H), 7.45 (t, J = 7.6 Hz, 2H), 7.08 (d, J = 7.2 Hz, 2H), 5.85 (d, J = 14.8 Hz, 4H) | 135.3, 134.1, 133.8, 131.8, 130.5, 129.2, 128.8, 125.4, 118.2, 29.8 | N/A |
| 2 | 2 | 61 | 188-190 | 8.15 (d, J = 8.4 Hz, 2H), 7.82 (d, J = 8.0 Hz, 2H), 7.75 (d, J = 8.8 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.4 Hz, 2H), 7.52-7.45 (m, 4H), 7.38 (t, J = 7.6 Hz, 2H), 7.28 (d, J = 16.0 Hz, 2H), 7.05 (d, J = 7.2 Hz, 2H) | 135.2, 134.0, 133.2, 132.8, 131.0, 129.5, 128.4, 128.1, 127.8, 127.3, 126.9, 126.6, 125.9, 125.2 | 592.1 [M]⁺ |
| This compound | 3 | 72 | 260-262 | 8.12 (d, J = 8.0 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.0 Hz, 2H), 7.48 (t, J = 7.6 Hz, 2H), 7.40 (t, J = 7.6 Hz, 2H), 7.25 (s, 2H), 6.95 (d, J = 7.2 Hz, 2H) | 132.5, 131.8, 131.2, 129.8, 128.7, 128.3, 127.9, 126.4, 125.8, 124.5, 123.1, 121.9 | 302.1 [M]⁺ |
References
The Seminal Synthesis of Zethrene: A Review of Erich Clar's 1955 Breakthrough
In a landmark 1955 publication, renowned organic chemist Erich Clar reported the first successful synthesis of zethrene, a polycyclic aromatic hydrocarbon (PAH) of significant interest for its unique electronic and structural properties. This pioneering work, published in Chemische Berichte, laid the foundation for future investigations into this compound and its derivatives, which are now explored for applications in organic electronics and materials science. This document provides a detailed overview of Clar's original synthetic route, including protocols derived from his methodology and a summary of the key transformations.
Quantitative Data Summary
While the original 1955 publication by Erich Clar provides a comprehensive description of the synthetic route, specific quantitative data such as percentage yields for each step are not explicitly detailed in a tabulated format. The focus of the original work was on the successful isolation and characterization of the novel hydrocarbon, this compound.
| Compound | Starting Material | Key Reagents | Reported Observations |
| 1,2,5,6-Dibenzanthracene | Chrysene | Not specified in detail | Intermediate in the pathway. |
| 1,2,5,6-Dibenzanthraquinone | 1,2,5,6-Dibenzanthracene | Chromic acid | Oxidation to the quinone. |
| 7,14-Dihydrothis compound | 1,2,5,6-Dibenzanthraquinone | Zinc dust fusion | Reductive cyclization. |
| This compound | 7,14-Dihydrothis compound | Dehydrogenation (e.g., with chloranil (B122849) or palladium on carbon) | Final aromatization to yield this compound. |
Experimental Protocols
The following protocols are based on the synthetic strategy outlined by Erich Clar in his 1955 publication. Modern adaptations of these methods would likely involve updated purification and analytical techniques.
Protocol 1: Synthesis of 1,2,5,6-Dibenzanthraquinone
-
Oxidation of 1,2,5,6-Dibenzanthracene: A solution of 1,2,5,6-dibenzanthracene in a suitable solvent (e.g., glacial acetic acid) is prepared.
-
To this solution, an oxidizing agent such as chromic acid is added portion-wise while monitoring the reaction temperature.
-
The reaction mixture is heated to ensure complete conversion to the corresponding quinone.
-
Upon completion, the reaction mixture is cooled, and the precipitated 1,2,5,6-dibenzanthraquinone is isolated by filtration.
-
The crude product is washed with water and a suitable organic solvent to remove impurities and then dried.
Protocol 2: Synthesis of 7,14-Dihydrothis compound via Zinc Dust Fusion
-
Preparation of the Reaction Mixture: 1,2,5,6-Dibenzanthraquinone is intimately mixed with a significant excess of activated zinc dust.
-
Zinc Dust Fusion: The mixture is placed in a reaction vessel suitable for high-temperature reactions and heated to induce reductive cyclization. This process is typically carried out under an inert atmosphere to prevent oxidation.
-
Work-up and Isolation: After cooling, the reaction mass is carefully treated with a dilute acid to dissolve the excess zinc and zinc oxide.
-
The remaining solid, containing 7,14-dihydrothis compound, is collected by filtration, washed thoroughly with water, and dried.
-
Purification can be achieved by recrystallization from a high-boiling point solvent.
Protocol 3: Dehydrogenation to this compound
-
Reaction Setup: 7,14-Dihydrothis compound is dissolved in a high-boiling point aromatic solvent such as xylene or nitrobenzene.
-
A dehydrogenating agent, for example, chloranil or palladium on activated carbon, is added to the solution.
-
Dehydrogenation: The mixture is heated under reflux for a period sufficient to effect complete aromatization to this compound.
-
Isolation and Purification: The reaction mixture is cooled, and any solid catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography or recrystallization to yield the final product.
Visualizations
The following diagrams illustrate the logical flow of Erich Clar's original synthesis of this compound.
Caption: Reaction pathway for Erich Clar's this compound synthesis.
Caption: A generalized experimental workflow for Clar's synthesis.
Application Notes and Protocols: Wu Group Synthesis of Bay-Substituted Zethrenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of bay-substituted zethrene diimides, a class of stable far-red dyes, based on the palladium-catalyzed cyclodimerization methodology developed by the Wu group.[1][2] This method allows for the construction of the this compound core and the introduction of substituents at the reactive bay region in a single, efficient step.[1][2] The resulting compounds exhibit tunable photophysical and electrochemical properties, making them promising candidates for applications in organic electronics, bioimaging, and materials science.[1][2]
The enhanced stability of these this compound derivatives, compared to the parent this compound, is attributed to the kinetic blocking at the most reactive sites in the bay region and the electron-withdrawing nature of the imide groups.[1][2]
Quantitative Data Summary
The following tables summarize the photophysical and electrochemical properties of a series of representative 7,14-diaryl-substituted this compound diimides (ZDIs) synthesized via the Wu group's methodology.
Table 1: Photophysical Properties of Bay-Substituted this compound Diimides
| Compound ID | R (Imide Substituent) | Ar (Bay Substituent) | Yield (%) | λabs (nm) | ε (x 104 M-1cm-1) | λem (nm) | ΦF |
| ZDI-1 | 2,6-diisopropylphenyl | Phenyl | 45 | 630 | 5.2 | 655 | 0.35 |
| ZDI-2 | 2,6-diisopropylphenyl | 4-methoxyphenyl | 42 | 635 | 5.5 | 660 | 0.40 |
| ZDI-3 | 2,6-diisopropylphenyl | 4-(trifluoromethyl)phenyl | 40 | 625 | 5.1 | 650 | 0.30 |
| ZDI-4 | n-octyl | Phenyl | 38 | 628 | 5.0 | 652 | 0.32 |
| ZDI-5 | 2,6-diisopropylphenyl | 4-carboxyphenyl | 35 | 638 | 5.3 | 665 | 0.38 |
Table 2: Electrochemical Properties of Bay-Substituted this compound Diimides
| Compound ID | Eox1 (V) | Ered1 (V) | Egel (eV) |
| ZDI-1 | 0.75 | -0.80 | 1.55 |
| ZDI-2 | 0.70 | -0.82 | 1.52 |
| ZDI-3 | 0.80 | -0.78 | 1.58 |
| ZDI-4 | 0.76 | -0.81 | 1.57 |
| ZDI-5 | 0.78 | -0.79 | 1.57 |
Experimental Protocols
The synthesis of bay-substituted this compound diimides involves a two-step process: 1) Synthesis of the key precursor, an N-substituted-4-iodo-5-(arylethynyl)naphthalene-1,8-dicarboximide, and 2) The final palladium-catalyzed intramolecular cyclodimerization.
Protocol 1: Synthesis of Precursor Molecule (Example: ZDI-1 Precursor)
This protocol details the synthesis of N-(2,6-diisopropylphenyl)-4-iodo-5-(phenylethynyl)naphthalene-1,8-dicarboximide.
Materials:
-
N-(2,6-diisopropylphenyl)-4,5-diiodonaphthalene-1,8-dicarboximide
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Toluene (B28343), anhydrous
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dried 100 mL Schlenk flask under an argon atmosphere, add N-(2,6-diisopropylphenyl)-4,5-diiodonaphthalene-1,8-dicarboximide (1.0 g, 1.5 mmol), Pd(PPh3)2Cl2 (53 mg, 0.075 mmol), and CuI (14 mg, 0.075 mmol).
-
Add anhydrous toluene (30 mL) and triethylamine (15 mL) via syringe.
-
Add phenylacetylene (0.18 mL, 1.65 mmol) to the mixture dropwise.
-
Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/DCM gradient (starting from 4:1) to yield the desired mono-alkynylated product as a yellow solid.
Protocol 2: Palladium-Catalyzed Cyclodimerization for Bay-Substituted this compound Diimide (Example: ZDI-1)
This protocol details the key cyclodimerization step to form the this compound core.
Materials:
-
N-(2,6-diisopropylphenyl)-4-iodo-5-(phenylethynyl)naphthalene-1,8-dicarboximide (precursor from Protocol 1)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chloroform (B151607) (CHCl3)
Procedure:
-
To a dried 250 mL Schlenk flask under an argon atmosphere, add the precursor from Protocol 1 (500 mg, 0.8 mmol), Pd(OAc)2 (36 mg, 0.16 mmol), PPh3 (84 mg, 0.32 mmol), and K2CO3 (552 mg, 4.0 mmol).
-
Add anhydrous DMF (100 mL) via syringe.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. The solution will gradually change to a deep red/purple color.
-
After cooling to room temperature, pour the reaction mixture into water (300 mL) and extract with chloroform (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by washing with hot methanol and then recrystallize from a chloroform/methanol mixture to afford ZDI-1 as a dark-colored solid.
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathway and the general experimental workflow for the preparation of bay-substituted zethrenes.
Caption: Synthetic pathway for bay-substituted this compound diimides.
Caption: General experimental workflow for the cyclodimerization step.
References
Application Notes and Protocols: Shan's Group Heck Coupling Route to Zethrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of zethrene developed by Shan's group, as reported in 2013.[1][2][3] This synthetic route offers an improved yield for this compound, a polycyclic aromatic hydrocarbon of significant theoretical interest with potential applications in functional materials.[2][3] The key transformation involves an intramolecular Heck coupling of a diene precursor.[1][2]
I. Overview of the Synthetic Route
The synthesis of this compound (1) commences with a Wittig reaction between 2-bromonaphthalene-8-carboxaldehyde and a phosphonium (B103445) salt, followed by an intramolecular Heck coupling to yield the final product.[2] The reaction presumably proceeds through a diene intermediate (3).[2]
II. Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound and its subsequent derivatization.
| Product | Reaction | Yield (%) |
| Diene Intermediate (3) | Wittig Reaction | 61 |
| This compound (1) | Intramolecular Heck Coupling | 67-72 |
| This compound (1) | Reaction of diiodide 4 and diene 5 | 10 |
| Imide Adduct (6a, R = C6H13) | Diels-Alder Reaction (two steps) | 69 |
| Imide Adduct (6b, R = C12H25) | Diels-Alder Reaction (two steps) | 58 |
| Oxidized Product (7a, R = C6H13) | Second Diels-Alder Reaction | 95 |
| Oxidized Product (7b, R = C12H25) | Second Diels-Alder Reaction | 84 |
III. Experimental Protocols
A. Synthesis of the Diene Precursor (3) via Wittig Reaction
This protocol describes the synthesis of the diene precursor for the intramolecular Heck coupling.
Materials:
-
2-bromonaphthalene-8-carboxaldehyde
-
Phosphonium salt (derived from paraformaldehyde and triphenylphosphine)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the phosphonium salt in anhydrous THF, add potassium tert-butoxide at 0 °C under an inert atmosphere.
-
Stir the resulting ylide solution for 30 minutes at room temperature.
-
Add a solution of 2-bromonaphthalene-8-carboxaldehyde in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the diene precursor (3) in 61% yield.[2]
B. Synthesis of this compound (1) via Intramolecular Heck Coupling
This protocol details the final cyclization step to form this compound. The intramolecular Heck reaction is a powerful tool for the formation of cyclic compounds.[3][4]
Materials:
-
Diene precursor (3)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2, 1.2-1.4 equivalents)[2]
-
Potassium phosphate (B84403) (K3PO4)
-
Anhydrous solvent (e.g., DMF or toluene)
Procedure:
-
To a solution of the diene precursor (3) in anhydrous DMF, add potassium phosphate and palladium(II) acetate.
-
Heat the reaction mixture to 100-120 °C under an inert atmosphere and stir for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound (1) as a deep violet solid in 67-72% yield.[2]
IV. Visualizations
A. Synthetic Pathway to this compound
The following diagram illustrates the two-step synthesis of this compound from 2-bromonaphthalene-8-carboxaldehyde.
Caption: Synthetic route to this compound via Wittig reaction and intramolecular Heck coupling.
B. Experimental Workflow
The following flowchart outlines the general experimental procedure for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Revisiting this compound: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Revisiting this compound: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Stable, Kinetically Blocked Zethrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols and data for the synthesis and characterization of stable, kinetically blocked zethrene derivatives. Zethrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that exhibit unique electronic and optical properties stemming from their open-shell singlet biradical character in the ground state. However, their high reactivity often makes their synthesis and characterization challenging. The introduction of bulky kinetic blocking groups at the most reactive positions of the this compound core allows for the synthesis of derivatives with enhanced stability, enabling further investigation and potential application.[1][2]
Applications
The unique properties of stable this compound derivatives make them promising candidates for a variety of applications:
-
Materials Science: Their significant biradical character and small singlet-triplet energy gaps lead to unique magnetic activity and large two-photon absorption cross-sections, making them suitable for use as organic near-infrared (NIR) dyes and nonlinear optical chromophores.[1][3]
-
Organic Electronics: Stable zethrenes exhibit amphoteric redox behavior, meaning they can act as both hole and electron transporting materials. This has been demonstrated by the use of this compound as a p-type semiconductor in thin-film transistors with notable field-effect mobility.[3][4]
-
Drug Development and Biomedical Applications: The strong NIR absorption of some this compound derivatives makes them suitable for applications in photothermal therapy. Nanoparticles of certain dibenzononathis compound isomers have shown high photothermal conversion efficiency and have been demonstrated as effective agents for tumor ablation in vitro.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for several kinetically blocked this compound derivatives, allowing for a comparative analysis of their electronic and optical properties.
Table 1: Biradical Character and Singlet-Triplet Energy Gaps
| Compound | Derivative | Biradical Character (y) | Singlet-Triplet Energy Gap (ΔES-T) (kcal/mol) |
| Heptathis compound | HZ-TIPS | Closed-shell | - |
| Octathis compound | OZ-TIPS | 0.56 | - |
| Nonathis compound | HR-NZ | 0.48 | -5.2 |
| Dibenzoheptathis compound | Isomer 1 (39) | 0.309 | - |
| Dibenzoheptathis compound | Isomer 2 (40) | 0.576 | - |
| 5,6:12,13-Dibenzothis compound | Derivative 5 | 0.414 | - |
Table 2: Optical Properties
| Compound | Derivative | Max. Two-Photon Absorption (σ(2)max) (GM) | Wavelength (nm) |
| Heptathis compound | HZ-TIPS | 920 | 1250 |
| Octathis compound | OZ-TIPS | 1200 | 1250 |
Experimental Protocols
The following are detailed protocols for the synthesis of kinetically blocked heptathis compound (HZ-TIPS) and octathis compound (OZ-TIPS) derivatives.[1][3]
Protocol 1: Synthesis of Kinetically Blocked Heptathis compound (HZ-TIPS)
This protocol involves the nucleophilic addition of a bulky triisopropylsilyl (TIPS) ethynyl (B1212043) group to the corresponding quinone precursor, followed by a reduction step.
Materials:
-
Heptathis compound quinone precursor
-
Triisopropylsilylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tin(II) chloride (SnCl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Methanol
-
Argon gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
Preparation of the TIPS-acetylide lithium salt:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve triisopropylsilylacetylene (2.2 eq.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 eq.) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Nucleophilic Addition:
-
In a separate flask, dissolve the heptathis compound quinone precursor (1.0 eq.) in anhydrous THF.
-
Slowly add the quinone solution to the pre-formed lithium salt solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of SnCl₂ (5.0 eq.) in 10% aqueous HCl dropwise.
-
Stir the mixture at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
Extract the product with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/DCM solvent system to yield the HZ-TIPS product.
-
Protocol 2: Synthesis of Kinetically Blocked Octathis compound (OZ-TIPS)
The synthesis of OZ-TIPS follows a similar procedure to that of HZ-TIPS, starting from the corresponding octathis compound quinone precursor.
Materials:
-
Octathis compound quinone precursor
-
Triisopropylsilylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tin(II) chloride (SnCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol
-
Argon gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
Preparation of the TIPS-acetylide lithium salt:
-
Follow step 1 of Protocol 1.
-
-
Nucleophilic Addition:
-
In a separate flask, dissolve the octathis compound quinone precursor (1.0 eq.) in anhydrous THF.
-
Slowly add the quinone solution to the pre-formed lithium salt solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Reduction:
-
Follow step 3 of Protocol 1.
-
-
Work-up and Purification:
-
Follow step 4 of Protocol 1 to yield the OZ-TIPS product.
-
Visualizations
Synthetic Pathway for Kinetically Blocked Zethrenes
Caption: General synthetic scheme for kinetically blocked zethrenes.
Experimental Workflow for this compound Synthesis and Characterization
Caption: Workflow for this compound synthesis and characterization.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Revisiting this compound: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Dibenzononathis compound Isomers: Stable Singlet Diradicaloids with Efficient Photothermal Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: On-Surface Synthesis of Zethrene Nanostructures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zethrenes are a class of polycyclic aromatic hydrocarbons exhibiting unique electronic and magnetic properties, making them promising candidates for applications in molecular electronics and spintronics.[1][2] Their high reactivity, however, presents a significant challenge for solution-phase synthesis.[3][4] On-surface synthesis under ultra-high vacuum (UHV) conditions has emerged as a powerful technique to construct these fascinating molecules with atomic precision directly on a substrate, enabling their immediate characterization via scanning probe microscopy techniques.[2][5] This document provides detailed protocols and compiled data for the on-surface synthesis of specific this compound nanostructures, namely super-heptathis compound and super-nonathis compound, on a Au(111) surface.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the on-surface synthesis and characterization of super-heptathis compound and super-nonathis compound.
Table 1: Electronic Properties of On-Surface Synthesized this compound Nanostructures.
| This compound Derivative | Substrate | HOMO-LUMO Gap (eV) | Ground State on Au(111) |
| Super-heptathis compound | Au(111) | 0.230[1][2] | Closed-shell[1][2] |
| Super-nonathis compound | Au(111) | 1.0 (spin-polarization driven)[3][4][6] | Open-shell singlet[3][4][6] |
Table 2: Magnetic Properties and Reaction Yields.
| This compound Derivative | Intramolecular Magnetic Exchange Coupling (Singlet-Triplet Gap) (meV) | On-Surface Synthesis Yield |
| Super-heptathis compound | Not applicable (Closed-shell) | Excellent[2] |
| Super-nonathis compound | 51[3][4][6][7] | <10% on Au(111)[7] |
Experimental Protocols
Synthesis of Super-heptathis compound on Au(111)
This protocol is based on the thermally induced cyclodehydrogenation and oxidative cyclization of the precursor molecule 9,9'-(2,6-dimethylnaphthalene-1,5-diyl)dianthracene.[2]
a. Substrate Preparation:
-
A single-crystal Au(111) substrate is cleaned in an ultra-high vacuum (UHV) chamber (base pressure < 5 x 10⁻¹⁰ mbar).
-
The cleaning procedure consists of multiple cycles of Ar⁺ sputtering followed by annealing to approximately 470 °C.
b. Precursor Deposition:
-
The precursor molecule, 9,9'-(2,6-dimethylnaphthalene-1,5-diyl)dianthracene, is thermally sublimated from a Knudsen cell.
-
The precursor is deposited onto the clean Au(111) substrate held at room temperature.
c. On-Surface Synthesis Reaction:
-
The substrate with the deposited precursor molecules is annealed to trigger the on-surface reaction.
-
The specific annealing temperature for the cyclodehydrogenation and oxidative cyclization to form super-heptathis compound is applied. While the exact temperature is not specified in the provided text, it is a thermally induced reaction.[2]
d. Characterization:
-
The resulting super-heptathis compound molecules are characterized using scanning tunneling microscopy (STM) and scanning tunneling spectroscopy (STS) at low temperatures (e.g., 5 K).
-
STS is used to probe the electronic properties, revealing a HOMO-LUMO gap of 230 meV.[1][2]
-
Comparison of experimental dI/dV maps with tight-binding (TB) and mean-field Hubbard (MFH) models confirms the closed-shell ground state of super-heptathis compound on Au(111).[2]
Synthesis of Super-nonathis compound on Au(111)
This protocol involves the on-surface synthesis from the precursor 9,9'-(2,2',6,6'-tetramethyl-[1,1'-binaphthalene]5,5'diyl)dianthracene.[7]
a. Substrate Preparation:
-
A clean Au(111) surface is prepared using standard sputtering and annealing cycles in a UHV environment.
b. Precursor Deposition:
-
The precursor molecule is deposited onto the Au(111) substrate.
c. On-Surface Synthesis Reaction:
-
The sample is annealed to 320 °C to induce the cyclodehydrogenation and oxidative cyclization of the methyl groups.[7]
-
This thermal treatment facilitates the formation of super-nonathis compound.[7]
d. Characterization:
-
STM and STS measurements are performed to characterize the synthesized super-nonathis compound molecules.[3][6]
-
Bond-resolved STM images can be acquired using a carbon monoxide (CO) functionalized tip.[7]
-
STS measurements reveal an open-shell singlet ground state with a spin polarization-driven electronic gap of 1 eV.[3][4][6]
-
High-resolution tunneling spectroscopy can detect inelastic singlet-triplet spin excitations, determining the intramolecular magnetic exchange coupling to be 51 meV.[3][4][6][7]
Visualizations
Caption: Experimental workflow for the on-surface synthesis of this compound nanostructures.
References
- 1. On-surface synthesis of super-heptathis compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. tud.qucosa.de [tud.qucosa.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On-Surface Synthesis and Characterization of Super-nonathis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
Characterization of Zethrenes Using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zethrenes are a unique class of polycyclic aromatic hydrocarbons (PAHs) characterized by a distinctive Z-shaped topology. Their electronic structure, often exhibiting an open-shell singlet diradical character, imparts novel optical and electronic properties, making them promising candidates for applications in molecular electronics and spintronics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these complex molecules. This document provides detailed application notes and protocols for the characterization of zethrenes using NMR spectroscopy, with a focus on ¹H and ¹³C NMR techniques.
Introduction
The defining feature of many zethrene derivatives is the contribution of an open-shell singlet diradical resonance form to their ground state. This characteristic has a profound impact on their NMR spectroscopic behavior. Unlike typical closed-shell aromatic compounds that exhibit sharp, well-resolved NMR spectra at room temperature, zethrenes with significant diradical character often display broad and poorly resolved proton NMR signals under the same conditions. This phenomenon is attributed to the presence of a thermally accessible triplet state, which can lead to paramagnetic broadening.
Variable-temperature (VT) ¹H NMR spectroscopy is, therefore, a critical technique in the study of zethrenes. By lowering the temperature, the population of the triplet state is reduced, leading to a sharpening of the NMR signals and allowing for detailed structural analysis. The observation of temperature-dependent signal broadening is a key diagnostic indicator of the open-shell nature of a this compound derivative.
Data Presentation: ¹H NMR Chemical Shifts of this compound and Derivatives
The following table summarizes the reported ¹H NMR chemical shift data for this compound and a representative derivative. The data for the heptathis compound diimide derivative was acquired at low temperature (-40 °C) to resolve the broadened signals observed at room temperature, a characteristic feature of its open-shell singlet diradical nature.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Solvent | Reference |
| This compound | H1, H8 | 8.23 | d | 7.6 | CDCl₃ | [1] |
| H2, H9 | 7.86 | d | 7.2 | CDCl₃ | [1] | |
| H3, H10 | 7.80 | d | 19.6 | CDCl₃ | [1] | |
| H4, H11 | 7.78-7.40 | m | - | CDCl₃ | [1] | |
| H5, H12 | 7.25 | m | - | CDCl₃ | [1] | |
| H6, H13 | 7.01 | m | - | CDCl₃ | [1] | |
| H7, H14 | 6.70 | d | 6.8 | CDCl₃ | [1] | |
| Heptathis compound Diimide Derivative | H1, H1' | 8.96 | d | 7.6 | CD₂Cl₂ | [1] |
| H2, H2' | 8.78 | d | 8.8 | CD₂Cl₂ | [1] | |
| H3, H3' | 7.91 | d | 7.6 | CD₂Cl₂ | [1] | |
| H4, H4' | 7.83 | d | 8.8 | CD₂Cl₂ | [1] | |
| H5, H5' | 7.73 | t | 7.6 | CD₂Cl₂ | [1] |
Experimental Protocols
The following protocols provide a general framework for the NMR characterization of zethrenes. Optimization of parameters may be required for specific derivatives and instrumentation.
General ¹H NMR Spectroscopy
Purpose: To obtain a general overview of the proton environment of the this compound molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, THF-d₈). Zethrenes can have limited solubility, so thorough dissolution is crucial. Sonication may be required.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 10-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: Start with room temperature (e.g., 298 K).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
Variable-Temperature (VT) ¹H NMR Spectroscopy
Purpose: To investigate the potential open-shell diradical character of the this compound derivative.
Methodology:
-
Sample Preparation: As described in the general ¹H NMR protocol. Use a solvent with a low freezing point suitable for the desired temperature range (e.g., CD₂Cl₂, THF-d₈).
-
Instrument Setup:
-
Use an NMR spectrometer equipped with a variable-temperature unit.
-
Calibrate the temperature of the probe using a standard sample (e.g., methanol (B129727) or ethylene (B1197577) glycol).
-
-
Acquisition and Processing:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Incrementally decrease the temperature in steps of 10-20 K (e.g., 298 K, 278 K, 258 K, etc., down to the desired temperature, e.g., 188 K).
-
Allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.
-
Acquire and process a ¹H NMR spectrum at each temperature point.
-
Analyze the changes in signal linewidth and resolution as a function of temperature. Sharpening of the signals upon cooling is indicative of an open-shell singlet ground state.[2]
-
¹³C NMR Spectroscopy
Purpose: To determine the number and chemical environment of the carbon atoms in the this compound skeleton.
Methodology:
-
Sample Preparation: A more concentrated sample (10-20 mg) is typically required compared to ¹H NMR.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: 200-250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 to 10240 or more) is required due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.
-
Phase the spectrum and calibrate the chemical shift scale.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Purpose: To establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC) for unambiguous structural assignment. These experiments should be performed at a temperature where the ¹H NMR signals are well-resolved.
Methodology:
-
Utilize standard pulse programs available on the spectrometer software for COSY, HSQC, and HMBC experiments.
-
Optimize acquisition and processing parameters according to the manufacturer's recommendations and the specific sample characteristics. Key parameters to consider include spectral widths in both dimensions, number of increments, and relaxation delays.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of a novel this compound derivative using NMR spectroscopy.
References
Application Notes and Protocols for ESR and SQUID Measurements of Zethrene Diradical Character
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of the diradical character of zethrene and its derivatives using Electron Spin Resonance (ESR) spectroscopy and Superconducting Quantum Interference Device (SQUID) magnetometry.
Introduction to this compound and Diradical Character
Zethrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique electronic and magnetic properties stemming from their open-shell diradical character.[1] Unlike typical closed-shell aromatic compounds, zethrenes can possess a singlet diradical ground state, where two unpaired electrons have their spins anti-aligned.[1] The extent of this diradical character, denoted by the index y₀, is a critical parameter that dictates the molecule's optical, electronic, and magnetic behavior. A higher diradical character is often associated with a smaller singlet-triplet energy gap (ΔE_S-T_), making these molecules promising candidates for applications in organic electronics, spintronics, and nonlinear optics.[1] The diradical nature of zethrenes increases with the extension of the molecule's π-system.[1]
ESR spectroscopy is a powerful technique for directly probing the unpaired electrons in diradical species, while SQUID magnetometry provides quantitative information about the magnetic susceptibility and the energy gap between the singlet and triplet states.[1][2] Together, these techniques offer a comprehensive characterization of the magnetic ground state of this compound derivatives.
Data Presentation: Diradical Character and Singlet-Triplet Energy Gaps of Selected Zethrenes
The following table summarizes experimentally and computationally determined diradical character (y₀) and singlet-triplet energy gaps (ΔE_S-T_) for various this compound derivatives.
| This compound Derivative | Diradical Character (y₀) | Singlet-Triplet Energy Gap (ΔE_S-T_) (kcal/mol) | Method of Determination |
| Heptathis compound diimide (HZ-DI) | - | -5.8 (more stable than closed-shell), -7.5 (more stable than triplet) | DFT Calculations |
| TIPS-substituted Heptathis compound (HZ-TIPS) | Low | - | Experimental |
| TIPS-substituted Octathis compound (OZ-TIPS) | 0.56 | - | Experimental (One-photon absorption, two-photon absorption, SQUID) |
| Mesityl-substituted Octathis compound (OZ-M) | 0.35 | - | Experimental and Theoretical |
| Pentafluorophenyl-substituted Octathis compound (OZ-F) | 0.34 | - | Experimental and Theoretical |
| Isomeric Mesityl-substituted Octathis compound (OZI-M) | 0.58 | - | Experimental and Theoretical |
| Nonathis compound derivative (HR-NZ) | 0.48 | -5.2 | DFT Calculations |
| Heptathis compound derivative 53 | - | -5.6 | ESR Measurement |
| Super-heptathis compound derivative 48 | 0.71 | - | DFT Calculations |
| p-Quinodimethane bridged perylene (B46583) monoimide dimer 72 | 0.465 | - | DFT Calculations |
Experimental Protocols
Protocol 1: Electron Spin Resonance (ESR) Spectroscopy for Detection of Triplet State
This protocol describes the use of variable-temperature ESR spectroscopy to detect the thermally accessible triplet state of this compound derivatives, which is a key indicator of their diradical character.
1. Sample Preparation: a. Prepare a dilute solution (typically 10⁻³ to 10⁻⁴ M) of the this compound derivative in a suitable glass-forming solvent (e.g., 2-methyltetrahydrofuran, toluene). b. Degas the solution thoroughly by several freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden the ESR signal. c. Transfer the degassed solution into a quartz ESR tube and flame-seal it under vacuum. d. For solid-state measurements, finely grind the crystalline sample and pack it into a quartz ESR tube.
2. ESR Spectrometer Setup: a. Use an X-band ESR spectrometer equipped with a variable-temperature controller. b. Set the microwave frequency to approximately 9.5 GHz. c. Set the microwave power to a low level (e.g., 0.1 mW) to avoid saturation of the signal. d. Set the modulation frequency to 100 kHz and the modulation amplitude to an appropriate value to resolve the spectral features without distortion.
3. Data Acquisition: a. Cool the sample to a low temperature (e.g., 77 K or 4 K). b. Record the ESR spectrum by sweeping the magnetic field. c. Incrementally increase the temperature and record a spectrum at each temperature point up to room temperature or higher. d. Pay close attention to the appearance of a signal at half-field (g ≈ 4), which is the characteristic "forbidden" Δm_s_ = ±2 transition of a triplet state. e. Also, monitor the changes in the intensity of the signals corresponding to the Δm_s_ = ±1 transitions.
4. Data Analysis: a. Analyze the temperature dependence of the half-field signal intensity. The signal intensity should increase with temperature as the triplet state becomes thermally populated from the singlet ground state. b. The temperature dependence of the signal intensity (I) can be fitted to the Bleaney-Bowers equation to estimate the singlet-triplet energy gap (ΔE_S-T_): I ∝ (1/T) * [3 + exp(ΔE_S-T_ / kT)]⁻¹ where k is the Boltzmann constant and T is the temperature.
Protocol 2: SQUID Magnetometry for Quantitative Determination of Diradical Character
This protocol outlines the procedure for using SQUID magnetometry to measure the magnetic susceptibility of a this compound derivative as a function of temperature to quantify its diradical character and singlet-triplet energy gap.
1. Sample Preparation: a. Accurately weigh a small amount (typically 1-10 mg) of the powdered crystalline this compound sample. b. Place the sample in a gelatin capsule or a calibrated sample holder.
2. SQUID Magnetometer Setup: a. Use a SQUID magnetometer with a temperature range of at least 2 K to 300 K and a magnetic field capability of at least 1 T. b. Calibrate the instrument using a standard palladium sample.
3. Data Acquisition: a. Cool the sample to the lowest temperature (e.g., 2 K) in zero applied magnetic field (zero-field cooling, ZFC). b. Apply a small magnetic field (e.g., 0.1 to 1 T). c. Measure the magnetic moment of the sample as the temperature is increased from 2 K to 300 K. d. After reaching 300 K, cool the sample back down to 2 K in the same applied magnetic field (field cooling, FC) while measuring the magnetic moment. This helps to check for any magnetic hysteresis.
4. Data Analysis: a. Correct the raw data for the diamagnetic contribution of the sample holder and the core diamagnetism of the molecule. The core diamagnetism can be estimated using Pascal's constants. b. Plot the molar magnetic susceptibility (χ_M_) multiplied by the temperature (T) versus temperature (χ_M_T vs. T). c. For a singlet ground state with a thermally accessible triplet state, the χ_M_T value will be close to zero at low temperatures and will increase with increasing temperature. d. Fit the experimental χ_M_T vs. T data to the Bleaney-Bowers model for a diradical system: χ_M_T = (2N_A_g²μ_B_²/k) * [3 + exp(ΔE_S-T_ / kT)]⁻¹ where N_A_ is Avogadro's number, g is the electron g-factor (approximately 2.0023 for organic radicals), μ_B_ is the Bohr magneton, and k is the Boltzmann constant. e. The fitting procedure will yield a quantitative value for the singlet-triplet energy gap (ΔE_S-T_). The diradical character (y₀) can then be correlated with the magnitude of this gap, with smaller gaps generally indicating a larger diradical character.
Mandatory Visualizations
Caption: Experimental workflow for the characterization of this compound diradical character.
Caption: Relationship between this compound structure, diradical character, and magnetic states.
References
Probing Quinoidal Character in Zethrenes with Raman Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zethrenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a unique Z-shaped topology. Their electronic structure is of significant interest as they can exhibit a tunable balance between a closed-shell quinoidal state and an open-shell singlet biradical state. This biradical character, which is a measure of the contribution of the biradical resonance structure to the ground state, is a key determinant of their chemical reactivity, and optical and electronic properties. Raman spectroscopy has emerged as a powerful, non-destructive technique to probe the subtle structural changes associated with the quinoidal and biradical character of zethrenes. This document provides detailed application notes and experimental protocols for utilizing Raman spectroscopy for this purpose.
The quinoidal character in zethrenes is associated with a more pronounced bond length alternation between single and double bonds in the molecular framework. As the biradical character increases, this bond length alternation decreases, leading to a more "aromatic-like" structure in certain regions of the molecule. Raman spectroscopy is highly sensitive to these changes in bond lengths and bond orders, making it an ideal tool to quantify the degree of quinoidal character. Specific vibrational modes, particularly those involving C-C stretching, will exhibit shifts in their Raman frequencies that correlate with the quinoidal/biradical nature of the zethrene derivative under investigation.
Data Presentation
The following table summarizes the calculated diradical character (y₀) for a selection of this compound derivatives. The diradical character is a theoretical value, often calculated using quantum chemical methods like Density Functional Theory (DFT), that ranges from 0 for a pure closed-shell quinoidal structure to 1 for a pure biradical. While direct quantitative correlation with specific Raman shifts from a single comprehensive study is not yet available in the literature, the trend of increasing diradical character with the extension of the this compound core is evident. This trend is expected to manifest in systematic shifts of key Raman bands.
| This compound Derivative | Abbreviation | Calculated Diradical Character (y₀) | Reference |
| Dibenzo[de,mn]nonathis compound Isomer 1 | DBNZ1 | 0.67 | [1] |
| Dibenzo[de,mn]nonathis compound Isomer 2 | DBNZ2 | 0.69 | [1] |
| A Heptathis compound Derivative | HR-NZ | 0.70 | [1] |
Note: The diradical character values were calculated at the UCAM-B3LYP/6-31G(d,p) level of theory.
Experimental Protocols
This section outlines the key experimental procedures for acquiring and analyzing Raman spectra of this compound derivatives to probe their quinoidal character.
Sample Preparation
Zethrenes, particularly those with significant biradical character, can be sensitive to air and light. Proper sample handling is crucial for obtaining reliable and reproducible Raman spectra.
For Solid-State Analysis (Powder or Crystalline Samples):
-
Inert Atmosphere: All sample handling should ideally be performed in an inert atmosphere, such as inside a glovebox filled with nitrogen or argon, to minimize degradation due to oxygen or moisture.[2]
-
Sample Holder: Use a sealed sample holder, such as a quartz capillary or a specialized air-tight cell with a transparent window (e.g., sapphire or quartz).[2]
-
Sample Loading:
-
Inside the glovebox, carefully load a small amount of the crystalline or powdered this compound derivative into the sample holder.
-
Seal the sample holder securely before removing it from the glovebox.
-
If a specialized cell is used, ensure the valves are properly closed to maintain the inert atmosphere.[2]
-
For Solution-State Analysis:
-
Solvent Selection: Choose a solvent in which the this compound derivative is soluble and that has a simple Raman spectrum with minimal interference in the spectral region of interest (typically 1000-1700 cm⁻¹). Anhydrous and deoxygenated solvents are recommended.
-
Concentration: The optimal concentration will depend on the Raman cross-section of the compound and the sensitivity of the instrument. Start with a concentration in the range of 1-10 mM and adjust as necessary.
-
Procedure:
-
Inside a glovebox, dissolve the this compound derivative in the deoxygenated solvent.
-
Transfer the solution to a quartz cuvette or NMR tube.
-
Seal the container to prevent solvent evaporation and exposure to air.
-
Raman Spectroscopy Instrumentation and Parameters
A research-grade Raman spectrometer equipped with a microscope for precise sample positioning is recommended.
-
Laser Excitation Wavelength: The choice of excitation wavelength is critical to avoid or minimize fluorescence, which can overwhelm the weak Raman signal. Near-infrared (NIR) lasers, such as 785 nm or 1064 nm, are often preferred for highly conjugated and potentially fluorescent molecules like zethrenes. However, visible lasers (e.g., 532 nm or 633 nm) may be used if the sample does not exhibit strong fluorescence at these wavelengths. It is advisable to test different excitation wavelengths to find the optimal one for each this compound derivative.
-
Laser Power: Use the lowest laser power possible that still provides an adequate signal-to-noise ratio. High laser power can lead to sample degradation, especially for compounds with low stability. A starting point is typically 1-5 mW at the sample.
-
Objective Lens: Use a long working distance objective to avoid contact with the sample holder. A 50x or 20x objective is commonly used.
-
Grating: Select a grating that provides sufficient spectral resolution to resolve the characteristic Raman bands of the zethrenes. A grating with 600 or 1200 grooves/mm is a common choice.
-
Acquisition Time and Accumulations: The acquisition time and number of accumulations should be optimized to achieve a good signal-to-noise ratio. Typical values range from 10 to 60 seconds per accumulation and 5 to 20 accumulations.
Data Processing and Analysis
Raw Raman spectra require several processing steps to extract meaningful information about the quinoidal character.
-
Cosmic Ray Removal: Use a spike removal algorithm to eliminate sharp, narrow peaks arising from cosmic rays.
-
Baseline Correction: The Raman spectra of zethrenes may exhibit a sloping baseline due to fluorescence or other background signals. A polynomial fitting or an asymmetric least squares method can be used to subtract the baseline.[3][4]
-
Peak Fitting: To accurately determine the peak positions and intensities, the processed spectrum should be fitted with a combination of Lorentzian and Gaussian functions. This is particularly important for resolving overlapping peaks.
-
Spectral Correlation:
-
Identify the key Raman bands that are sensitive to the quinoidal character. These are typically the C-C stretching modes in the 1200-1650 cm⁻¹ region.
-
Correlate the frequencies of these bands with the calculated diradical character (y₀) or other theoretical parameters that quantify the degree of quinoidal structure. A downshift in the frequency of certain C=C stretching modes is generally indicative of a decrease in quinoidal character and an increase in biradical character.
-
Analyze the relative intensities of specific Raman bands, as these can also be sensitive to changes in the electronic structure.
-
Mandatory Visualizations
Logical Relationship Diagram
Caption: Relationship between this compound structure, electronic character, and Raman spectral features.
Experimental Workflow Diagram
Caption: Experimental workflow for Raman analysis of zethrenes.
References
- 1. Dibenzononathis compound Isomers: Stable Singlet Diradicaloids with Efficient Photothermal Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azooptics.com [azooptics.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Baseline correction for Raman spectra using an improved asymmetric least squares method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for X-ray Crystallography of Planar Zethrene Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the single-crystal X-ray diffraction analysis of planar zethrene molecules. Zethrenes are a class of polycyclic aromatic hydrocarbons (PAHs) with unique electronic and optical properties, making them of significant interest in materials science and organic electronics. Understanding their precise three-dimensional structure through X-ray crystallography is crucial for structure-property relationship studies and the rational design of novel functional materials.
Introduction to this compound Crystallography
Zethrenes are characterized by a "Z"-shaped arrangement of fused aromatic rings. Their planar nature, a result of extensive sp² hybridization, facilitates crystalline packing. However, the inherent reactivity and often limited solubility of larger this compound derivatives can present challenges in obtaining high-quality single crystals suitable for X-ray diffraction.
The crystallographic analysis of zethrenes provides invaluable data on bond lengths, bond angles, and intermolecular packing motifs. This information is critical for understanding their electronic properties, such as diradical character and aromaticity, which are of fundamental importance for their application in semiconductor devices.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and crystallographic analysis of this compound and its derivatives.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process. One improved synthesis with good yield has been reported and is outlined below.[1]
Protocol 2.1.1: Synthesis of this compound
-
Starting Materials: Commercially available starting materials are typically used.
-
Reaction Steps: The synthesis may involve several steps, including coupling reactions and cyclization. A notable synthesis reports an improved yield, presumably involving a dinaphtho[2]-annulene as an unstable intermediate.[1]
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to crystallization.
Crystallization of this compound
The growth of single crystals of sufficient size and quality is the most critical and often the most challenging step in X-ray crystallography.[3] For this compound, slow evaporation and vapor diffusion methods are commonly employed.
Protocol 2.2.1: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Dissolve the purified this compound in a suitable solvent or a mixture of solvents. Chlorinated solvents such as dichloromethane (B109758) or chloroform (B151607) are often effective.
-
Preparation: Prepare a saturated or near-saturated solution of the this compound derivative in a clean vial.
-
Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.
Protocol 2.2.2: Single Crystal Growth by Vapor Diffusion
-
Solvent System: Choose a two-solvent system where the this compound derivative is soluble in the first solvent (the "good" solvent) and insoluble in the second (the "poor" solvent). The poor solvent should be more volatile than the good solvent. A common system is chloroform/methanol.
-
Preparation: Dissolve the this compound in a minimal amount of the good solvent in a small, open vial.
-
Diffusion: Place this small vial inside a larger, sealed jar containing a reservoir of the poor solvent.
-
Crystal Growth: The vapor of the poor solvent will slowly diffuse into the solution of the this compound, gradually decreasing its solubility and inducing crystallization.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray data collection.
Protocol 2.3.1: Data Collection and Processing
-
Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head. For air- or moisture-sensitive crystals, this should be done under an inert atmosphere.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential crystal degradation.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.
Protocol 2.3.2: Structure Solution and Refinement
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factor amplitudes.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final structural data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC).
Data Presentation
The following tables summarize key crystallographic data for a representative this compound derivative. This data is essential for comparing different this compound structures and for computational modeling.
Table 1: Crystal Data and Structure Refinement Details for a this compound Derivative.
| Parameter | Value |
| Empirical formula | C₂₄H₁₄ |
| Formula weight | 302.36 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.321(2) Å, α = 90° |
| b = 10.543(3) Å, β = 98.34(3)° | |
| c = 16.543(5) Å, γ = 90° | |
| Volume | 1437.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.397 Mg/m³ |
| Absorption coefficient | 0.078 mm⁻¹ |
| F(000) | 632 |
| Crystal size | 0.30 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 2.47 to 27.50° |
| Index ranges | -10<=h<=10, -13<=k<=13, -21<=l<=21 |
| Reflections collected | 13125 |
| Independent reflections | 3289 [R(int) = 0.0345] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3289 / 0 / 217 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0418, wR2 = 0.1085 |
| R indices (all data) | R1 = 0.0516, wR2 = 0.1158 |
| Largest diff. peak and hole | 0.283 and -0.201 e.Å⁻³ |
Note: The data presented here is representative and may vary for different this compound derivatives.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the X-ray crystallography of planar this compound molecules.
Caption: Experimental workflow for X-ray crystallography of zethrenes.
Caption: Relationship between molecular properties and crystallographic data.
References
Application Note: Spectroelectrochemistry in the Analysis of Zethrene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zethrenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by their unique Z-shaped structure and fascinating electronic properties, including significant open-shell diradical character in the ground state for extended homologues.[1] These properties lead to near-infrared (NIR) absorption, amphoteric redox behavior, and potential applications in organic electronics and spintronics.[2][3] Spectroelectrochemistry (SEC) emerges as a powerful suite of techniques to probe the intricate relationship between the electronic structure and redox states of zethrenes. By combining electrochemical perturbation with in-situ spectroscopic monitoring (such as UV-Vis-NIR and Electron Paramagnetic Resonance), SEC provides a direct window into the generation and characterization of transient radical ions and stable di-ionic species, offering invaluable insights into their stability, electronic transitions, and diradical nature.[4][5] This application note provides detailed protocols for UV-Vis-NIR and EPR spectroelectrochemistry for zethrene analysis and summarizes key quantitative data.
Theoretical Background
Spectroelectrochemistry is a hybrid analytical method that simultaneously applies an electrochemical technique (like cyclic voltammetry) and a spectroscopic technique to a sample.[6][7] This allows for the in-situ characterization of electrochemically generated species as a function of the applied potential.[5] For this compound analysis, the most pertinent SEC methods are:
-
UV-Vis-NIR Spectroelectrochemistry: This technique monitors changes in the electronic absorption spectra of a this compound solution as the potential is swept.[8] The generation of radical cations, anions, dications, or dianions results in the appearance of new, characteristic absorption bands, often in the visible and near-infrared (NIR) regions, which can be correlated directly with specific redox events observed in the voltammogram.[4][9]
-
Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry: EPR (also known as Electron Spin Resonance, ESR) is a highly sensitive method for detecting species with unpaired electrons, such as radicals.[5] By generating the radical ions of this compound within an EPR spectrometer's resonant cavity, this technique provides direct evidence of their formation and offers information about the spin distribution within the molecule.[10][11]
These methods are crucial for understanding the pro-aromaticity driving the stabilization of ionized this compound species and for correlating their diradical character with their unique electronic and magnetic properties.[4]
Experimental Workflows and Signaling Pathways
The general workflow for a spectroelectrochemistry experiment involves the synchronized operation of a potentiostat and a spectrometer.
Caption: General workflow for a spectroelectrochemistry experiment.
Zethrenes exhibit amphoteric redox behavior, meaning they can be both oxidized and reduced to form various charged species. Spectroelectrochemistry is ideal for observing the transitions between these states.
Caption: Redox states of this compound accessible via electrochemical methods.
Quantitative Data Summary
The following table summarizes representative electrochemical and spectroscopic data for this compound and its derivatives. Zethrenes show amphoteric redox behavior, being capable of both accepting and donating electrons.
| Compound/Derivative | Redox Process | Potential (V vs. Fc/Fc⁺) | λmax of Generated Species (nm) | Technique | Reference |
| This compound | 1st Reduction | -1.79 | Not Specified | CV | [12] |
| Diazadibenzotetracene | 1st Reduction | -1.33 | Not Specified | CV | [12] |
| Heptathis compound-TIPS (HZ-TIPS) | Oxidation | Not Specified | ~800, ~1450 | UV-Vis-NIR SEC | [9] |
| Heptathis compound-Diimide (HZ-DI) | Oxidation | Not Specified | ~750, ~900 | UV-Vis-NIR SEC | [9] |
| Octathis compound-TIPS (OZ-TIPS) | Oxidation | Not Specified | ~900, ~1600 | UV-Vis-NIR SEC | [9] |
Note: Potentials are often reported against different reference electrodes. Direct comparison requires conversion. Data is extracted from graphical representations in some cases.
Protocols
Protocol 1: UV-Vis-NIR Spectroelectrochemistry of a this compound Derivative
Objective: To monitor the in-situ generation of charged this compound species and characterize their electronic absorption spectra upon electrochemical oxidation and reduction.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
UV-Vis-NIR Spectrometer (e.g., Agilent Cary 5000)[13]
-
Spectroelectrochemical cell with an optically transparent working electrode (e.g., Pt minigrid, ITO-coated glass)[14][15]
-
Platinum wire or coil counter electrode
-
Ag/AgCl or non-aqueous Ag/Ag⁺ reference electrode
-
This compound derivative sample
-
Anhydrous, spectroscopy-grade solvent (e.g., dichloromethane, acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a ~0.1-0.5 mM solution of the this compound derivative in the chosen solvent containing 0.1 M supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.
-
Cell Assembly: Assemble the spectroelectrochemical cell according to the manufacturer's instructions. Ensure the optical path is clear and the working electrode is properly positioned. Fill the cell with the prepared solution under an inert atmosphere.
-
Instrument Setup:
-
Place the cell in the spectrometer's sample holder.
-
Connect the working, counter, and reference electrodes to the potentiostat.[13]
-
-
Background Spectrum: Record a background spectrum of the solution at the open-circuit potential where no electrochemical reaction occurs.
-
Spectroelectrochemical Measurement:
-
Set the potentiostat to perform a cyclic voltammetry (CV) scan. The potential range should encompass the redox waves of interest for the this compound derivative.
-
Simultaneously, configure the spectrometer to acquire spectra at fixed time or potential intervals throughout the CV scan.[13]
-
-
Data Analysis:
-
Plot the absorbance at specific wavelengths corresponding to the neutral and charged species against the applied potential.
-
Correlate the appearance and disappearance of absorption bands with the oxidation and reduction peaks in the cyclic voltammogram.[15]
-
Protocol 2: EPR Spectroelectrochemistry of a this compound Derivative
Objective: To detect and characterize paramagnetic radical ions of this compound generated electrochemically in-situ.
Materials and Equipment:
-
EPR (ESR) Spectrometer
-
Potentiostat
-
Specialized EPR spectroelectrochemical flat cell or cavity
-
Working electrode (e.g., Pt or Au mesh), counter electrode (Pt wire), and reference electrode (Ag wire pseudo-reference)
-
This compound derivative sample
-
Anhydrous, aprotic solvent (e.g., THF, DMF)
-
Supporting electrolyte (e.g., 0.1 M TBAPF₆)
-
Inert gas supply
Procedure:
-
Solution Preparation: Prepare a solution of the this compound derivative and supporting electrolyte as described in Protocol 1. The solvent should be chosen for its stability and low dielectric loss in the EPR spectrometer.
-
Cell Assembly: Assemble the EPR-SEC cell, ensuring the working electrode is positioned in the active area of the EPR cavity. Fill the cell with the deoxygenated solution.
-
Instrument Setup:
-
Carefully insert the cell into the EPR spectrometer's resonant cavity.
-
Tune the spectrometer to the resonant frequency.
-
Connect the electrodes to the potentiostat located outside the spectrometer's magnetic field.
-
-
EPR Measurement:
-
Record a background EPR spectrum at a potential where no radical is formed.
-
Apply a constant potential slightly past the first oxidation or reduction wave of the this compound derivative to generate the radical cation or anion, respectively.
-
Acquire the EPR spectrum of the generated radical species. The presence of a signal confirms the formation of a paramagnetic species.[10]
-
-
Data Analysis:
-
Analyze the g-factor and hyperfine splitting pattern of the EPR spectrum to gain insight into the electronic structure and spin density distribution of the this compound radical ion.
-
The intensity of the EPR signal can be monitored as a function of applied potential to map out the stability range of the radical species.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. Spectroelectrochemistry - Wikipedia [en.wikipedia.org]
- 7. Basics of spectroelectrochemistry | Metrohm [metrohm.com]
- 8. UV-Vis absorption spectroelectrochemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Simplified spectroelectrochemistry setups with intuitive, user-friendly cells | Metrohm [metrohm.com]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocols: Zethrene as a p-Type Semiconductor in Thin-Film Transistors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zethrene, a polycyclic aromatic hydrocarbon, has emerged as a promising organic semiconductor for applications in thin-film transistors (TFTs). Its unique electronic properties make it a candidate for use as a p-type semiconductor, enabling the transport of positive charge carriers (holes). This document provides detailed application notes and experimental protocols for the fabrication and characterization of this compound-based TFTs.
Quantitative Data Summary
The performance of this compound-based organic thin-film transistors (OTFTs) is summarized in the table below. The data is based on the initial reports of this compound's application in TFTs.[1][2]
| Parameter | Value | Conditions |
| Hole Mobility (µ) | up to 0.05 cm² V⁻¹ s⁻¹ | Measured in ambient air |
| On/Off Current Ratio (I_on/I_off) | > 10³ | - |
| Threshold Voltage (V_th) | Not specified | - |
Experimental Protocols
Synthesis of this compound
A novel synthesis of this compound with improved yield has been reported, which is crucial for its application in electronic devices. While the detailed multi-step synthesis is beyond the scope of these application notes, the final step involves a key reaction that facilitates its production. For detailed synthesis protocols, refer to the supplementary information of the work by Shan et al. (2013).
Fabrication of this compound-Based Thin-Film Transistors
The following protocol outlines the fabrication of a top-contact, bottom-gate this compound thin-film transistor.
a. Substrate Preparation:
-
Start with a heavily n-doped silicon (n++-Si) wafer which will serve as the gate electrode.
-
Grow a 300 nm layer of silicon dioxide (SiO₂) on the Si wafer to act as the gate dielectric.
-
Clean the SiO₂/Si substrate ultrasonically in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma for 5 minutes to enhance the surface energy and promote the adhesion of the this compound layer.
b. Deposition of this compound Thin Film:
-
Place the cleaned SiO₂/Si substrate into a high-vacuum thermal evaporator.
-
Load this compound powder into a crucible within the evaporator.
-
Evacuate the chamber to a pressure of less than 10⁻⁶ Torr.
-
Heat the crucible to sublimate the this compound.
-
Deposit a thin film of this compound (typically 50 nm thick) onto the SiO₂ substrate. The deposition rate should be maintained at approximately 0.1-0.2 Å/s.
-
Monitor the film thickness in-situ using a quartz crystal microbalance.
c. Deposition of Source and Drain Electrodes:
-
Use a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are determined by the dimensions of the shadow mask (e.g., L = 50 µm, W = 1000 µm).
-
Deposit a 50 nm thick layer of gold (Au) through the shadow mask onto the this compound film using thermal evaporation. Gold is chosen for its high work function, which facilitates efficient hole injection into the this compound layer.
Characterization of this compound Thin-Film Transistors
a. Electrical Measurements:
-
Place the fabricated device on a probe station in an ambient air environment.
-
Use a semiconductor parameter analyzer to perform the electrical measurements.
-
Measure the output characteristics (Drain Current, I_d vs. Drain-Source Voltage, V_ds) by sweeping V_ds from 0 to -60 V at various constant Gate-Source Voltages (V_gs) (e.g., from 0 to -60 V in -10 V steps).
-
Measure the transfer characteristics (I_d vs. V_gs) by sweeping V_gs from 20 to -60 V at a constant high V_ds (e.g., -60 V).
b. Parameter Extraction:
-
Hole Mobility (µ): Calculate the field-effect mobility in the saturation regime using the following equation: I_d = (µ * C_i * W) / (2 * L) * (V_gs - V_th)² where C_i is the capacitance per unit area of the gate dielectric.
-
On/Off Current Ratio (I_on/I_off): Determine the ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the transfer characteristics.
-
Threshold Voltage (V_th): Extrapolate the linear portion of the √(I_d) vs. V_gs plot to the V_gs axis.
Visualizations
References
Application Notes and Protocols: Zethrenes in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging applications of zethrenes as advanced nonlinear optical (NLO) materials. The unique electronic structure of zethrenes, characterized by a significant open-shell diradical character, gives rise to exceptionally large third-order NLO properties, making them promising candidates for a variety of photonic and biophotonic applications.
Introduction to Zethrenes and Their NLO Properties
Zethrenes are a class of polycyclic aromatic hydrocarbons (PAHs) possessing a unique Z-shaped topology.[1] Theoretical and experimental studies have revealed that extended zethrenes exhibit a significant open-shell singlet diradical character in their ground state.[1][2] This diradical character is a key determinant of their remarkable NLO properties. Specifically, zethrenes with intermediate diradical character are predicted to exhibit exceptionally large second hyperpolarizabilities (γ), which is the microscopic measure of third-order NLO response.[1][3] This makes them highly attractive for applications based on phenomena such as two-photon absorption (TPA), third-harmonic generation (THG), and all-optical switching.[2]
The relationship between the diradical character and the second hyperpolarizability can be understood through the unique electronic transitions in open-shell systems. These systems possess low-energy doubly excited states that contribute significantly to the NLO response. The ability to tune the diradical character through chemical modification of the zethrene core allows for the rational design of NLO materials with tailored properties.[2]
Quantitative NLO-Relevant Data of this compound Derivatives
The NLO properties of zethrenes are intrinsically linked to their diradical character (y). While extensive tables of experimentally determined second hyperpolarizabilities (γ) and two-photon absorption (TPA) cross-sections (σ₂) for a wide range of this compound derivatives are not yet readily available in the literature, theoretical calculations provide valuable insights into their structure-property relationships. The diradical character, calculated from the occupation numbers of spin-unrestricted natural orbitals, serves as a crucial descriptor for predicting the NLO response. A higher diradical character within an optimal range is generally associated with a larger γ value.
Below is a summary of calculated diradical character (y₀) for a series of this compound derivatives, which can be used as a qualitative guide to their potential NLO performance.
| This compound Derivative | Structure | Diradical Character (y₀) | Reference |
| Z-P | Phenyl-substituted this compound | 0.43 | [4] |
| Z-D | Dibenzo-fused this compound | 0.37 | [4] |
| Z-T | Tetrabenzo-fused this compound | 0.36 | [4] |
| Z-B | Benzo-fused this compound | 0.15 | [4] |
| HZ-BTB | Heptathis compound derivative | 0.55 | [4] |
Experimental Protocols
Protocol 1: Z-Scan Technique for Third-Order NLO Characterization
The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials.
Objective: To measure the third-order NLO susceptibility (χ⁽³⁾) of this compound derivatives in solution or as thin films.
Materials:
-
This compound derivative of interest
-
High-purity solvent (e.g., toluene, dichloromethane, THF)
-
Volumetric flasks
-
Quartz cuvettes (1 mm path length) or spin-coater for thin film preparation
-
Z-scan experimental setup (see diagram below)
Experimental Workflow:
Procedure:
-
Sample Preparation:
-
Solution: Prepare a series of solutions of the this compound derivative in a suitable solvent at different concentrations (typically in the range of 10⁻⁵ to 10⁻³ M). The solvent should be transparent at the laser wavelength and have a negligible NLO response.
-
Thin Film: Dissolve the this compound derivative in a volatile solvent and spin-coat onto a clean, transparent substrate (e.g., quartz). Ensure the film is of high optical quality and uniform thickness.
-
-
Z-Scan Measurement:
-
Use a stable, high-power pulsed laser (e.g., Nd:YAG laser at 532 nm or 1064 nm with nanosecond or picosecond pulse duration).
-
Focus the laser beam using a lens.
-
Mount the sample on a translation stage that moves along the beam propagation direction (z-axis).
-
Open-Aperture Z-scan: Remove the aperture before the detector to collect the total transmitted light. Scan the sample through the focal point and record the transmittance as a function of the z-position. This measurement is sensitive to nonlinear absorption (β).
-
Closed-Aperture Z-scan: Place an aperture in the far-field to detect only the central part of the beam. Scan the sample through the focal point and record the transmittance. This measurement is sensitive to both nonlinear refraction (n₂) and nonlinear absorption.
-
-
Data Analysis:
-
Normalize the transmittance curves.
-
Fit the open-aperture Z-scan data to the appropriate theoretical model to extract the nonlinear absorption coefficient (β).
-
Divide the closed-aperture data by the open-aperture data to isolate the effect of nonlinear refraction. Fit the resulting curve to the theoretical model to determine the nonlinear refractive index (n₂).
-
Calculate the real and imaginary parts of the third-order NLO susceptibility (χ⁽³⁾) from n₂ and β.
-
Protocol 2: Hyper-Rayleigh Scattering (HRS) for First Hyperpolarizability Measurement
While zethrenes are primarily known for their third-order NLO properties, certain non-centrosymmetric derivatives could exhibit second-order NLO effects. Hyper-Rayleigh Scattering is a powerful technique to measure the first hyperpolarizability (β) of molecules in solution.
Objective: To determine the first hyperpolarizability (β) of non-centrosymmetric this compound derivatives.
Materials:
-
Non-centrosymmetric this compound derivative
-
High-purity solvent (e.g., chloroform, methanol)
-
Scintillation vials
-
Micropore filters (0.2 µm)
-
HRS experimental setup (see diagram below)
Experimental Workflow:
Procedure:
-
Sample Preparation:
-
Prepare a series of dilute solutions of the this compound derivative in a suitable solvent (concentrations typically in the range of 10⁻⁶ to 10⁻⁴ M).
-
Filter the solutions through a 0.2 µm filter directly into the measurement cuvette to remove dust particles that can cause spurious scattering.
-
-
HRS Measurement:
-
Use a high-intensity, pulsed laser (e.g., Nd:YAG laser at 1064 nm).
-
Focus the laser beam into the sample cuvette.
-
Collect the scattered light at a 90° angle.
-
Use a monochromator or an interference filter to isolate the second-harmonic signal (at 532 nm) from the fundamental laser wavelength and any fluorescence.
-
Measure the intensity of the second-harmonic light for the pure solvent and for each of the this compound solutions.
-
-
Data Analysis:
-
The intensity of the hyper-Rayleigh signal (I₂ω) is proportional to the square of the incident intensity (Iω) and the concentration of the scattering molecules.
-
Plot the second-harmonic intensity as a function of the this compound concentration.
-
The first hyperpolarizability (β) of the this compound derivative can be determined from the slope of this plot, using a reference standard with a known β value or by using the solvent as an internal reference.
-
Logical Relationships and Signaling Pathways
The NLO properties of zethrenes are fundamentally governed by their unique electronic structure, specifically their open-shell diradical character. The following diagram illustrates the key relationships influencing the NLO response of these molecules.
References
Design of Zethrene-Based Materials for Organic Spintronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zethrenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a unique Z-shaped arrangement of fused benzene (B151609) rings. Their extended π-conjugation and inherent open-shell diradical character make them promising candidates for applications in organic spintronics.[1][2][3] The presence of unpaired electrons and the ability to tune their magnetic ground state through chemical modification allows for the design of materials with tailored spin-dependent properties.[4][5] This document provides detailed application notes and experimental protocols for the design, synthesis, fabrication, and characterization of zethrene-based materials for organic spintronic devices.
Data Presentation: Properties of this compound Derivatives
The following table summarizes key quantitative data for various this compound derivatives, highlighting their diradical character and singlet-triplet energy gaps, which are crucial parameters for spintronic applications.
| This compound Derivative | Diradical Character (y₀) | Singlet-Triplet Energy Gap (ΔES-T) (kcal/mol) | Method of Determination | Reference |
| Heptathis compound (HZ) | 0.17 | -5.9 | DFT Calculation | [4] |
| TIPS-Heptathis compound | Closed-shell | N/A | Experimental | [1] |
| Heptathis compound Diimide (HZ-DI) | Open-shell singlet | - | Experimental | [4] |
| p-Quinodimethane-bridged perylene (B46583) monoimide dimer | 0.465 | - | DFT Calculation | [4] |
| Octathis compound (OZ) | 0.35 | - | DFT Calculation | [4] |
| Octathis compound Isomer (OZI) | 0.58 | - | DFT Calculation | [4] |
| Dibenzononathis compound 1 (DBNZ1) | 0.67 | - | Theoretical & Experimental | [5] |
| Dibenzononathis compound 2 (DBNZ2) | 0.69 | - | Theoretical & Experimental | [5] |
| Fused Heptathis compound Dimer | Tetraradicaloid character | - | Theoretical | [4] |
| HR-Nonathis compound | 0.48 | -5.2 | DFT Calculation | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Stable this compound Derivative (TIPS-Heptathis compound)
This protocol is adapted from methodologies for synthesizing stable this compound derivatives.[1]
Materials:
-
Appropriate diketone precursor
-
Triisopropylsilyl (TIPS) Grignard reagent
-
Tin(II) chloride (SnCl₂)
-
Anhydrous solvents (e.g., THF, dichloromethane)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Precursor Dissolution: Dissolve the diketone precursor in anhydrous THF in the reaction flask.
-
Grignard Reaction: Cool the solution to 0 °C using an ice bath. Add the TIPS Grignard reagent dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the organic product with dichloromethane (B109758). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Reduction: Dissolve the crude product in dichloromethane and add a solution of SnCl₂ in 10% aqueous HCl. Stir vigorously for 2 hours.
-
Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the TIPS-heptathis compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a this compound-Based Organic Spin Valve
This protocol describes the fabrication of a vertical organic spin valve device using thermal evaporation and shadow masking techniques.[6][7][8]
Materials:
-
Substrates (e.g., Si/SiO₂, glass)
-
Ferromagnetic materials for electrodes (e.g., Co, Fe, NiFe, La₀.₆₇Sr₀.₃₃MnO₃)
-
Synthesized this compound derivative
-
High-vacuum thermal evaporation system
-
Shadow masks with desired device geometry
-
Substrate cleaning reagents (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Cleaning:
-
Sonciate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Perform a final cleaning step using an oxygen plasma asher to remove any residual organic contaminants.
-
-
Bottom Electrode Deposition:
-
Mount the cleaned substrates and a shadow mask defining the bottom electrode pattern in the thermal evaporation chamber.
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Deposit the bottom ferromagnetic electrode (e.g., 20 nm of Co) at a controlled rate (e.g., 0.1-0.2 Å/s).
-
-
This compound Layer Deposition:
-
Without breaking the vacuum, replace the bottom electrode shadow mask with one that defines the organic layer area.
-
Heat the this compound derivative in a separate evaporation source (e.g., a Knudsen cell or a resistively heated boat) to its sublimation temperature.
-
Deposit a thin film of the this compound derivative (e.g., 50-100 nm) onto the bottom electrode at a deposition rate of 0.1-0.5 Å/s.[9][10][11]
-
-
Top Electrode Deposition:
-
Change the shadow mask to define the top electrode pattern, ensuring it overlaps with the bottom electrode to create a junction.
-
Deposit the top ferromagnetic electrode (e.g., 30 nm of NiFe) at a controlled rate. To prevent diffusion into the organic layer, consider a "gentle" deposition technique or use a buffer layer if necessary.
-
-
Device Encapsulation (Optional but Recommended):
-
To protect the device from atmospheric degradation, a protective layer (e.g., SiO₂ or Al₂O₃) can be deposited on top of the device stack without breaking vacuum.
-
-
Device Transfer:
-
Vent the chamber with an inert gas (e.g., nitrogen) and carefully remove the fabricated devices.
-
Protocol 3: Characterization of Magnetoresistance
This protocol outlines the measurement of magnetoresistance in the fabricated this compound-based spin valve using a four-probe setup in a cryostat.[12][13][14][15]
Equipment:
-
Four-probe measurement setup
-
Cryostat with temperature control
-
Electromagnet with a power supply
-
Source meter unit for applying current and measuring voltage
-
Computer with data acquisition software
Procedure:
-
Sample Mounting: Mount the fabricated device on a sample holder and make electrical contacts to the top and bottom electrodes using fine wires and silver paint or wire bonding. Place the sample holder in the cryostat.
-
System Evacuation and Cooling: Evacuate the cryostat to a high vacuum and cool it down to the desired measurement temperature (e.g., 10 K).
-
I-V Characterization:
-
Before applying a magnetic field, perform a current-voltage (I-V) sweep to ensure ohmic contacts and determine the appropriate operating current for the magnetoresistance measurement.[16]
-
-
Magnetoresistance Measurement:
-
Apply a constant DC current through the two outer probes of the device.
-
Measure the voltage across the two inner probes as a function of the applied external magnetic field.
-
Sweep the magnetic field from a positive saturation field to a negative saturation field and back to the positive saturation field to obtain a full hysteresis loop.
-
The magnetic field should be applied parallel to the plane of the ferromagnetic electrodes.
-
-
Data Analysis:
-
Calculate the resistance (R = V/I) at each magnetic field value.
-
Calculate the magnetoresistance (MR) ratio using the formula: MR (%) = [(RAP - RP) / RP] * 100 where RAP is the resistance when the magnetizations of the two ferromagnetic layers are anti-parallel, and RP is the resistance when they are parallel.
-
Mandatory Visualizations
Logical Relationship of this compound Properties for Spintronics
Caption: Logical flow from molecular design to spintronic application in this compound-based materials.
Experimental Workflow for this compound-Based Spintronic Device Fabrication and Characterization
Caption: Step-by-step workflow for the synthesis, fabrication, and characterization of this compound-based organic spin valves.
Signaling Pathway: Spin Transport in a this compound-Based Diradical System
Caption: Simplified signaling pathway for spin transport in a this compound-based organic spintronic device.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Dibenzononathis compound Isomers: Stable Singlet Diradicaloids with Efficient Photothermal Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. A novel method for photolithographic polymer shadow masking: toward high-resolution high-performance top-contact organic field effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Thermal Evaporation: VON ARDENNE [vonardenne.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bragitoff.com [bragitoff.com]
- 14. researchgate.net [researchgate.net]
- 15. iiserkol.ac.in [iiserkol.ac.in]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Fabricating Zethrene-Based Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of organic field-effect transistors (OFETs) utilizing zethrene and its derivatives as the active semiconductor layer. Zethrenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a unique electronic structure, making them promising candidates for next-generation organic electronics.
Introduction to this compound-Based OFETs
Zethrenes possess a distinctive diradical character in their ground state, which can be tuned through chemical modification, leading to ambipolar charge transport properties. This characteristic, combined with their rigid and planar molecular structure, facilitates efficient intermolecular charge hopping, a key requirement for high-performance OFETs. The exploration of this compound derivatives, such as dibenzo[a,o]this compound and dinaphtho[2,3-a,2',3'-o]this compound, has demonstrated their potential in achieving high charge carrier mobilities and on/off ratios, crucial metrics for transistor performance.
The fabrication of this compound-based OFETs can be achieved through two primary methods: thermal evaporation and solution-shearing. Thermal evaporation is a vacuum-based deposition technique that offers precise control over film thickness and morphology, often leading to highly ordered crystalline thin films and, consequently, high device performance. Solution-shearing, on the other hand, is a solution-based deposition technique that is well-suited for large-area and low-cost manufacturing. The choice of fabrication method depends on the specific this compound derivative's solubility, thermal stability, and the desired device architecture.
Data Presentation: Performance of this compound-Based OFETs
The following table summarizes the reported performance of various this compound derivatives in OFETs.
| This compound Derivative | Fabrication Method | Charge Carrier Mobility (μ) [cm²/Vs] | On/Off Ratio (I_on/I_off) | Threshold Voltage (V_th) [V] |
| Dibenzo[a,o]this compound | Thermal Evaporation | 0.8 | > 10^6 | -20 |
| Dinaphtho[2,3-a,2',3'-o]this compound | Thermal Evaporation | 1.2 | > 10^7 | -15 |
| Functionalized Phenanthrene Conjugated Asymmetric N-heteroacenes | Spin-coating | up to 4.27 x 10^-3 | - | - |
| 4,14-dihexyldinaphtho[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (C6-DNADT) | - | up to 2.6 x 10^-2 | - | - |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives | - | up to 3.5 | - | - |
Mandatory Visualizations
Caption: General workflow for the fabrication and characterization of this compound-based OFETs.
Application Notes and Protocols for Solution-Processing of Zethrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solution-processing of zethrene derivatives for applications in organic electronics. Zethrenes are a class of polycyclic aromatic hydrocarbons characterized by a unique electronic structure, making them promising candidates for next-generation electronic devices.[1][2] Recent advancements in synthetic chemistry have led to the development of soluble this compound derivatives, enabling their incorporation into devices via cost-effective solution-based fabrication techniques.[3][4]
Introduction to Solution-Processing of this compound Derivatives
Solution-processing offers significant advantages over traditional vacuum deposition methods for the fabrication of organic electronic devices, including lower cost, scalability, and compatibility with flexible substrates. The key to successful solution-processing of this compound derivatives lies in the strategic chemical modification of the this compound core to enhance solubility without compromising its favorable electronic properties. A common approach is the introduction of alkyl side chains, which increase solubility in common organic solvents.[5] However, the length and branching of these alkyl chains can also influence the intermolecular packing and thin-film morphology, which in turn affects charge transport.[6][7]
This document outlines the primary solution-based methods for depositing thin films of this compound derivatives: spin-coating and drop-casting. It also provides detailed experimental protocols and summarizes the key performance metrics for this compound-based organic field-effect transistors (OFETs).
Key Solution-Processing Techniques
Spin-Coating
Spin-coating is a widely used technique for depositing uniform thin films from solution.[8] The process involves dispensing a solution of the this compound derivative onto a substrate, which is then rotated at high speed to spread the liquid by centrifugal force. The solvent evaporates, leaving a thin solid film. The final film thickness is determined by the solution concentration, solvent volatility, and spin speed.[9][10]
Drop-Casting
Drop-casting is a simpler technique where a specific volume of the this compound derivative solution is dropped onto the substrate and the solvent is allowed to evaporate slowly.[11] This method does not require specialized equipment but generally results in less uniform films compared to spin-coating. The film morphology is highly dependent on the solvent's evaporation rate and the interaction between the solution and the substrate.
Quantitative Data Summary
The performance of solution-processed this compound derivative-based OFETs is highly dependent on the specific molecular structure and processing conditions. The following table summarizes typical performance parameters.
| This compound Derivative | Deposition Method | Solvent | Mobility (μ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] |
| Didibenzo[a,h]this compound (Illustrative) | Spin-Coating | Chloroform | 0.01 - 0.05 | > 10^4 | -10 to -20 |
| Alkylated Heptathis compound (Illustrative) | Spin-Coating | Dichloromethane | 0.05 - 0.1 | > 10^5 | -5 to -15 |
| Dithieno-dibenzo-zethrene (Illustrative) | Drop-Casting | Toluene | 0.001 - 0.01 | > 10^3 | -15 to -25 |
Note: The data presented in this table is illustrative and intended to provide a general performance overview. Actual values will vary based on the specific this compound derivative, device architecture, and fabrication conditions.
Experimental Protocols
General Workflow for this compound-Based OFET Fabrication
The following diagram illustrates the general workflow for fabricating and characterizing a solution-processed this compound-based organic field-effect transistor.
Protocol for Spin-Coating of a this compound Derivative Film
This protocol provides a step-by-step method for depositing a thin film of a soluble this compound derivative onto a silicon wafer with a silicon dioxide (SiO₂) dielectric layer, a common substrate for OFETs.
Materials:
-
Soluble this compound derivative
-
High-purity organic solvent (e.g., chloroform, dichloromethane, or toluene)
-
Si/SiO₂ wafers
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Deionized water
-
Nitrogen gas source
-
Spin-coater
-
Hotplate
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ wafers in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with an oxygen plasma or a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to modify the surface energy for improved film growth.
-
-
Solution Preparation:
-
Prepare a solution of the this compound derivative in the chosen solvent at a concentration typically ranging from 1 to 10 mg/mL.
-
Gently heat and/or stir the solution until the this compound derivative is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Spin-Coating:
-
Place the cleaned substrate on the spin-coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the this compound derivative solution to cover the substrate (e.g., 50-100 µL for a 1x1 cm substrate).
-
Spin the substrate at a speed between 1000 and 4000 rpm for 30-60 seconds. The optimal parameters will depend on the desired film thickness and the solvent used.
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature between 80°C and 150°C for 10-30 minutes to remove residual solvent and potentially improve the molecular ordering within the film.
-
Protocol for Drop-Casting a this compound Derivative Film
Materials:
-
Same as for spin-coating, excluding the spin-coater.
Procedure:
-
Substrate Cleaning and Solution Preparation:
-
Follow steps 1 and 2 from the spin-coating protocol.
-
-
Drop-Casting:
-
Place the cleaned substrate on a level surface in a controlled environment (e.g., a covered petri dish or a glovebox) to slow down the evaporation rate.
-
Using a micropipette, carefully dispense a precise volume of the this compound derivative solution (e.g., 10-50 µL) onto the center of the substrate.
-
Allow the solvent to evaporate slowly and undisturbed. This may take several minutes to hours depending on the solvent's boiling point.
-
-
Post-Deposition Annealing:
-
Once the film is completely dry, follow step 4 from the spin-coating protocol for annealing.
-
Factors Influencing Device Performance
The successful fabrication of high-performance this compound-based devices is a multifactorial process. The following diagram illustrates the key relationships between processing parameters and device outcomes.
Solvent Selection: The choice of solvent is critical. A good solvent should not only fully dissolve the this compound derivative but also have an appropriate boiling point to control the evaporation rate. Slower evaporation rates can sometimes lead to more crystalline films.
Solution Concentration: Higher concentrations generally lead to thicker films. The concentration also affects the solution's viscosity, which influences the film-forming properties during spin-coating.
Annealing: Thermal annealing after deposition is often crucial for removing residual solvent and improving the molecular ordering within the thin film, which can lead to enhanced charge carrier mobility.[12] The optimal annealing temperature and duration must be determined experimentally for each this compound derivative.
Conclusion
Solution-processing of this compound derivatives is a promising avenue for the development of low-cost, high-performance organic electronic devices. By carefully selecting the molecular design, solvent, deposition technique, and post-deposition treatments, it is possible to control the thin-film properties and optimize device performance. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this exciting class of materials.
References
- 1. Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics: effect of end-groups on ambient stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting this compound: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Greener Route for Synthesis of aryl and alkyl-14H-dibenzo [a.j] xanthenes using Graphene Oxide-Copper Ferrite Nanocomposite as a Recyclable Heterogeneous Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Synthesis and Properties of Diaza-zethrene Analogues: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of diaza-zethrene analogues. Zethrenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a unique electronic structure, and the introduction of nitrogen atoms into the zethrene core to create diaza-analogues can significantly modulate their electronic, optical, and biological properties. These properties make them compelling candidates for applications in organic electronics, bioimaging, and drug discovery.
Introduction to Diaza-zethrene Analogues
Diaza-zethrene analogues are nitrogen-containing derivatives of this compound, a polycyclic aromatic hydrocarbon with a distinctive structure that imparts interesting electronic characteristics. The incorporation of nitrogen atoms into the aromatic framework can alter the frontier molecular orbital energy levels, leading to changes in absorption and emission properties, as well as redox behavior. These modifications can be leveraged for various applications, including the development of novel therapeutic agents.
The potential applications of diaza-zethrene analogues in drug development are multifaceted. Their planar aromatic structures are amenable to intercalation with DNA, a mechanism exploited by some anticancer drugs.[1] Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, potentially enabling these molecules to bind to the active sites of enzymes, such as kinases, which are critical targets in oncology.[2][3] The unique photophysical properties of these compounds also suggest their potential use as photosensitizers in photodynamic therapy (PDT), where light is used to activate a drug to kill cancer cells.[4][5]
Proposed Synthesis of a Diaza-zethrene Analogue
While a direct, step-by-step synthesis for a specific "diaza-zethrene" is not extensively documented in current literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related aza-PAHs. One such approach involves a double Povarov reaction followed by an intramolecular cyclization.
A potential retrosynthetic analysis for a dibenzo[de,mn]naphthacene-dione analogue, a core structure related to this compound, is outlined below.
Caption: Retrosynthetic analysis for a proposed diaza-zethrene analogue.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of diaza-zethrene analogues, based on the proposed synthetic route.
Synthesis of Tetraaryl Diazachrysene Intermediate
This protocol is adapted from methodologies used for the synthesis of aza-PAHs via the Povarov reaction.[6]
Materials:
-
1,5-Naphthalenediamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Alkene or alkyne (e.g., styrene)
-
Scandium(III) triflate (Sc(OTf)₃) as a catalyst
-
Acetonitrile (B52724) (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1,5-naphthalenediamine (1.0 eq), the aromatic aldehyde (2.2 eq), and the alkene/alkyne (2.2 eq).
-
Add anhydrous acetonitrile to dissolve the reactants.
-
Add Sc(OTf)₃ (10 mol%) to the reaction mixture.
-
Reflux the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the tetraaryl diazachrysene intermediate.
Intramolecular Cyclization to form the Diaza-zethrene Analogue
This protocol for direct C-H arylation is a common method for forming fused aromatic rings.[6]
Materials:
-
Tetraaryl diazachrysene intermediate with appropriate leaving groups (e.g., bromine)
-
Palladium(II) acetate (Pd(OAc)₂) as a catalyst
-
Triphenylphosphine (PPh₃) as a ligand
-
Potassium carbonate (K₂CO₃) as a base
-
Dimethylformamide (DMF, anhydrous)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the brominated tetraaryl diazachrysene intermediate (1.0 eq), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Add K₂CO₃ (3.0 eq) and anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C for 24-72 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired diaza-zethrene analogue.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the synthesized compounds.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to verify the expected structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.
-
2. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the synthesized compounds.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI, MALDI).
-
Compare the observed m/z value with the calculated molecular weight to confirm the elemental composition.
-
3. UV-Visible Absorption and Fluorescence Spectroscopy:
-
Purpose: To investigate the photophysical properties of the diaza-zethrene analogues.
-
Protocol:
-
Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the compound in various solvents of different polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile).
-
Record the UV-Vis absorption spectra using a spectrophotometer.
-
Record the fluorescence emission spectra using a fluorometer, exciting at the absorption maximum.
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄).[7]
-
4. Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical properties (redox potentials, HOMO/LUMO energy levels).
-
Protocol:
-
Prepare a solution of the compound (typically 1 mM) in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile or dichloromethane).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).
-
Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions.
-
Determine the oxidation and reduction potentials. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction peaks, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[8]
-
Data Presentation: Properties of Aza-PAH Analogues
The following tables summarize typical photophysical and electrochemical data for various aza-polycyclic aromatic hydrocarbons, which can serve as a reference for the expected properties of diaza-zethrene analogues.
Table 1: Photophysical Properties of Selected Aza-PAHs
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| Pyrenyl-Aza-POPOP | CH₂Cl₂ | 380 | 450 | 0.23 | [7] |
| Methoxy-Pyrenyl-Aza-POPOP | CH₂Cl₂ | 390 | 465 | 0.84 | [7] |
| Monoazaperylene (MAPery) | Toluene | 438 | 458 | 0.95 | [9] |
| 1,6-Diazaperylene (1,6-DiAPery) | Toluene | 445 | 465 | 0.85 | [9] |
| 1,7-Diazaperylene (1,7-DiAPery) | Toluene | 450 | 472 | 0.75 | [9] |
| 1,12-Diazaperylene (1,12-DiAPery) | Toluene | 460 | 485 | 0.60 | [9] |
Table 2: Electrochemical Properties of Selected Aza-PAHs
| Compound | E_ox (V vs Fc/Fc⁺) | E_red (V vs Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Reference |
| Halogen-free diazatetracene | - | -1.2 | - | - | [8] |
| Monoazaperylene (MAPery) | 0.95 | -1.60 | -5.75 | -3.20 | [9] |
| 1,6-Diazaperylene (1,6-DiAPery) | 1.05 | -1.50 | -5.85 | -3.30 | [9] |
| 1,7-Diazaperylene (1,7-DiAPery) | 1.10 | -1.45 | -5.90 | -3.35 | [9] |
| 1,12-Diazaperylene (1,12-DiAPery) | 1.15 | -1.40 | -5.95 | -3.40 | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of action for diaza-zethrene analogues in a drug development context and a general experimental workflow for their synthesis and characterization.
Caption: Proposed mechanism of action for a diaza-zethrene analogue as a kinase inhibitor.
Caption: General experimental workflow for the synthesis and evaluation of diaza-zethrene analogues.
Conclusion
The synthesis of diaza-zethrene analogues presents a promising avenue for the development of novel materials and therapeutic agents. The protocols and data presented herein provide a foundational guide for researchers interested in exploring this class of compounds. The proposed synthetic strategies, based on established reactions, offer a clear path to accessing these molecules. The characterization techniques outlined are essential for confirming their structure and elucidating their key photophysical and electrochemical properties. Further investigation into the structure-activity relationships of diaza-zethrene analogues will be crucial for optimizing their performance in targeted applications, particularly in the field of drug development where their potential as anticancer agents warrants significant exploration.
References
- 1. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycyclic aromatic hydrocarbon o-quinones inhibit the activity of the catalytic fragment of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic Rings as Molecular Determinants for the Molecular Recognition of Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic properties of aza-analogues of phthalocyanines - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Properties and Excited-State Dynamics of Azaperylene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Zethrene in Ambient Conditions
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges of zethrene and its derivatives during experimental procedures. Zethrenes, a class of polycyclic aromatic hydrocarbons (PAHs), are known for their unique electronic and optical properties, but their inherent instability in ambient conditions can pose significant experimental hurdles.[1][2] This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to mitigate degradation and ensure experimental success.
Troubleshooting Guide
Users may encounter various stability issues when working with this compound and its derivatives. The following guide outlines common problems, their probable causes, and recommended solutions.
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Solution(s) | Analytical Method for Verification |
| ZETH-S01 | Rapid discoloration (e.g., fading of deep red color) of solid this compound or its solutions upon exposure to lab lighting. | Photodegradation: this compound is sensitive to light and can decompose.[1] | 1. Light Protection: Store samples in amber vials or wrap containers with aluminum foil to protect from light. 2. Work in Dim Light: Perform experimental manipulations in a dimly lit environment or under red light conditions. | UV-Vis Spectroscopy to monitor changes in the absorption spectrum. HPLC to detect and quantify degradation products. |
| ZETH-S02 | Decreased signal intensity or appearance of new peaks in NMR or mass spectrometry analysis of a sample over a short period. | Oxidative Degradation: The reactive nature of the this compound core, particularly in higher-order zethrenes, makes it susceptible to oxidation in the presence of air.[3] Some derivatives can be easily oxidized to dioxo-products.[3] | 1. Inert Atmosphere: Handle and store the molecule under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 3. Antioxidants: For solution-based experiments, consider adding antioxidants like butylated hydroxytoluene (BHT).[4][5] | NMR Spectroscopy (¹H and ¹³C) to identify structural changes. Mass Spectrometry to detect the mass of oxidized species. |
| ZETH-S03 | Precipitation or crystallization of this compound derivatives from solution, especially during storage. | Poor Solubility & Aggregation: this compound and its derivatives can have limited solubility in common organic solvents, leading to precipitation. Temperature fluctuations can exacerbate this. | 1. Solvent Screening: Test a range of solvents to find one with optimal solubility. 2. Co-solvents: Utilize a co-solvent system (e.g., THF/hexane) to improve solubility. 3. Temperature Control: Store solutions at a constant, controlled temperature. | Visual inspection. Dynamic Light Scattering (DLS) to detect aggregation. |
| ZETH-S04 | Inconsistent results in electronic or optical property measurements. | Sample Degradation: The inherent instability of the this compound derivative is leading to changes in its molecular structure and, consequently, its properties. | 1. Fresh Samples: Prepare fresh solutions immediately before measurements. 2. Stabilized Formulations: Synthesize or procure stabilized this compound derivatives (e.g., with bulky substituents or electron-withdrawing groups).[3][6] | Repeated measurements over time to assess the reproducibility of the results. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound?
A1: The primary factors are exposure to light and oxygen. Parent this compound is known to be sensitive to light, leading to decomposition.[1] The open-shell diradical character of some this compound derivatives makes them highly reactive towards oxygen, resulting in oxidation.[3]
Q2: How can I improve the long-term storage stability of my this compound compounds?
A2: For optimal long-term storage, this compound and its derivatives should be stored as a solid powder at low temperatures (-20°C or below) in a tightly sealed, light-proof container under an inert atmosphere (e.g., argon or nitrogen).[4] Storing in solution is generally not recommended for long periods, as degradation is often faster in solution than in the solid state.[7][8]
Q3: Are there general strategies to synthesize more stable this compound derivatives?
A3: Yes, two main strategies have proven effective:
-
Kinetic Stabilization: This involves introducing bulky substituents (e.g., triisopropylsilyl (TIPS) or diisopropylphenyl groups) at the most reactive positions of the this compound core.[3] These bulky groups act as a physical shield, preventing intermolecular reactions that can lead to degradation.[9]
-
Thermodynamic Stabilization: This approach focuses on modifying the electronic structure of the molecule. Attaching electron-withdrawing groups, such as dicarboximides, can lower the energy of the frontier molecular orbitals, making the molecule less susceptible to oxidation.[3][10] Additionally, designing the molecule to have more benzenoid rings in its closed-shell resonance form can increase its stability.[6]
Q4: I have a heptathis compound diimide derivative. How stable can I expect it to be?
A4: The stability of this compound derivatives can vary significantly. However, a reported heptathis compound diimide derivative, stabilized with both electron-withdrawing imide groups and bulky aryl substituents, exhibited a half-life of 6 days in a chloroform (B151607) solution when exposed to ambient air and light.[3] This highlights the effectiveness of combined stabilization strategies.
Quantitative Data Summary
The stability of this compound derivatives can be quantitatively assessed. The following table summarizes the reported stability data for a stabilized heptathis compound derivative.
| Compound | Conditions | Half-life (t½) | Reference |
| Heptathis compound diimide derivative | Chloroform solution, ambient air and light | 6 days | [3] |
Experimental Protocols
Protocol 1: Assessing the Photostability of a this compound Derivative
Objective: To quantify the rate of photodegradation of a this compound derivative in solution.
Materials:
-
This compound derivative
-
High-purity, spectroscopic grade solvent (e.g., chloroform, THF)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Controlled light source (e.g., solar simulator or a lamp with known spectral output)
-
Stir plate and stir bar
Methodology:
-
Prepare a stock solution of the this compound derivative of a known concentration in the chosen solvent. The concentration should be adjusted to have a maximum absorbance (λ_max) between 1 and 1.5.
-
Transfer an aliquot of the stock solution to a quartz cuvette, add a small stir bar, and seal the cuvette.
-
Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum (t=0).
-
Remove the cuvette and place it on a stir plate at a fixed distance from the light source.
-
Start the light exposure and a timer simultaneously.
-
At regular time intervals (e.g., every 30 minutes), briefly interrupt the light exposure, and record the UV-Vis spectrum.
-
Continue this process until the absorbance at λ_max has decreased significantly (e.g., by 50% or more).
-
Plot the absorbance at λ_max versus time to determine the degradation kinetics.
Protocol 2: Enhancing Solution Stability using an Inert Atmosphere
Objective: To handle and store this compound solutions under an inert atmosphere to prevent oxidative degradation.
Materials:
-
This compound derivative
-
Anhydrous, degassed solvent
-
Schlenk flask or a vial with a septum-sealed cap
-
Source of inert gas (high-purity argon or nitrogen) with a manifold
-
Syringes and needles
Methodology:
-
Dry the Schlenk flask or vial in an oven and allow it to cool under a stream of inert gas.
-
Add the solid this compound derivative to the flask.
-
Seal the flask and cycle between vacuum and the inert gas supply three times to ensure a completely inert atmosphere.
-
Using a gas-tight syringe, add the desired volume of degassed solvent to the flask to dissolve the this compound derivative.
-
For storage, maintain a positive pressure of the inert gas in the flask. Wrap the flask in aluminum foil to protect it from light and store it at an appropriate low temperature.
-
To retrieve a sample, use a syringe to pierce the septum and withdraw the desired volume of solution while maintaining a positive pressure of inert gas in the flask.
Visualizations
Caption: Primary degradation pathways for this compound in ambient conditions.
Caption: Key strategies for enhancing the stability of this compound derivatives.
Caption: A logical workflow for improving this compound stability in experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. The ways to improve drug stability [repository.usmf.md]
- 6. Stable and twisted 5,6:12,13-dinaphthothis compound from angular π-extension - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. jfda-online.com [jfda-online.com]
- 8. "Stability of Polycyclic Aromatic Hydrocarbons during Heating" by Y.C. Chen and B.H. Chen [jfda-online.com]
- 9. Sterically Hindered Derivatives of Pentacene and Octafluoropentacene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing Light-Induced Degradation of Zethrene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating the light-induced degradation of zethrene, a significant challenge in its experimental application. This compound's unique electronic properties make it a molecule of interest, but its inherent photosensitivity necessitates careful handling and strategic modifications to ensure experimental reproducibility and success. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to light?
This compound is a polycyclic aromatic hydrocarbon (PAH) with a molecular structure that readily absorbs light, particularly in the UV-Visible range. Upon light absorption, the molecule can be excited to a higher energy state, making it more susceptible to reactions with other molecules, such as oxygen, leading to its degradation. The central butadiene unit of the this compound core is a known weak point, lacking full aromatic stabilization, which contributes to its reactivity.[1]
Q2: How quickly does this compound degrade under light exposure?
Unsubstituted this compound is highly unstable in the presence of light. Complete decomposition can occur within 12 hours when exposed to a sunlight lamp. This rapid degradation underscores the critical need for protective measures during its handling and use in experiments.
Q3: What are the primary strategies to prevent the photodegradation of this compound?
The most effective strategies focus on chemical modification of the this compound molecule to enhance its stability. Key approaches include:
-
Introduction of Electron-Withdrawing Groups: Attaching electron-withdrawing groups, such as dicarboximides, to the this compound core has been shown to significantly improve photostability. For instance, zethrenebis(dicarboximide) exhibits largely improved photostability compared to the parent this compound.[1][2][3] This is attributed to the lowering of the molecule's highest occupied molecular orbital (HOMO) energy level, making it less prone to photo-oxidation.[1]
-
Modification of the Bay Region: The bay region of this compound is a reactive site. Strategic modifications in this area can enhance stability.
Q4: What are the best practices for handling and storing this compound and its derivatives?
Due to their light and air sensitivity, this compound and its derivatives require careful handling and storage to minimize degradation:
-
Storage: Store all this compound compounds in a dark, cool, and dry place. An inert atmosphere, such as in a glove box, is highly recommended to protect against both photo-oxidation and moisture-induced degradation.
-
Handling: Whenever possible, handle this compound and its solutions in a fume hood or a glove box under inert gas (e.g., argon or nitrogen). Use amber-colored glassware or wrap standard glassware in aluminum foil to protect the compounds from light during experiments. Minimize the exposure time of solutions to ambient light.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound and its derivatives.
| Problem | Possible Cause | Recommended Solution |
| Rapid discoloration of this compound solution upon light exposure. | The compound is undergoing photodegradation. | 1. Immediately protect the solution from light by wrapping the container in aluminum foil or transferring it to an amber vial. 2. Prepare fresh solutions immediately before use and minimize their exposure to light. 3. Consider using a more photostable derivative, such as zethrenebis(dicarboximide), for your application. |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound compound during the experiment. | 1. Implement stringent light-protection protocols throughout the entire experimental workflow. 2. Monitor the stability of your this compound solution over the course of the experiment using UV-Vis spectroscopy to check for changes in the absorption spectrum. 3. Ensure all solvents are degassed to remove dissolved oxygen, which can participate in photodegradation reactions. |
| Formation of unexpected byproducts in reactions. | Light-induced side reactions of this compound. | 1. Run control experiments in the dark to determine if the byproducts are a result of photodegradation. 2. Analyze the byproducts using techniques like mass spectrometry to identify potential degradation products. 3. If photodegradation is confirmed, modify the experimental setup to exclude light. |
| Low yield of desired product in a this compound-based synthesis. | Degradation of the this compound starting material or product. | 1. Protect all reaction vessels from light. 2. If applicable, conduct the reaction under an inert atmosphere. 3. Purify the product quickly after the reaction is complete, minimizing light exposure during workup and purification steps. |
Experimental Protocols
Protocol 1: Monitoring Photodegradation of this compound using UV-Vis Spectroscopy
This protocol provides a method to quantify the rate of photodegradation of a this compound compound in solution.
Materials:
-
This compound or this compound derivative
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Light source (e.g., solar simulator, UV lamp)
-
Magnetic stirrer and stir bar
-
Amber vials and aluminum foil
Procedure:
-
Solution Preparation: Prepare a dilute solution of the this compound compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance (λmax) between 0.5 and 1.0. Prepare the solution in a darkened room or under red light and store it in an amber vial wrapped in aluminum foil.
-
Initial Spectrum: Transfer the solution to a quartz cuvette and record its initial UV-Vis absorption spectrum. This will serve as the time-zero measurement.
-
Light Exposure: Place the cuvette in a controlled light exposure setup. If using a broad-spectrum lamp, ensure consistent and uniform illumination of the sample. If a magnetic stirrer can be used, gentle stirring will ensure homogeneity.
-
Time-course Measurements: At regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the stability of the compound), remove the cuvette from the light source and immediately record its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at the λmax as a function of irradiation time. The decrease in absorbance over time is indicative of photodegradation. The rate of degradation can be determined from the slope of this plot.
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for storing and handling light-sensitive this compound compounds.
Signaling Pathway of this compound Photodegradation Prevention
Caption: Strategies to enhance this compound's photostability through chemical modification.
References
Side reactions and byproduct formation in zethrene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to side reactions and byproduct formation during the synthesis of zethrenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed during zethrene synthesis?
A1: The synthesis of zethrenes is often complicated by their inherent reactivity, which stems from their unique electronic structure and, in many cases, significant diradical character.[1][2] Common side reactions include:
-
Oxidation: Zethrenes, particularly extended derivatives, are susceptible to oxidation, which can lead to the formation of quinones or dioxo-products, especially when exposed to air and light.[1][2]
-
Diels-Alder Reactions: The central trans-1,3-butadiene unit in the this compound core is reactive towards dienophiles.[1] For instance, this compound readily reacts with maleic anhydride (B1165640) to form a colorless adduct.[1][2]
-
Polymerization: For this compound analogues with a pronounced open-shell diradical character, radical-radical coupling can lead to the formation of insoluble and difficult-to-characterize polymeric materials.[2]
-
Incomplete Cyclization/Dehydrogenation: Many synthetic routes involve final steps of transannular cyclization and/or oxidative dehydrogenation.[1][2] Incomplete reactions can result in the presence of dihydrothis compound or other precursors as impurities in the final product.
-
Electrophilic Addition: The core of the this compound molecule can undergo electrophilic addition, which is an unusual reaction for a polycyclic aromatic hydrocarbon and can compete with the more typical electrophilic substitution.[1]
Q2: My final product is unstable and decomposes quickly. How can I improve the stability of my target this compound derivative?
A2: The instability of zethrenes is a known challenge.[1] Two primary strategies are employed to enhance their stability:
-
Kinetic Stabilization: This approach involves introducing bulky substituents at the most reactive positions of the this compound core. These bulky groups physically hinder the approach of other molecules, thereby preventing intermolecular reactions like dimerization or reaction with oxygen.[1]
-
Thermodynamic Stabilization: This strategy focuses on modifying the electronic properties of the molecule. The attachment of electron-withdrawing groups, such as imide functionalities, can help to stabilize the frontier molecular orbitals, making the molecule less prone to oxidation and other reactions.[1][3]
It is often necessary to use a combination of both kinetic and thermodynamic stabilization to obtain this compound derivatives that are sufficiently stable for handling and device fabrication.[1]
Q3: I am observing the formation of an insoluble, black precipitate in my reaction. What is it likely to be and how can I avoid it?
A3: The formation of an insoluble, black precipitate, especially in reactions aiming for open-shell this compound derivatives, is often indicative of polymerization through radical-radical coupling.[2] In copper-catalyzed reactions, such as those involving Ullmann-type couplings, this precipitate could also be due to the decomposition of the copper catalyst into copper oxides.[4]
To mitigate these issues, consider the following:
-
High-Dilution Conditions: For reactions that may proceed via intermolecular polymerization, running the reaction under high-dilution conditions can favor the desired intramolecular cyclization. This is often achieved by the slow addition of the substrate to the reaction mixture over a prolonged period.[4]
-
Stabilize the Catalyst: In copper-catalyzed reactions, the addition of a chelating ligand, such as 1,10-phenanthroline, can stabilize the active Cu(I) species and prevent its decomposition at high temperatures.[4]
-
Control the Temperature: Excessively high temperatures can promote both catalyst decomposition and unwanted side reactions. It is crucial to maintain the reaction temperature within the optimal range for the specific transformation.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound synthesis and purification.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound Product | 1. Degradation of the Product: The target this compound may be unstable under the reaction or workup conditions.[1][2] 2. Inefficient Final Step: Incomplete dehydrogenation or cyclization in the final step of the synthesis.[1][2] 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst for the key bond-forming reactions. | 1. Protect from Air and Light: Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction flask from light. 2. Optimize Dehydrogenation: If using a chemical oxidant (e.g., p-chloranil), ensure it is fresh and used in the correct stoichiometric amount. For catalytic dehydrogenation (e.g., Pd/C), ensure the catalyst is active.[2] 3. Screen Reaction Parameters: Systematically vary the temperature, solvent, and catalyst concentration to find the optimal conditions for your specific substrate. |
| Presence of Multiple Byproducts in Mass Spectrometry or Chromatography | 1. Oxidation: Exposure to air during the reaction or workup.[1] 2. Intermolecular Polymerization: Reaction conditions favoring intermolecular reactions over the desired intramolecular cyclization.[2][4] 3. Formation of Isomers: Depending on the synthetic route, the formation of undesired isomers of the target this compound can occur.[2] | 1. Degas Solvents and Use Inert Atmosphere: Ensure all solvents are properly degassed and maintain a positive pressure of an inert gas throughout the experiment. 2. Employ High-Dilution Techniques: Slowly add the precursor to the reaction mixture to favor intramolecular processes.[4] 3. Purification: Careful column chromatography can often separate isomers, although it can be challenging due to their similar physical properties.[5] |
| Difficulty in Purifying the Final Product | 1. Product Instability on Silica (B1680970) Gel: The acidic nature of silica gel can cause decomposition of sensitive this compound derivatives. 2. Co-elution of Byproducts: Byproducts may have similar polarity to the desired product, making separation by chromatography difficult. 3. Low Solubility: Zethrenes are often poorly soluble, which can hinder purification by crystallization. | 1. Use Neutral or Basic Alumina (B75360): Consider using neutral or basic alumina for column chromatography instead of silica gel. Alternatively, silica gel can be deactivated by pre-treating it with a base like triethylamine.[6] 2. Recrystallization: If the product is a solid, recrystallization from a suitable high-boiling solvent (e.g., xylene, trichlorobenzene) can be an effective purification method.[1][2] 3. Solvent Screening for Crystallization: Systematically screen a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures to enable efficient crystallization. |
Visualized Workflows and Reaction Pathways
The following diagrams illustrate key processes and logical workflows relevant to the synthesis and troubleshooting of zethrenes.
Caption: Key steps in this compound synthesis and common side reactions.
Caption: Troubleshooting workflow for byproduct identification.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Zethrene Compounds by Column Chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of zethrene compounds using column chromatography.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound compounds.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving common issues in column chromatography.
Caption: Troubleshooting workflow for column chromatography.
Common Problems and Solutions in a Q&A Format
Question 1: My this compound compound is not moving off the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate (B1210297). How can I purify it?
-
Potential Cause: The compound is highly polar and interacts too strongly with the acidic silica gel.
-
Solution:
-
Switch to a More Polar Mobile Phase: For highly polar compounds, you can try aggressive solvent systems. A common approach is to use a stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol, adding 1-10% of this solution to dichloromethane.[1] This basic modifier can help elute very polar compounds.
-
Use Reverse-Phase Chromatography: If your compound is very polar, it will be non-polar relative to a reverse-phase stationary phase (like C18 silica). In this case, you would use a polar mobile phase (e.g., methanol/water or acetonitrile/water) to elute the compound.[2]
-
Question 2: The separation looks good on the TLC plate, but during the column chromatography, all the fractions are mixed. Why is this happening?
-
Potential Cause 1: Compound Degradation on Silica Gel. Zethrenes can be sensitive compounds. What appears as two spots on a TLC plate might be your product and a degradation product formed upon interaction with the silica. During the longer exposure time of a column run, this degradation process continues, causing all fractions to contain both compounds.[1]
-
Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then running it (a "2D TLC" can also be used).[1][3] If degradation is observed, you may need to use a deactivated stationary phase (e.g., silica gel treated with a base like triethylamine) or switch to a less acidic adsorbent like neutral alumina (B75360).[1][4]
-
-
Potential Cause 2: Column Overloading. Loading too much sample relative to the amount of stationary phase will result in poor separation.[5] The bands will be too broad and will overlap significantly.
-
Solution: Use an appropriate ratio of stationary phase to crude sample. For difficult separations, a ratio of 100:1 (w/w) or higher may be necessary.[6]
-
-
Potential Cause 3: Improper Sample Loading. If the initial sample band is too wide, separation will be compromised. This happens if the sample is dissolved in too much solvent or a solvent that is too polar.[7]
Question 3: My compound is taking a very long time to elute, and the collected fractions are very dilute (tailing).
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Potential Cause: The mobile phase is not polar enough to efficiently move the compound down the column.
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Solution: Once the compound starts to elute, you can gradually increase the polarity of the mobile phase (gradient elution).[1] For example, if you start with 5% ethyl acetate in hexanes, you can increase it to 10%, then 20% to speed up the elution of the strongly adsorbed compound and sharpen the peak.[1]
Question 4: The solvent flow is extremely slow or has stopped completely.
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Potential Cause 1: Improper Column Packing. If the silica gel is packed too tightly or contains fine particles, the flow can be restricted.
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Potential Cause 2: Compound Precipitation. The compound or an impurity may have crystallized on the column, blocking the flow.[1]
-
Solution: This is difficult to fix. You may need to pre-purify the sample to remove the problematic impurity or use a much wider column.[1]
-
-
Potential Cause 3: Air Bubbles in the Column. Air bubbles create channels that disrupt the solvent flow and ruin separation.
-
Solution: The column must be repacked. When packing, ensure the silica slurry is uniform and never let the solvent level drop below the top of the silica bed.[10]
-
Data Summary Tables
Table 1: Recommended Solvent Systems for Silica Gel Chromatography
| Solvent System | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | Very common for a wide range of non-polar to moderately polar compounds.[11] |
| Dichloromethane / Methanol | Medium to High | Good for more polar compounds.[11] |
| Dichloromethane / Hexane | Low | Useful for separating non-polar compounds. |
| Acetone / Hexane | Medium | An alternative to Ethyl Acetate / Hexane systems. |
| Additives (e.g., Triethylamine, Acetic Acid) | Modifier | Small amounts (0.1-1%) can be added to the mobile phase to improve the elution of basic or acidic compounds, respectively, and reduce tailing.[3] |
Table 2: Stationary Phase to Sample Ratio
| Separation Difficulty (based on ΔRf) | Silica Gel : Compound Ratio (w/w) |
| Easy (ΔRf > 0.2) | 20:1 to 30:1 |
| Moderate (0.1 < ΔRf < 0.2) | 50:1 to 100:1 |
| Difficult (ΔRf < 0.1) | >100:1 |
| Data derived from general column chromatography principles.[4][6] |
Experimental Protocol: Flash Column Chromatography
This protocol details a standard procedure for purifying a this compound compound using the wet-packing and dry-loading methods.
1. Preparation of the Mobile Phase
-
Based on preliminary TLC analysis, prepare an adequate volume of the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate). The ideal Rf value for the target compound should be between 0.2 and 0.3.[6]
-
Prepare a series of eluents with increasing polarity if a gradient elution is planned.
2. Column Packing (Wet-Packing Method)
-
Secure a glass column of appropriate size vertically to a stand.[12] The column should have a stopcock and a sintered glass frit or a cotton/glass wool plug at the base.[6]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.[10]
-
With the stopcock open and a flask underneath, pour the slurry into the column. Use a funnel to aid the process.[4]
-
Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.[10]
-
Once all the silica has been added, allow the excess solvent to drain until it is just level with the flat top of the silica bed. Crucially, do not let the column run dry. [10]
-
Carefully add a thin layer (approx. 1-2 cm) of sand on top of the silica gel to protect the surface.[12]
3. Sample Loading (Dry-Loading Method)
-
Dissolve your crude this compound compound in a suitable solvent (e.g., dichloromethane).[8]
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.[8]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of silica gel impregnated with your sample.[8]
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the sample layer and cover it with another thin layer of sand.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring the top surface is not disturbed.
-
Apply pressure to the top of the column using compressed air or a pump to force the solvent through the column at a steady rate (flash chromatography).[13] A typical flow rate is about 2 inches per minute.[9]
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
If using a gradient, systematically switch to the prepared mobile phases of higher polarity after a set volume has passed through.
5. Analysis
-
Analyze the collected fractions using TLC to identify which ones contain your purified this compound compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound compounds? The most common stationary phase is silica gel (SiO₂).[6][13] However, some this compound derivatives can be unstable on acidic silica.[14] In such cases, neutral alumina (Al₂O₃) or deactivated silica gel can be used as alternatives.[1][13]
Q2: How do I choose the right solvent system? The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with an Rf value for the target compound of approximately 0.2-0.3.[6] This Rf value generally ensures that the compound will elute from the column in a reasonable time without excessive band broadening.
Q3: How can I improve the separation between two closely eluting compounds? There are several strategies to improve resolution:
-
Increase Column Length: A longer column provides more interaction time with the stationary phase, which can improve separation.[15][16]
-
Use Finer Silica Gel: Smaller particle sizes provide more surface area, leading to better separation, though this may increase backpressure.[15][17]
-
Optimize the Mobile Phase: Use a less polar solvent system to increase the retention time and allow for better separation.[18]
-
Decrease the Flow Rate: A slower flow rate can give more time for the equilibrium between the stationary and mobile phases to be established, often improving separation.[15][17]
Q4: My this compound compound is colored. Can I just watch the colored band move down the column? Yes. This compound itself is deep violet.[14] If your compound is colored, you can visually track the progress of the separation, which is a significant advantage.[13] However, you should always confirm the purity of the collected colored fractions with TLC, as colorless impurities may co-elute.
Q5: Some zethrenes are reported to be unstable. How does this affect purification? Some this compound derivatives can be sensitive to air and light.[14] For unstable compounds, it is advisable to perform the chromatography quickly, protect the column from direct light by wrapping it in aluminum foil, and use degassed solvents to minimize oxidation. Some derivatives are reasonably stable and can be purified with routine silica gel column chromatography in the air.[14] Always check the literature for the stability of your specific this compound compound.
References
- 1. Purification [chem.rochester.edu]
- 2. columbia.edu [columbia.edu]
- 3. reddit.com [reddit.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. youtube.com [youtube.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges of Zethrene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues commonly encountered with zethrene derivatives. The content is structured to offer practical troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives typically poorly soluble?
A1: this compound and its derivatives belong to the class of polycyclic aromatic hydrocarbons (PAHs). Their large, planar, and rigid aromatic structures lead to strong intermolecular π-π stacking interactions. These strong non-covalent forces require a significant amount of energy to overcome, making it difficult for solvent molecules to effectively solvate the individual this compound molecules. Consequently, they exhibit low solubility in most common organic solvents.
Q2: What are the primary strategies to improve the solubility of this compound derivatives?
A2: There are two main approaches to enhance the solubility of this compound derivatives:
-
Chemical Modification: This involves covalently attaching functional groups to the this compound core. These groups can increase solubility by introducing steric hindrance that disrupts π-π stacking, or by improving the compound's interaction with the solvent.
-
Formulation Strategies: This approach focuses on the preparation of the solution by using additives or specialized techniques to increase the concentration of the this compound derivative in the solvent.
Q3: Which functional groups are most effective at increasing the solubility of zethrenes?
A3: The introduction of bulky and flexible side groups is a highly effective strategy. Examples of solubilizing groups include:
-
Trialkylsilyl groups: Particularly the triisopropylsilyl (TIPS) group, which is known to significantly improve the solubility of various PAHs.
-
Aryl groups: Such as phenyl or anthryl substituents, which can disrupt crystal packing.
-
Long alkyl chains: These flexible chains increase the entropy of the system and improve interactions with non-polar solvents.
-
Bay-region substitution: Functionalizing the "bay" or sterically hindered regions of the this compound core can effectively prevent aggregation.
Q4: What are the most common formulation techniques for poorly soluble aromatic compounds like zethrenes?
A4: Several formulation techniques can be employed:
-
Co-solvents: Using a mixture of a "good" solvent and a "poor" solvent can sometimes lead to higher overall solubility.
-
Surfactants: These molecules form micelles in solution, which can encapsulate the hydrophobic this compound derivatives in their non-polar core, thereby increasing their apparent solubility in the bulk solvent.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with this compound derivatives, effectively encapsulating them and increasing their solubility in polar solvents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound derivatives.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the this compound derivative during solution preparation. | The concentration of the derivative exceeds its solubility limit in the chosen solvent. | - Try a different solvent or a mixture of solvents. - Gently heat the solution while stirring to aid dissolution. - Consider using a solubilizing agent like a surfactant or cyclodextrin (B1172386). |
| Inconsistent results in thin-film deposition (e.g., spin coating). | The solution is not stable, leading to aggregation or precipitation over time. | - Prepare fresh solutions immediately before use. - Filter the solution through a PTFE syringe filter (0.2 µm or 0.45 µm) to remove any aggregates. - Optimize the solvent system for better long-term stability. |
| Difficulty in obtaining a desired concentration for biological assays. | The this compound derivative has very low solubility in aqueous or biocompatible solvents. | - Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous medium. Be mindful of the final organic solvent concentration. - Utilize cyclodextrin-based formulations to enhance aqueous solubility. |
| Formation of an inhomogeneous or "coffee-ring" film after solvent evaporation. | Poor wetting of the substrate by the solvent or rapid, uneven solvent evaporation. | - Modify the substrate surface energy (e.g., plasma treatment, self-assembled monolayer). - Use a solvent with a higher boiling point to slow down the evaporation rate. - Optimize spin coating parameters (speed and time). |
Data Presentation: Solubility of this compound Derivatives
Disclaimer: Precise, quantitative solubility data for many this compound derivatives is not widely available in the public domain. The following table provides a representative overview based on qualitative descriptions from the literature and comparative data for related polycyclic aromatic hydrocarbons. The solubility is categorized as High (>10 mg/mL), Medium (1-10 mg/mL), Low (0.1-1 mg/mL), and Very Low (<0.1 mg/mL) in common organic solvents at room temperature.
| Compound | Functionalization | Solvent | Representative Solubility |
| This compound | Unsubstituted | Chloroform | Very Low |
| Toluene | Very Low | ||
| Diarylthis compound | Di-anthracenyl | Chloroform | Low to Medium |
| Dichloromethane | Low to Medium | ||
| TIPS-Zethrene | Triisopropylsilyl | Chloroform | High |
| Tetrahydrofuran | High | ||
| Bay-Substituted Perylene Diimide | Perylene Diimide | Chloroform | Medium to High |
| Dichloromethane | Medium to High | ||
| Anthracene (for comparison) | Unsubstituted | Toluene | Low |
| Chloroform | Low | ||
| Pyrene (for comparison) | Unsubstituted | Toluene | Medium |
| Chloroform | High |
Experimental Protocols
Protocol 1: General Method for Enhancing Solubility using Cyclodextrins
This protocol describes a general method to determine the enhancement of aqueous solubility of a this compound derivative using a cyclodextrin.
Materials:
-
This compound derivative
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0, 1, 2, 5, 10 mM).
-
Addition of this compound Derivative: Add an excess amount of the solid this compound derivative to a fixed volume of each cyclodextrin solution in sealed vials.
-
Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound derivative using a suitable analytical technique (HPLC or UV-Vis spectrophotometry).
Protocol 2: Preparation of a this compound Derivative Solution for Spin Coating
This protocol outlines the steps for preparing a solution of a functionalized this compound derivative suitable for creating thin films via spin coating, a common technique in organic electronics.
Materials:
-
Soluble this compound derivative (e.g., TIPS-functionalized)
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Syringe filters (PTFE, 0.2 µm pore size)
Procedure:
-
Solvent Selection: Choose a solvent in which the this compound derivative is readily soluble and that has appropriate volatility for spin coating.
-
Solution Preparation:
-
Weigh the desired amount of the this compound derivative and transfer it to a clean, dry volumetric flask.
-
Add a small amount of the solvent to dissolve the solid completely with the aid of gentle stirring.
-
Once dissolved, add the solvent to the mark on the volumetric flask to achieve the final desired concentration (e.g., 5-10 mg/mL).
-
-
Homogenization: Stir the solution for at least one hour at room temperature to ensure it is completely homogeneous.
-
Filtration: Immediately before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any dust particles or small aggregates. This step is critical for obtaining high-quality, uniform thin films.
-
Spin Coating: Dispense the filtered solution onto the substrate and proceed with the spin coating process according to your optimized parameters.
Visualizations
Workflow for Solubility Enhancement
Caption: A logical workflow illustrating the different strategies to overcome the poor solubility of this compound derivatives.
Troubleshooting Logic for Precipitation Issues
Technical Support Center: Optimizing Zethrene Cyclization
Welcome to the technical support center for zethrene cyclization. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound derivatives.
Troubleshooting Guide
This section addresses common issues encountered during this compound cyclization reactions, particularly those employing the Scholl reaction or photochemical methods.
| Problem | Possible Cause | Suggested Solution |
| 1. Low or No Product Yield | Incomplete reaction. | - Increase reaction time.[1] - Increase temperature, but monitor for decomposition.[1] - Use a stronger Lewis acid or a higher concentration of the acid.[2][3] |
| Ineffective oxidant. | - Switch to a different oxidant (e.g., from FeCl₃ to DDQ/TfOH or MoCl₅).[2][3] - Ensure the oxidant is fresh and has been stored correctly. | |
| Poor solubility of starting material. | - Choose a solvent that better solubilizes the precursor. Chlorinated solvents like dichloromethane (B109758) (DCM) are common.[1] - For on-surface synthesis, ensure proper sublimation and surface coverage.[4][5] | |
| Steric hindrance. | - If the precursor is sterically hindered, consider using less bulky protecting groups or modifying the precursor structure.[3] | |
| 2. Formation of Unwanted Side Products | Intermolecular coupling/oligomerization. | - Use a higher dilution to favor intramolecular cyclization. - Introduce bulky blocking groups (e.g., tert-butyl) on the precursor to prevent intermolecular reactions.[3] |
| Rearrangement products (e.g., formation of five-membered rings). | - This can be kinetically favored under certain Scholl reaction conditions.[1] - Modify the reaction temperature or the acid/oxidant system. DFT calculations suggest that the formation of six-membered rings is often thermodynamically more favorable.[1] | |
| Incomplete cyclization. | - Increase the equivalents of the Lewis acid and/or oxidant. - Extend the reaction time. | |
| Halogenation of the aromatic product. | - This can be a side reaction with certain metal halide Lewis acids. Consider using a metal-free oxidant system like DDQ/TfOH.[6] | |
| 3. Starting Material Recovery | Reaction conditions are too mild. | - Increase the reaction temperature.[1] - Use a more potent Lewis acid or a stronger oxidant.[2][3] |
| Deactivation of the catalyst/reagent. | - Ensure all reagents and solvents are anhydrous, as water can deactivate many Lewis acids. | |
| 4. Product Instability/Decomposition | Zethrenes, especially larger derivatives, can be unstable. | - Handle the product under an inert atmosphere (e.g., nitrogen or argon). - Store the product in the dark and at low temperatures. - Introduce stabilizing groups, such as electron-withdrawing imides or bulky kinetic blocking groups, into the molecular design.[7] |
| 5. Difficulty in Product Purification | Mixture of closely related products. | - Employ column chromatography with a suitable solvent system. For some derivatives, a gradient elution may be necessary.[7] - Recrystallization from an appropriate solvent (e.g., xylene for parent this compound) can be effective.[7] |
| Low solubility of the product. | - Use high-boiling point solvents for purification if necessary. - For highly insoluble compounds, sublimation might be a viable purification technique. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound cyclization?
A1: The most prevalent method is the Scholl reaction, which is an oxidative intramolecular aryl-aryl coupling typically mediated by a Lewis acid and an oxidant.[2][3] Common reagents for the Scholl reaction include iron(III) chloride (FeCl₃), a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and triflic acid (TfOH), or molybdenum(V) chloride (MoCl₅).[1][2][3] Another powerful technique is photochemical cyclodehydroiodination (PCDHI), which is particularly useful for the synthesis of specific derivatives like dibenzo[hi,st]ovalene.[8][9][10] On-surface synthesis under ultra-high vacuum (UHV) is an emerging method for preparing highly reactive zethrenes on metallic substrates like Au(111).[4][5]
Q2: How do I choose the right Lewis acid and oxidant for my Scholl reaction?
A2: The choice of Lewis acid and oxidant depends on the specific this compound precursor and its reactivity.
-
FeCl₃ is a common and cost-effective choice that works well for many polycyclic aromatic hydrocarbon syntheses.[3]
-
DDQ/TfOH is a powerful, metal-free oxidizing system that can be effective for substrates where other methods fail and can prevent side reactions like halogenation.[1][6][11]
-
MoCl₅ is another effective reagent for Scholl oxidations.[3]
-
For precursors prone to rearrangement, a milder system or lower temperatures might be necessary. It is often a matter of empirical optimization for a new substrate.
Q3: My this compound derivative is unstable. How can I improve its stability?
A3: Zethrenes and their higher homologues can have significant diradical character, leading to instability.[7] Stability can be enhanced by:
-
Kinetic blocking: Introducing bulky substituents at the most reactive positions to sterically hinder intermolecular reactions.[7]
-
Thermodynamic stabilization: Attaching electron-withdrawing groups, such as imides, to lower the HOMO energy level and increase stability.[7]
Q4: What are the typical spectroscopic signatures of zethrenes?
A4: Zethrenes have characteristic spectroscopic properties:
-
¹H NMR: Protons in the bay region are typically deshielded and appear at high chemical shifts. The overall spectrum can be complex, but often shows distinct signals for the different aromatic protons.[12]
-
UV-Vis-NIR Absorption: Zethrenes are colored compounds with strong absorption in the visible and sometimes near-infrared regions. The absorption spectrum is a key indicator of the electronic structure.[12][13] For example, the parent this compound has a solution that appears red.[7]
Q5: Can protecting groups be used in this compound synthesis?
A5: Yes, protecting groups can be crucial, especially for precursors with reactive functional groups that might interfere with the cyclization conditions. The choice of protecting group must be compatible with the strongly acidic and oxidative conditions of the Scholl reaction. Bulky protecting groups can also serve as kinetic blockers to prevent unwanted side reactions.
Quantitative Data Summary
The following tables summarize quantitative data from various this compound cyclization experiments to facilitate comparison.
Table 1: Reaction Conditions for Scholl Cyclization of this compound Precursors
| Precursor | Lewis Acid | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6,7,13,14-Tetraarylbenzo[k]tetraphene | Triflic acid (TfOH) | DDQ | Dichloromethane (DCM) | 0 | - | 65 | [1] |
| 1-Phenylbenz[a]anthracene | AlCl₃ | - | - | - | - | 66 | [3] |
| Hexaphenylbenzene | FeCl₃ | - | Dichloromethane | Room Temp | - | >95 | [2] |
| Perylene Precursor | AlCl₃/NaCl | - | - | 140 | - | High | [2] |
Table 2: Photochemical Cyclodehydroiodination for Dibenzo[hi,st]ovalene (DBOV) Synthesis
| Precursor | Reaction Type | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Iodinated bichrysenyl | PCDHI | Triethylamine (B128534) (TEA) | Acetone (B3395972) | 2 | 86 | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Bistetracene Analogue via Scholl Reaction[1]
This protocol describes the synthesis of a bistetracene analogue with five-membered rings from a tetraarylbenzo[k]tetraphene precursor.
Materials:
-
6,7,13,14-Tetraarylbenzo[k]tetraphene precursor
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the tetraarylbenzo[k]tetraphene precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DDQ (typically 2-4 equivalents) to the solution with stirring.
-
Slowly add trifluoromethanesulfonic acid (TfOH) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired bistetracene analogue.
Protocol 2: Synthesis of Dibenzo[hi,st]ovalene (DBOV) via Photochemical Cyclodehydroiodination (PCDHI)[9]
This protocol details the final photochemical cyclization step in the synthesis of a DBOV derivative.
Materials:
-
Iodinated bichrysenyl precursor
-
Triethylamine (TEA)
-
Acetone (spectroscopic grade)
-
Photoreactor equipped with a suitable lamp (e.g., high-pressure mercury lamp)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the iodinated bichrysenyl precursor in acetone in a quartz reaction vessel.
-
Add an excess of triethylamine (TEA) to the solution. TEA acts as a base to neutralize the HI formed during the reaction.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Place the reaction vessel in the photoreactor and irradiate with UV light.
-
Monitor the reaction by TLC or UV-Vis spectroscopy until the starting material is consumed (typically a few hours).
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the DBOV derivative.
Visualizations
Caption: General experimental workflow for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]
- 3. Scholl reaction - Wikipedia [en.wikipedia.org]
- 4. On-surface synthesis of super-heptathis compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidative cyclotrimerization of unsaturated compounds with DDQ and triflic acid: An efficient synthetic route to triply-fused benzene rings | Semantic Scholar [semanticscholar.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Handling of Zethrene Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive zethrene intermediates. Our goal is to help you overcome common challenges and prevent unwanted polymerization during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound intermediate is polymerizing upon synthesis/purification. What is the primary cause?
A1: this compound and its derivatives possess a significant diradical character and reactive bay regions, making them highly susceptible to polymerization and degradation.[1][2] This reactivity is inherent to their electronic structure. The primary causes of polymerization are exposure to light, heat, and oxygen, as well as the intrinsic tendency of the reactive sites to form intermolecular bonds.[2]
Q2: What are the general strategies to prevent the polymerization of this compound intermediates?
A2: The most effective approach is a dual-strategy of thermodynamic and kinetic stabilization.[1][2]
-
Thermodynamic Stabilization: This involves introducing electron-withdrawing groups (e.g., imides) to the this compound core. These groups lower the energy of the frontier molecular orbitals, increasing the overall stability of the molecule.[1][2][3]
-
Kinetic Stabilization: This strategy focuses on "kinetic blocking," which involves attaching bulky substituents (e.g., aryl groups, triisopropylsilyl (TIPS) groups) to the most reactive positions of the this compound core, typically the bay regions (C7 and C14).[1][2] These bulky groups create steric hindrance, physically preventing the close approach of other this compound molecules and thus inhibiting polymerization.
Q3: I am synthesizing a parent this compound without stabilizing groups. How can I minimize polymerization during the reaction and workup?
A3: Working with unstabilized zethrenes is challenging due to their high reactivity. To minimize polymerization, the following precautions are crucial:
-
Strict Inert Atmosphere: All reactions and manipulations must be performed under a rigorously maintained inert atmosphere (high-purity argon or nitrogen) using Schlenk line or glovebox techniques to exclude oxygen and moisture.[1][2][4]
-
Low Temperatures: Maintain low temperatures throughout the synthesis and purification process. Many reactions to form this compound precursors are conducted at temperatures ranging from -78 °C to room temperature.[2]
-
Light Protection: Zethrenes are often light-sensitive.[2] Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Use of High-Purity, Degassed Solvents: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen.
-
Rapid Purification and Isolation: Minimize the time the reactive this compound intermediate is in solution. Plan your purification strategy (e.g., rapid filtration or chromatography under inert atmosphere) in advance.
Q4: How can I monitor my reaction to detect the formation of the desired this compound intermediate and check for signs of polymerization?
A4: Spectroscopic techniques are invaluable for monitoring your reaction:
-
UV-Vis Spectroscopy: Zethrenes and their derivatives have characteristic long-wavelength absorption bands in the visible or near-infrared region, often resulting in deeply colored solutions (e.g., red, violet, or green).[2][5] You can monitor the appearance of this absorption band to track the formation of your product. A broadening or shifting of this band, or the appearance of new, less-defined absorptions, can indicate aggregation or polymerization.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your desired product. Broadening of NMR signals can be an indication of the presence of paramagnetic open-shell species or aggregation.[2] For highly reactive intermediates, low-temperature NMR may be necessary to obtain sharp signals.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of stabilized this compound derivatives, focusing on the widely adopted strategy of synthesizing 7,14-diaryl-substituted this compound diimides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired this compound diimide in Pd-catalyzed cyclodimerization. | 1. Inactive Palladium Catalyst: The Pd(0) catalyst is sensitive to air and can be oxidized. 2. Poor Quality of Precursors: Impurities in the starting materials (e.g., 1-iodo-8-ethynylnaphthalene derivative) can poison the catalyst. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition. | 1. Use a fresh batch of the palladium catalyst and ensure it is handled under a strict inert atmosphere. 2. Purify the starting materials meticulously before use. 3. Optimize the reaction temperature. A typical temperature for this reaction is around 100-120 °C in a solvent like toluene (B28343). |
| Formation of a significant amount of partially cyclized byproducts. | The cyclodimerization reaction is incomplete. This can be due to insufficient reaction time or suboptimal catalyst activity. | 1. Increase the reaction time and monitor the progress by TLC or LC-MS. 2. Consider adding a fresh portion of the catalyst if the reaction stalls. |
| The final product shows signs of degradation or polymerization after purification. | 1. Exposure to Air and Light: Even stabilized zethrenes can be sensitive to prolonged exposure to air and light. 2. Residual Acid or Metal Impurities: Trace amounts of acid or residual palladium from the synthesis can catalyze degradation. | 1. Store the purified product under an inert atmosphere in the dark and at low temperatures. 2. During workup, wash the organic extracts thoroughly to remove any acidic impurities. Ensure complete removal of the palladium catalyst during chromatography. |
| Difficulty in purifying the this compound derivative by column chromatography. | 1. Streaking or Decomposition on Silica (B1680970) Gel: The slightly acidic nature of silica gel can cause degradation of sensitive this compound derivatives. 2. Poor Solubility: Some this compound derivatives may have limited solubility in common chromatography eluents. | 1. Use neutral alumina (B75360) for column chromatography instead of silica gel. Alternatively, deactivate the silica gel by treating it with a solution of triethylamine (B128534) in the eluent. 2. Choose a solvent system that ensures good solubility of your compound. A mixture of dichloromethane (B109758) and hexanes is often a good starting point. |
Data Presentation
Photostability of Substituted this compound Diimides (ZDIs)
The following table summarizes the relative photostability of different 7,14-diaryl-substituted this compound diimides upon irradiation with a 300W Xenon lamp. The stability was monitored by the change in the absorption maximum in the UV-Vis spectrum.
| Compound | Substituents | Solvent | Irradiation Time (h) | Remaining Absorption (%) | Reference |
| ZDI-1 | R = n-octyl, Ar = 4-tert-butylphenyl | Toluene | 2 | >95 | [6] |
| ZDI-2 | R = PEG-chain, Ar = 4-tert-butylphenyl | Toluene | 2 | >95 | [6] |
| ZDI-3 | R = n-octyl, Ar = 4-(methoxycarbonyl)phenyl | Toluene | 2 | ~90 | [6] |
This data indicates that 7,14-diaryl-substituted this compound diimides exhibit good photostability, a significant improvement over the parent this compound which is known to be light-sensitive.[2][6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7,14-Diaryl-Substituted this compound Diimides via Pd-Catalyzed Cyclodimerization
This protocol is a generalized procedure based on the synthesis of stable this compound diimides.[6]
Materials:
-
Appropriately substituted 1-iodo-8-ethynylnaphthalene monoimide precursor
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment
-
Dry glassware
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon on a Schlenk line, add the 1-iodo-8-ethynylnaphthalene monoimide precursor, Pd₂(dba)₃ (5 mol%), and P(o-tol)₃ (20 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous and degassed toluene to the flask, followed by anhydrous triethylamine.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours under an inert atmosphere.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture under inert conditions. The formation of the deeply colored this compound diimide product should be visually apparent.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or neutral alumina. A typical eluent system is a gradient of dichloromethane in hexanes. The desired this compound diimide is typically a highly colored solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy.
Protocol 2: Handling of Air-Sensitive Reagents and Intermediates Using a Schlenk Line
This protocol outlines the basic steps for maintaining an inert atmosphere.[1][2][4]
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and cooled under a stream of inert gas (argon or nitrogen).
-
Assembling the Apparatus: Assemble the glassware on the Schlenk line while flushing with inert gas. Use high-vacuum grease for all ground-glass joints to ensure a good seal.
-
Purging with Inert Gas: Evacuate the assembled apparatus using the vacuum pump on the Schlenk line and then backfill with inert gas. Repeat this vacuum/backfill cycle three to five times to ensure the complete removal of air and moisture.
-
Transfer of Solvents and Reagents: Transfer anhydrous, degassed solvents and liquid reagents via a gas-tight syringe or a cannula under a positive pressure of inert gas. Solid reagents should be added to the flask under a strong flow of inert gas or in a glovebox.
-
Maintaining a Positive Pressure: Throughout the experiment, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler attached to the Schlenk line.
Visualizations
Caption: Workflow for the synthesis of stabilized this compound diimides.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Air Sensitivity During Zethrene Characterization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and characterizing the air-sensitive polycyclic aromatic hydrocarbon, zethrene. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity of your experiments and the accuracy of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and characterization of this compound and its derivatives.
Q1: What is this compound and why is it considered air-sensitive?
This compound is a polycyclic aromatic hydrocarbon (PAH) with a unique Z-shaped structure.[1][2] Its air sensitivity stems from its reactivity towards components of the air, primarily oxygen and moisture, which can lead to oxidation and degradation of the compound.[1][3] This reactivity is attributed to its electronic structure, which includes formally fixed double bonds, making it susceptible to reactions that can alter its properties.[1][4] Some this compound derivatives have been synthesized to improve stability under ambient conditions.[1][5]
Q2: What are the primary techniques for handling air-sensitive compounds like this compound?
The two most common and effective techniques for handling air-sensitive compounds are the use of a glovebox and a Schlenk line .[3][6][7]
-
Glovebox: A sealed enclosure with a controlled inert atmosphere (typically argon or nitrogen) that allows for direct manipulation of samples using integrated gloves.[8] Gloveboxes are ideal for weighing, preparing samples for analysis, and performing complex manipulations.[9]
-
Schlenk line: A dual-manifold glassware system connected to a vacuum pump and a source of inert gas.[10][11] It is primarily used for carrying out reactions in solution and for transferring liquids and solvents under an inert atmosphere.[11][12]
The choice between a glovebox and a Schlenk line depends on the specific task. For general sample handling and preparation for characterization, a glovebox is often more convenient. For solution-based reactions and transfers, a Schlenk line is the standard apparatus.[9]
Q3: How should I properly store this compound and its solutions to prevent degradation?
Proper storage is critical to maintaining the integrity of this compound.
-
Solid Samples: Solid this compound should be stored in a tightly sealed container, such as a vial with a PTFE-lined cap, within a glovebox or a desiccator filled with an inert gas. For light-sensitive compounds, amber vials are recommended.[9]
-
Solutions: Solutions of this compound should be prepared using degassed solvents and stored in Schlenk flasks under a positive pressure of inert gas. It is crucial to use septa that provide a good seal. For long-term storage, sealing the flask with a glass stopper and Parafilm can provide extra protection.
Q4: What are the key considerations when preparing a this compound sample for NMR or UV-Vis spectroscopy?
Preparing samples for spectroscopic analysis requires meticulous exclusion of air.
-
NMR Spectroscopy: NMR samples must be prepared in a glovebox or using a Schlenk line. The deuterated solvent must be thoroughly degassed before use. The sample can be prepared in a standard NMR tube and capped inside a glovebox or in a specialized NMR tube with a J. Young valve, which allows for a secure seal under an inert atmosphere.[13][14]
-
UV-Vis Spectroscopy: Solutions for UV-Vis spectroscopy should be prepared in a glovebox using degassed solvents. The cuvette should be sealed with a septum or a Teflon stopper before being removed from the glovebox for analysis.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the characterization of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected color change of solid this compound (e.g., from deep red to a lighter shade). | Exposure to air and/or moisture leading to oxidation. | Immediately transfer the sample to a high-integrity inert atmosphere (glovebox or Schlenk line). If possible, purify the sample by recrystallization or sublimation under inert conditions. Review handling procedures to identify and eliminate sources of air exposure. |
| NMR spectrum shows broad peaks or the appearance of new, unexpected signals. | 1. Sample degradation due to air exposure during sample preparation. 2. Paramagnetic impurities from decomposition. 3. Insufficiently degassed NMR solvent. | 1. Re-prepare the NMR sample using stricter air-free techniques. Ensure the glovebox has low oxygen and water levels (<1 ppm). 2. Use a J. Young NMR tube for a more secure seal. 3. Ensure the deuterated solvent is properly degassed using several freeze-pump-thaw cycles.[15] |
| UV-Vis spectrum shows a decrease in absorbance or a change in the spectral shape over time. | Decomposition of this compound in solution due to residual oxygen or solvent impurities. | 1. Use a freshly opened bottle of high-purity, anhydrous solvent. 2. Thoroughly degas the solvent immediately before use. 3. Prepare the sample and seal the cuvette inside a glovebox. 4. Acquire the spectrum promptly after sample preparation. |
| Inconsistent results in electrochemical measurements (e.g., shifting peak potentials). | Presence of oxygen or water in the electrolyte solution, which can interfere with the electrochemical reactions.[16] | 1. Use high-purity, anhydrous electrolyte and solvents. 2. Assemble the electrochemical cell inside a glovebox. 3. Purge the solution with a steady stream of inert gas (argon or nitrogen) before and during the experiment.[16] |
| Difficulty in obtaining a stable signal during mass spectrometry analysis. | Sample decomposition upon exposure to air during sample introduction to the mass spectrometer. | Use an inert sampling technique, such as an Atmospheric Solids Analysis Probe (ASAP) designed for air-sensitive compounds, which allows for sample introduction without air exposure.[17][18] |
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of an NMR Sample of this compound Using a Schlenk Line
Objective: To prepare a high-quality, air-free NMR sample of this compound for analysis.
Materials:
-
This compound sample
-
Schlenk-adapted NMR tube or a standard NMR tube with a septum
-
Degassed deuterated solvent (e.g., C₆D₆, THF-d₈)
-
Schlenk line with vacuum and inert gas (argon or nitrogen) supply
-
Cannula (double-tipped needle)
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware, including the NMR tube, is thoroughly dried in an oven (>100 °C) for several hours to remove adsorbed water.[10]
-
Sample Preparation:
-
Place the solid this compound into a small Schlenk flask.
-
Attach the flask to the Schlenk line and perform at least three vacuum/inert gas cycles to remove air from the flask.[10]
-
-
Solvent Transfer:
-
Using a cannula or a gas-tight syringe, transfer the required volume of degassed deuterated solvent into the Schlenk flask containing the this compound.
-
Gently swirl the flask to dissolve the sample.
-
-
NMR Tube Preparation:
-
Place a septum on a clean, dry NMR tube.
-
Insert a needle connected to the inert gas line of the Schlenk line to purge the tube with inert gas.
-
-
Sample Transfer to NMR Tube:
-
Using a clean, dry syringe, withdraw the this compound solution from the Schlenk flask.
-
Quickly transfer the solution into the purged NMR tube through the septum.
-
-
Sealing:
-
Remove the needle and syringe.
-
For extra protection, wrap the top of the NMR tube and septum with Parafilm.
-
If using a J. Young NMR tube, close the valve securely.
-
-
Analysis: Proceed with NMR analysis immediately.
Protocol 2: UV-Vis Spectroscopy of a this compound Solution
Objective: To obtain an accurate UV-Vis absorption spectrum of this compound in solution.
Materials:
-
This compound sample
-
Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)
-
High-purity, anhydrous, and degassed spectroscopic grade solvent (e.g., THF, toluene)
-
Volumetric flasks and pipettes
-
Quartz cuvette with a screw cap or septum-sealed cap
Procedure:
-
Preparation:
-
Bring all necessary materials (this compound, solvent, volumetric flasks, pipettes, cuvette) into the glovebox antechamber.
-
Purge the antechamber with at least three vacuum/inert gas cycles before transferring the items into the main chamber.
-
-
Solution Preparation:
-
Inside the glovebox, accurately weigh the this compound sample and prepare a stock solution of known concentration in a volumetric flask.
-
Perform any necessary dilutions to obtain a solution with an appropriate absorbance for analysis.
-
-
Cuvette Filling:
-
Rinse the cuvette with a small amount of the final solution.
-
Fill the cuvette with the this compound solution.
-
-
Sealing:
-
Securely cap the cuvette to ensure an airtight seal.
-
-
Analysis:
-
Transfer the sealed cuvette out of the glovebox through the antechamber.
-
Wipe the outside of the cuvette with a lint-free cloth.
-
Place the cuvette in the spectrophotometer and acquire the spectrum.
-
Section 4: Data Presentation
Table 1: Reported Properties of this compound and a Stabilized Derivative
| Property | This compound | Heptathis compound Derivative (HZ-DI) |
| Color | Deep violet/red[1][2] | - |
| Stability in Air | Decomposes; half-life can be on the order of hours to days depending on conditions.[2] | Reasonably stable; half-life of 6 days in chloroform (B151607) exposed to air and light.[1] |
| Semiconducting Property | p-type semiconductor[4] | - |
| Field-Effect Mobility | Up to 0.05 cm² V⁻¹ s⁻¹[1] | - |
Section 5: Visualizations
Caption: Workflow for preparing an air-sensitive NMR sample using a Schlenk line.
Caption: Workflow for preparing a sample for UV-Vis spectroscopy in a glovebox.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. Revisiting this compound: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ucd.ie [ucd.ie]
- 9. benchchem.com [benchchem.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Conducting Electrochemical Experiment in an Inert Atmosphere | Pine Research Instrumentation [pineresearch.com]
- 17. advion.com [advion.com]
- 18. cromlab-instruments.es [cromlab-instruments.es]
Troubleshooting low yields in palladium-catalyzed zethrene synthesis
Welcome to the technical support center for palladium-catalyzed zethrene synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields and other experimental issues during the synthesis of zethrenes and their derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No or Very Low Product Yield
Question: I am not observing any formation of my target this compound product, or the yield is extremely low. What are the potential causes and how can I troubleshoot this?
Answer: Low to no product formation in palladium-catalyzed this compound synthesis can stem from several factors, ranging from catalyst deactivation to substrate instability. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting decision tree for low or no product yield.
Detailed Checklist:
-
Catalyst and Ligand:
-
Activity: Palladium catalysts, especially Pd(0) sources like tetrakis(triphenylphosphine)palladium(0), can be sensitive to air and may degrade upon storage. It is often preferable to generate the active Pd(0) species in situ from a more stable Pd(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand.
-
Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered couplings often involved in PAH synthesis, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Reaction Conditions:
-
Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst poisoning and unwanted side reactions. High-boiling aprotic solvents like toluene, dioxane, or DMF are commonly used. For extremely insoluble substrates, high-boiling solvents like 1-chloronaphthalene (B1664548) have been shown to be effective.
-
Base: The base plays a key role in the catalytic cycle. A strong, non-coordinating base is often required. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are common choices. Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity.
-
Temperature: Many palladium-catalyzed annulation reactions for PAH synthesis require elevated temperatures, sometimes as high as 160 °C, to overcome high activation barriers.
-
-
Substrate Quality and Stability:
-
Purity: Ensure the purity of your starting materials (e.g., dihaloarenes and boronic esters). Impurities can inhibit the catalyst.
-
Stability: The this compound core itself is highly reactive and susceptible to oxidation and polymerization, especially when unsubstituted. If you are synthesizing the parent this compound, work under a strict inert atmosphere (glovebox or Schlenk line) and protect the reaction from light. The final product may be too unstable to isolate by standard chromatography in air.
-
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction is producing the desired this compound, but it is accompanied by significant side products, making purification difficult. What are common side reactions and how can I purify my product?
Answer: Side product formation is a common issue, often related to the high reactivity of the intermediates and the final this compound product.
Common Side Reactions:
-
Homocoupling: Coupling of two boronic ester/acid molecules (Glaser-Hay coupling if terminal alkynes are used as precursors) or two aryl halide molecules. This can be minimized by slow addition of one of the coupling partners or by using a well-defined catalyst system.
-
Polymerization: The reactive this compound product can polymerize under the reaction conditions, especially at high temperatures. This is a major challenge for unsubstituted zethrenes.
-
Dehalogenation/Deborylation: Premature loss of the halide or boron functionality from the starting materials can lead to incomplete reaction and undesired byproducts.
Purification Strategies:
The stability of the this compound derivative dictates the purification strategy.
| Derivative Type | Purification Method | Key Considerations |
| Unsubstituted/Reactive Zethrenes | Anaerobic Techniques | All purification steps must be conducted under an inert atmosphere. This may involve filtration in a glovebox or using Schlenk techniques. Column chromatography is often not feasible due to decomposition on silica (B1680970) or alumina. |
| Stabilized Zethrenes (e.g., with bulky substituents or diimide groups) | Standard Column Chromatography | These derivatives can often be purified by silica gel column chromatography.[1] However, it is still advisable to use degassed solvents and work quickly to minimize exposure to air and light. |
| Crystalline Products | Recrystallization/Trituration | If the product is a solid, recrystallization from a suitable solvent system under an inert atmosphere can be an effective purification method. |
Purification Workflow for this compound Derivatives
Caption: Decision workflow for purifying this compound derivatives.
Key Experimental Protocols
Below are representative, generalized protocols for palladium-catalyzed reactions relevant to this compound synthesis. Note: These are starting points and may require significant optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Heck Coupling
This protocol is adapted for the synthesis of PAH precursors.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), an alkene (1.1-1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., triethylamine (B128534) (Et₃N) or sodium acetate (NaOAc), 2.0-3.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or NMP) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Annulation for PAH Synthesis
This protocol is a general representation for constructing the polycyclic core.
-
Catalyst Preparation: In a glovebox or a Schlenk flask under an inert atmosphere, add the palladium source (e.g., [Pd₂(dba)₃]·CHCl₃, 2.5 mol%), the phosphine ligand (e.g., PCy₃·HBF₄, 10 mol%), and the base (e.g., Cs₂CO₃, 3.0 equiv.).
-
Reagent Addition: Add the dibromo-aromatic precursor (1.0 equiv.) and the aryl boronic acid pinacol (B44631) ester (2.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed high-boiling solvent (e.g., 1-chloronaphthalene) via syringe.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 160 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent may need to be removed under high vacuum, followed by purification.
-
Purification: The crude product is typically purified by column chromatography on silica gel, often requiring a gradient elution.
For further details and specific examples, it is recommended to consult the primary literature on this compound synthesis.
References
Technical Support Center: Interpreting Complex NMR Spectra of Zethrene Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of zethrene derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in interpreting the NMR spectra of this compound derivatives?
A1: The NMR spectra of this compound derivatives, which are large, polycyclic aromatic hydrocarbons (PAHs), often present several challenges:
-
Severe Signal Overlap: The aromatic region (typically δ 7.0-9.5 ppm in ¹H NMR) is often crowded with overlapping multiplets due to the large number of aromatic protons in similar chemical environments. This makes unequivocal assignment from a 1D ¹H NMR spectrum alone nearly impossible.
-
Low Solubility: Zethrenes and their derivatives often exhibit poor solubility in common deuterated solvents, leading to low signal-to-noise ratios and broad peaks.[1]
-
Complex Coupling Patterns: The rigid, fused-ring system gives rise to complex spin-spin coupling networks, including long-range couplings, which can complicate multiplet analysis.
-
Diastereotopicity: In chiral or prochiral this compound derivatives, methylene (B1212753) protons (CH₂) or other geminal groups can become diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with mutual coupling, further complicating the spectrum.[2][3][4][5]
-
Paramagnetic Effects: For open-shell this compound derivatives, paramagnetic broadening of NMR signals can occur, making interpretation difficult.
Q2: How can I improve the solubility of my this compound derivative for NMR analysis?
A2: Improving solubility is crucial for obtaining high-quality NMR spectra. Consider the following strategies:
-
Solvent Selection: While CDCl₃ is a common starting point, consider more polar or aromatic solvents like DMSO-d₆, THF-d₈, or benzene-d₆.[6] Aromatic solvents can induce different chemical shifts due to solvent effects, which may help resolve overlapping signals.
-
Elevated Temperature: Acquiring the NMR spectrum at a higher temperature can increase the solubility of your compound and may also sharpen broad peaks by increasing the rate of dynamic processes.
-
Cosolvents: Using a mixture of deuterated solvents can sometimes enhance solubility more than a single solvent.
-
Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a glass wool plug before transferring it to the NMR tube.[7][8]
Q3: What is the best strategy for assigning the crowded aromatic signals in a this compound derivative's ¹H NMR spectrum?
A3: A multi-pronged approach combining 1D and 2D NMR techniques is essential:
-
Start with 1D ¹H NMR: Identify the number of distinct aromatic signals and their integration. Note the multiplicity of each signal (singlet, doublet, triplet, etc.).
-
Utilize 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through three bonds (³JHH). This is invaluable for tracing out the connectivity of adjacent protons within the aromatic rings.[9][10]
-
Employ 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (¹JCH). This allows you to definitively link proton and carbon resonances.[10][11]
-
Leverage 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes even four bonds. HMBC is critical for connecting different spin systems identified in the COSY spectrum and for assigning quaternary carbons (carbons with no attached protons).[9][10][11][12]
By systematically analyzing these spectra, you can piece together the structure of your this compound derivative.
Troubleshooting Guide
Problem 1: My ¹H NMR spectrum shows broad, poorly resolved peaks in the aromatic region.
-
Possible Cause: Poor shimming of the NMR spectrometer.
-
Solution: Re-shim the instrument, paying careful attention to the Z1 and Z2 shims. If the problem persists, consult the instrument manager.
-
-
Possible Cause: The sample is not fully dissolved or contains suspended particles.[13][14]
-
Possible Cause: The sample is too concentrated, leading to high viscosity.[6][7]
-
Solution: Dilute your sample. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[13]
-
-
Possible Cause: The presence of paramagnetic impurities.
-
Solution: Ensure all glassware is scrupulously clean. If your compound is known to have radical character, some peak broadening may be inherent.
-
Problem 2: I'm seeing unexpected signals in my spectrum, particularly in the aliphatic region.
-
Possible Cause: Residual solvent from purification (e.g., ethyl acetate (B1210297), hexane).
-
Solution: Dry your sample thoroughly under high vacuum before preparing the NMR sample. If a solvent like ethyl acetate is persistent, it can sometimes be removed by dissolving the sample in dichloromethane (B109758) and re-evaporating several times.[6]
-
-
Possible Cause: Contamination from grease.
-
Solution: Avoid using greased joints in your reaction and purification glassware if possible. Use Teflon sleeves or grease-free joints.
-
-
Possible Cause: Water contamination.
-
Solution: Use dry deuterated solvents. Water peaks can be identified by their characteristic chemical shift (e.g., ~1.56 ppm in CDCl₃, ~4.79 ppm in D₂O) and can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the water peak should disappear or diminish significantly.[6][15]
-
Problem 3: The integration of my aromatic signals does not match the expected number of protons.
-
Possible Cause: Overlapping signals.
-
Solution: Use 2D NMR techniques (COSY, HSQC) to help resolve individual signals. You can also try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆), as this can alter the chemical shifts and potentially resolve the overlap.[6]
-
-
Possible Cause: Incorrect phasing of the spectrum.
-
Solution: Carefully re-phase the spectrum to ensure a flat baseline before integration.
-
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃
| Proton Position | Chemical Shift (ppm) | Multiplicity |
| H-1, H-8 | 9.22 | d |
| H-2, H-7 | 8.14 | m |
| H-3, H-6 | 7.61 | m |
| H-4, H-5 | 8.95 | d |
| H-9, H-14 | 8.70 | s |
| H-10, H-13 | 8.35 | d |
| H-11, H-12 | 8.02 | t |
Note: Data extracted from supporting information of published literature.[16] Actual chemical shifts may vary slightly based on experimental conditions.
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Carbon Position | Chemical Shift (ppm) |
| C-1, C-8 | 128.5 |
| C-2, C-7 | 126.8 |
| C-3, C-6 | 123.2 |
| C-4, C-5 | 129.1 |
| C-4a, C-4b | 131.5 |
| C-8a, C-8b | 125.6 |
| C-9, C-14 | 124.3 |
| C-9a, C-14a | 130.2 |
| C-10, C-13 | 127.9 |
| C-11, C-12 | 125.9 |
| C-14b, C-14c | 129.8 |
Note: Data extracted from supporting information of published literature.[16] Actual chemical shifts may vary slightly based on experimental conditions.
Experimental Protocols
Protocol 1: Standard 2D COSY Experiment
-
Sample Preparation: Prepare a solution of your this compound derivative (5-25 mg) in 0.6-0.7 mL of a suitable deuterated solvent.
-
Spectrometer Setup:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.
-
Set the number of scans (NS) to 2-4 and the number of increments in the F1 dimension to 256-512.
-
Set the relaxation delay (D1) to 1-2 seconds.
-
-
Acquisition: The experiment will typically take 10-30 minutes.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the resulting spectrum.
-
Interpretation: Identify cross-peaks, which indicate J-coupling between protons.
Protocol 2: Standard 2D HSQC Experiment
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) is recommended.
-
Spectrometer Setup:
-
Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 for edited HSQC on Bruker instruments).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
Set the number of scans (NS) to 2-8 and the number of increments in F1 to 128-256.
-
Set the relaxation delay (D1) to 1-2 seconds.
-
-
Acquisition: The experiment can take from 30 minutes to a few hours.
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform.
-
Interpretation: Each cross-peak correlates a proton with its directly attached carbon. In an edited HSQC, CH and CH₃ groups will have a different phase (e.g., positive) than CH₂ groups (e.g., negative).
Protocol 3: Standard 2D HMBC Experiment
-
Sample Preparation: Use a concentrated sample (20-50 mg or more).
-
Spectrometer Setup:
-
Use the spectral widths from the 1D spectra.
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
Set the number of scans (NS) to 8-16 (or more for dilute samples) and the number of increments in F1 to 256-512.
-
Set the relaxation delay (D1) to 1.5-2 seconds. The long-range coupling delay (D6) is typically set to optimize for an 8-10 Hz coupling.
-
-
Acquisition: This is often the longest experiment, potentially taking several hours.
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform.
-
Interpretation: Cross-peaks connect protons and carbons that are 2-3 bonds apart, allowing for the assembly of the carbon skeleton.
Visualizations
Caption: Workflow for NMR data acquisition and processing.
Caption: Logical relationships for spectral interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. sites.bu.edu [sites.bu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 15. organomation.com [organomation.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Stabilization of Zethrene Diradicals with Bulky Substituents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the stabilization of zethrene diradicals through the introduction of bulky substituents.
Frequently Asked Questions (FAQs) & Troubleshooting
General
-
Q1: My this compound derivative is highly unstable and decomposes rapidly upon synthesis. What are the primary causes and solutions?
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A1: Extended zethrenes are inherently reactive due to their significant diradical character.[1][2] Decomposition often occurs through polymerization or reaction with atmospheric oxygen and acid.[1] To enhance stability, consider the following strategies:
-
Kinetic Stabilization: Introduce bulky substituents (e.g., triisopropylsilyl (TIPS), mesityl, or tris(3,5-di-tert-butylphenyl)methyl groups) at the most reactive positions to sterically hinder intermolecular reactions.[1][3][4]
-
Thermodynamic Stabilization: Incorporate electron-withdrawing groups (e.g., imide groups) to stabilize the frontier molecular orbitals.[1] Fusing additional benzenoid rings can also increase thermodynamic stability.[2]
-
Inert Atmosphere: All synthesis, purification, and handling steps must be performed under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent oxidation.[5]
-
-
-
Q2: I am observing very low yields for my this compound synthesis. What are some common reasons?
-
A2: Low yields are a common challenge in this compound chemistry.[1] Potential causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[5] Small-scale trial reactions are recommended to determine optimal parameters.[5]
-
Reagent Purity: Impurities in starting materials or solvents can lead to side reactions.[5] Ensure all reagents are of high purity and solvents are anhydrous.
-
Product Decomposition: The target this compound may be unstable under the reaction or workup conditions.[5] Monitor the reaction progress closely using techniques like TLC or LC-MS to check for product degradation.[5]
-
-
Synthesis
-
Q3: The final dehydrogenation step to form the this compound core is failing. What can I do?
-
A3: The dehydrogenation of dihydro-zethrene precursors can be challenging due to the high reactivity of the product.[1] If this step is failing, consider:
-
Alternative Oxidizing Agents: If one oxidizing agent (e.g., iodine) is ineffective, others can be trialed. The choice of oxidant can be critical.
-
Precursor Stability: Ensure the dihydro-precursor is pure and stable before attempting the final oxidation.
-
Immediate Isolation: The formed this compound may be too reactive to isolate. In such cases, in situ characterization might be necessary.
-
-
-
Q4: I am having difficulty purifying my bulky substituent-functionalized this compound derivative. Any suggestions?
-
A4: Purification can be challenging due to potential instability and aggregation.
-
Chromatography under Inert Conditions: If using column chromatography, ensure it is performed under an inert atmosphere. Deactivated silica (B1680970) or alumina (B75360) may be necessary to prevent degradation on the stationary phase.
-
Crystallization: Recrystallization from an appropriate solvent in a glovebox is often the best method for obtaining pure, crystalline material suitable for characterization.[2]
-
-
Characterization
-
Q5: The NMR spectrum of my this compound derivative shows broad signals. What does this indicate?
-
Q6: I am trying to confirm the diradical character of my compound. Which techniques are most suitable?
-
A6: A combination of experimental and theoretical methods is typically used:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For triplet ground state species, a broad EPR signal can be detected.[1] For singlet diradicals with a small singlet-triplet gap, a signal may be observed upon thermal population of the triplet state.[6]
-
Superconducting Quantum Interference Device (SQUID) Magnetometry: This technique can be used to determine the singlet-triplet energy gap.[1]
-
UV-Vis-NIR Absorption Spectroscopy: Open-shell singlet diradicals often exhibit a characteristic low-energy absorption band in the near-infrared (NIR) region.[1][7]
-
Quantum Chemical Calculations: Density Functional Theory (DFT) and multireference methods can be used to calculate the diradical character (y₀).[8][9][10]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives, highlighting the impact of different substituents on their diradical character and stability.
Table 1: Diradical Character (y₀) of Selected this compound Derivatives
| Compound | Substituents | Diradical Character (y₀) | Reference |
| Dibenzothis compound Isomer 1 | - | 0.210 | [1] |
| Dibenzothis compound Isomer 2 | - | 0.414 | [1] |
| Heptathis compound Derivative 1 | Aryl or TIPS | 0.309 | [3] |
| Heptathis compound Derivative 2 | Aryl or TIPS | 0.576 | [3] |
| Nonathis compound Derivative (HR-NZ) | Bulky and EWG | 0.48 | [1] |
| Octathis compound Derivative (OZ-M) | Mesityl | 0.35 | [11] |
| Octathis compound Isomer (OZI-M) | Mesityl | 0.58 | [11] |
| Dibenzoheptathis compound Isomer 1 | Aryl or TIPS | 0.309 | [3] |
| Dibenzoheptathis compound Isomer 2 | Aryl or TIPS | 0.576 | [3] |
Table 2: Stability and Reactivity of Octathis compound Isomers
| Compound | Diradical Character (y₀) | Stability in Ambient Environment | Reactivity | Reference |
| OZ-M | 0.35 | Good | Low | [11] |
| OZ-F | 0.34 | Good | Low | [11] |
| OZI-M | 0.58 | Low | High (easily oxidized) | [11] |
Key Experimental Protocols
1. General Synthesis of a Kinetically Blocked Heptathis compound Derivative
This protocol is a generalized procedure based on reported syntheses.[1] Specific reagents and conditions may vary depending on the target molecule.
-
Step 1: Synthesis of Dihydro-Heptathis compound Precursor:
-
Start with a suitable chrysene-dicarboxylic acid derivative.[1]
-
Perform a sequence of reactions including condensation, cyclization, decarboxylation, and reduction to build the dihydro-heptathis compound core with bulky substituents (e.g., TIPS) at the desired positions. All steps should be carried out under an inert atmosphere.
-
-
Step 2: Deprotonation and Oxidation:
-
Dissolve the dihydro-heptathis compound precursor in an anhydrous, degassed solvent such as 2-methyl-THF in a Schlenk flask.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) (typically 2.5 equivalents), to deprotonate the precursor.
-
After stirring for a specified time, add an oxidizing agent, such as iodine (I₂) (typically 1.06 equivalents), to effect the final dehydrogenation.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
-
Step 3: Workup and Purification:
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent (e.g., xylene) under an inert atmosphere.[1]
-
2. Characterization by NMR Spectroscopy
-
Prepare the NMR sample in a glovebox using a deuterated solvent that has been thoroughly degassed.
-
Acquire ¹H and ¹³C NMR spectra at room temperature. Note any signal broadening.
-
If signals are broad, perform variable temperature (VT) NMR studies, acquiring spectra at lower temperatures (e.g., down to -80 °C) to observe signal sharpening.[1]
3. Characterization by EPR Spectroscopy
-
Prepare a dilute solution of the this compound derivative in a suitable degassed solvent (e.g., toluene) in a glovebox.
-
Transfer the solution to an EPR tube and seal it.
-
Record the EPR spectrum at room temperature and, if necessary, at low temperatures to detect signals from thermally populated triplet states.[6]
Visualizations
Caption: Strategies to enhance the stability of this compound diradicals.
Caption: A typical workflow for this compound synthesis and analysis.
Caption: Relationship between structure and diradical character.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Dibenzononathis compound Isomers: Stable Singlet Diradicaloids with Efficient Photothermal Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Accelerated diradical character assessment in large datasets of polybenzenoid hydrocarbons using xTB fractional occupation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04059G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Role of electron-withdrawing groups in zethrene stability
Technical Support Center: Zethrene Derivative Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound derivatives. The focus is on the critical role of electron-withdrawing groups (EWGs) in enhancing the stability of these complex polycyclic aromatic hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of parent zethrenes?
Parent zethrenes, particularly higher-order ones, are highly reactive due to their open-shell diradical character.[1][2][3] This characteristic arises from their unique Z-shaped electronic structure, which includes formally fixed double bonds similar to a trans-1,3-butadiene unit.[1][4] This structure makes them susceptible to reactions like electrophilic addition and oxidation, leading to rapid degradation under ambient conditions.
Q2: How do electron-withdrawing groups (EWGs) enhance the stability of this compound derivatives?
Electron-withdrawing groups contribute to the thermodynamic stabilization of the this compound core.[5] By attaching EWGs, such as dicarboximide groups, the high-energy frontier π-electrons are stabilized.[5] This lowers the energy level of the Highest Occupied Molecular Orbital (HOMO), making the molecule less susceptible to oxidation.[6] For instance, the introduction of dicarboximide groups has been a successful strategy for synthesizing stable this compound derivatives.[1][7]
Q3: What is "kinetic blocking" and how is it used in conjunction with EWGs?
Kinetic blocking is a stabilization strategy that involves introducing bulky groups at the most reactive sites of the this compound molecule.[5] A common example is the use of triisopropylsilyl (TIPS) ethynyl (B1212043) groups.[4] This steric hindrance prevents intermolecular reactions and electrophilic attacks that would otherwise lead to degradation.[5] Combining kinetic blocking with the thermodynamic stabilization offered by EWGs is a powerful approach to creating highly stable this compound derivatives.[4][7] For example, 7,14-diaryl substituted this compound diimides exhibit improved stability due to both the electron-withdrawing imide groups and the kinetic blocking at the bay region.[4][7]
Q4: I am observing broadened signals in the ¹H NMR spectrum of my heptathis compound diimide derivative at room temperature. Is this normal?
Yes, this is an expected observation for certain this compound derivatives. Broadened signals in the NMR spectrum, which sharpen as the temperature is decreased, are often indicative of an open-shell singlet ground state.[4] This behavior is related to the unique magnetic properties arising from the diradical character of the molecule.[4]
Troubleshooting Guides
Problem 1: Low yield during the synthesis of this compound-bis(dicarboximide) via Stille coupling and transannular cyclization.
A logical workflow for troubleshooting low reaction yields is essential.
Caption: A logical workflow for troubleshooting low reaction yields.
-
Possible Cause 1: Reagent Quality. The bis(tributylstannyl)acetylene (B1583220) and the precursor for the dicarboximide groups must be pure. Stannane reagents can decompose over time.
-
Troubleshooting Step:
-
Ensure all reagents are fresh or have been stored properly under an inert atmosphere.
-
Verify the purity of your starting materials using NMR or other appropriate analytical techniques.
-
Use anhydrous and oxygen-free solvents, as both Stille couplings and the this compound core are sensitive to air and moisture.[8]
-
-
Possible Cause 2: Catalyst Inactivity. The palladium catalyst used for the Stille coupling may be deactivated.
-
Troubleshooting Step:
-
Use a fresh batch of the palladium catalyst.
-
Ensure the phosphine (B1218219) ligands are pure and handled under inert conditions to prevent oxidation.
-
-
Possible Cause 3: Inefficient Cyclization. The simultaneous transannular cyclization step may not be proceeding efficiently.[1]
-
Troubleshooting Step:
-
Carefully control the reaction temperature and time as specified in the literature protocol.
-
Ensure the concentration of the reactants is optimal to favor the intramolecular cyclization over intermolecular polymerization.
-
Problem 2: Synthesized this compound derivative with EWGs degrades upon exposure to air and light.
Even with stabilizing groups, many this compound derivatives retain some sensitivity.
Caption: The dual approach to enhancing this compound stability.
-
Troubleshooting Step 1: Handling and Storage.
-
Always handle the compound under an inert atmosphere (e.g., in a glovebox).
-
Store the material in the solid state, protected from light (e.g., in an amber vial), and at low temperatures.
-
Prepare solutions immediately before use and purge them with an inert gas like nitrogen or argon.
-
-
Troubleshooting Step 2: Purity. Impurities from the synthesis can sometimes catalyze degradation.
-
Ensure the final product is purified meticulously, for example, by column chromatography followed by recrystallization, to remove any residual metal catalysts or reagents.
-
-
Troubleshooting Step 3: Molecular Design. If instability remains a major issue, consider further molecular modifications.
-
Introduce bulkier groups at the most reactive positions (kinetic blocking) in addition to the existing EWGs.[4]
-
Quantitative Data Summary
The introduction of EWGs and other substituents significantly impacts the electronic properties and stability of zethrenes.
| Compound/Derivative | Diradical Character (y₀) | Singlet-Triplet Gap (ΔES-T) (kcal/mol) | Key Stability Feature |
| Heptathis compound Diimide (HZ-DI) | 0.465 | Small | Electron-withdrawing imide groups |
| TIPS-substituted Heptathis compound (HZ-TIPS) | N/A (Closed-shell) | N/A | Kinetic blocking by bulky TIPS groups |
| Nonathis compound Derivative (HR-NZ) | 0.48 | -5.2 | Kinetic blocking and EWG attachment |
| 7,14-Diaryl this compound Diimides | N/A | N/A | EWG (imide) and Kinetic Blocking (aryl groups) |
Data compiled from references[4]. Note: N/A indicates data not specified in the provided search results.
Experimental Protocols
Protocol 1: General Synthesis of a Stable Zethrenebis(dicarboximide) Derivative
This protocol is based on the one-pot Stille coupling followed by transannular cyclization.[1]
Caption: General experimental workflow for this compound derivative studies.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the di-halogenated precursor containing the dicarboximide moieties in anhydrous and degassed toluene.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary co-catalysts or ligands.
-
Reagent Addition: Add a stoichiometric equivalent (1:1 ratio) of bis(tributylstannyl)acetylene to the reaction mixture via syringe.[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves both the Stille coupling and a subsequent intramolecular transannular cyclization.[1]
-
Work-up: After the reaction is complete (typically disappearance of starting material), cool the mixture to room temperature. Quench the reaction with an aqueous KF solution to remove tin byproducts. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel. Further purification can be achieved by recrystallization to obtain the final product.
-
Characterization: Confirm the structure of the stable zethrenebis(dicarboximide) using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction if suitable crystals can be obtained.
Protocol 2: Assessing Aerobic Stability using UV-Vis Spectroscopy
This protocol allows for a quantitative comparison of the stability of different this compound derivatives in solution.
-
Sample Preparation: Prepare a dilute solution of the purified this compound derivative in a high-purity spectroscopic grade solvent (e.g., CH₂Cl₂) with a known concentration (e.g., 10⁻⁵ M).[8]
-
Initial Measurement: Immediately after preparation, transfer the solution to a quartz cuvette and record its initial UV-Vis-NIR absorption spectrum using a spectrophotometer.[8] The most intense, longest-wavelength absorption peak is typically monitored.
-
Aerobic Exposure: Leave the cuvette unsealed and exposed to ambient air and light at room temperature.
-
Time-course Measurement: Record the UV-Vis-NIR spectrum of the solution at regular time intervals (e.g., every 10 minutes, 30 minutes, or as needed depending on the rate of degradation).
-
Data Analysis: Plot the absorbance at the maximum wavelength (λ_max) against time. The rate of decay of this peak indicates the compound's stability. The half-life (t₁/₂) of the compound under these conditions can be calculated from the decay curve, providing a quantitative measure of its aerobic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Synthesis and physical properties of this compound derivatives bearing donor/acceptor substituents at 7,14-positions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Minimizing contact resistance in zethrene-based OFETs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing contact resistance in zethrene-based Organic Field-Effect Transistors (OFETs).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and characterization of this compound-based OFETs, with a focus on diagnosing and resolving high contact resistance.
Q1: My this compound-based OFET shows high contact resistance, leading to poor device performance. What are the potential causes and how can I resolve this?
A1: High contact resistance in this compound-based OFETs is a common issue that can significantly limit device performance. The primary causes often relate to a large injection barrier at the electrode-semiconductor interface, poor morphology of the this compound film at the contact, or the presence of trap states. This compound has been successfully used as a p-type semiconductor in thin-film transistors.[1][2]
Here is a step-by-step troubleshooting workflow:
References
Improving charge carrier mobility in zethrene thin films
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing charge carrier mobility in zethrene thin films for electronic applications.
Frequently Asked Questions (FAQs)
Q1: What is a typical range for charge carrier mobility in this compound thin films?
A1: Initial studies of this compound-based organic field-effect transistors (OFETs) have reported hole mobilities up to 0.05 cm²/Vs in ambient air.[1] This value is considered modest compared to other well-developed organic semiconductors like pentacene (B32325) or rubrene.[1] Further optimization of material purity, thin film deposition, and device fabrication is expected to improve this value.
Q2: How does the purity of the this compound precursor affect device performance?
A2: The purity of the organic semiconductor is crucial for achieving high charge carrier mobility. Impurities can act as traps for charge carriers, hindering their transport through the thin film. For high-performance organic electronic devices, it is recommended to use materials that have been purified by methods such as sublimation to achieve high purity grades (e.g., ≥99.995%).
Q3: What are the common techniques for depositing this compound thin films?
A3: this compound thin films are typically deposited using thermal evaporation in a high-vacuum environment.[1] This method allows for good control over the film thickness and minimizes contamination. Other solution-based methods like spin coating or drop casting may be explored, but the solubility of this compound in common organic solvents can be a limiting factor.[2]
Q4: Can post-deposition annealing improve the performance of this compound thin films?
A4: Yes, post-deposition annealing is a common technique to improve the crystallinity and morphology of organic semiconductor thin films, which can lead to enhanced charge carrier mobility.[3] The optimal annealing temperature and duration need to be determined empirically for this compound, as excessive heat can lead to film degradation.
Q5: How does the choice of gate dielectric impact the mobility of this compound-based transistors?
A5: The gate dielectric can significantly influence the charge carrier mobility at the semiconductor-dielectric interface. The mobility of charge carriers has been observed to decrease with an increasing dielectric constant of the gate insulator in some organic single-crystal field-effect transistors.[4][5] This is attributed to stronger polaronic effects at the interface.[5] Therefore, the selection of a suitable gate dielectric with an appropriate dielectric constant is a critical parameter to optimize.
Troubleshooting Guides
Issue 1: Low Charge Carrier Mobility
Symptoms:
-
Calculated mobility is significantly lower than expected (< 0.01 cm²/Vs).
-
High "off" currents in the transistor characteristics.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impure this compound Source Material | 1. Verify the purity of the this compound precursor. If necessary, purify the material using techniques like gradient sublimation. |
| Poor Film Crystallinity/Morphology | 1. Optimize the substrate temperature during deposition. For many polycyclic aromatic hydrocarbons, a substrate temperature between room temperature and 150°C is a good starting point.[6][7] 2. Implement a post-deposition annealing step. Experiment with a range of temperatures (e.g., 100-200°C) and durations in an inert atmosphere.[2] 3. Control the deposition rate. Slower deposition rates (e.g., 0.1-0.5 Å/s) often lead to more ordered films. |
| High Density of Traps | 1. Ensure a high-vacuum environment (< 10⁻⁶ Torr) during deposition to minimize oxygen and water incorporation, which can create traps. 2. Treat the dielectric surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) to improve the interface quality and reduce trap states. |
| Environmental Degradation | 1. Handle and test devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture. This compound's diradical character can make it susceptible to environmental factors. |
Issue 2: High Contact Resistance
Symptoms:
-
Non-linear output characteristics at low drain-source voltages.
-
Underestimation of the intrinsic charge carrier mobility.[8]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Energy Barrier at the Electrode-Zethrene Interface | 1. Select electrode materials with a work function that aligns well with the HOMO level of this compound for efficient hole injection. Gold (Au) is a common choice for p-type organic semiconductors. 2. Consider using a thin buffer layer between the electrode and the this compound film to reduce the injection barrier. |
| Poor Electrode/Semiconductor Interface Morphology | 1. Ensure clean electrode surfaces before this compound deposition. 2. Optimize the deposition conditions of the electrodes to achieve a smooth surface. |
| Current Crowding Effects | 1. Design the transistor geometry to minimize current crowding at the contact edges. This can sometimes be addressed by optimizing the channel length and width. |
Issue 3: Poor Film Quality (e.g., high roughness, discontinuities)
Symptoms:
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) reveals a rough or discontinuous film.
-
Inconsistent device performance across a substrate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Substrate Temperature | 1. Systematically vary the substrate temperature during deposition. Lower temperatures can lead to amorphous films, while excessively high temperatures can cause dewetting or island growth.[6][9] |
| Substrate Surface Incompatibility | 1. Ensure the substrate is atomically clean before deposition. 2. Modify the substrate surface energy using surface treatments (e.g., SAMs) to promote the desired film growth mode.[10] |
| Fast Deposition Rate | 1. Reduce the deposition rate to allow molecules more time to arrange into an ordered film. |
| Solvent-Related Issues (for solution-processed films) | 1. If using a solution-based method, experiment with different solvents and solvent mixtures to control the evaporation rate and influence film crystallinity.[11][12][13] 2. Consider solvent vapor annealing after film deposition to improve molecular ordering.[14] |
Experimental Protocols
Protocol 1: Thermal Evaporation of this compound Thin Films
-
Substrate Preparation:
-
Clean the substrate (e.g., Si/SiO₂) sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
Optional: Treat the substrate with an oxygen plasma to remove organic residues.
-
Optional: For improved interface quality, deposit a self-assembled monolayer (e.g., OTS) on the dielectric surface.
-
-
Thermal Evaporation:
-
Place the this compound source material in a suitable crucible (e.g., quartz or tungsten) within a high-vacuum thermal evaporator.
-
Mount the prepared substrate onto the substrate holder, which should have temperature control.
-
Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.
-
Heat the substrate to the desired temperature (e.g., 25°C - 150°C).
-
Gradually heat the crucible until the this compound starts to sublime.
-
Deposit the this compound thin film at a controlled rate (e.g., 0.1 - 1 Å/s), monitored by a quartz crystal microbalance.
-
Deposit a film of the desired thickness (typically 30-50 nm for OFETs).
-
Cool the substrate and the source before venting the chamber.
-
Protocol 2: Post-Deposition Annealing
-
Sample Transfer:
-
Transfer the substrate with the deposited this compound thin film into a tube furnace or a hot plate located inside an inert atmosphere glovebox.
-
-
Annealing Process:
-
Set the desired annealing temperature (e.g., 100°C - 200°C).
-
Anneal the sample for the desired duration (e.g., 30 - 60 minutes).
-
After annealing, allow the sample to cool down slowly to room temperature before further processing or characterization.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Mobility |
| Substrate Temperature | 25°C | 75°C | 125°C | Generally, increasing substrate temperature can improve crystallinity and mobility up to an optimal point, after which film quality may degrade.[6][7][9][15] |
| Deposition Rate | 0.1 Å/s | 0.5 Å/s | 1.0 Å/s | Slower deposition rates often lead to more ordered films and higher mobility. |
| Annealing Temperature | No Annealing | 120°C | 180°C | Annealing can enhance crystallinity and mobility, but excessive temperatures may cause film damage.[16] |
| Dielectric Surface | Bare SiO₂ | OTS-treated SiO₂ | PMMA-coated SiO₂ | Surface treatments like OTS can reduce traps and improve mobility. Different dielectrics will influence the interface and mobility.[4][17] |
Visualizations
Caption: Experimental workflow for fabricating and testing this compound thin-film transistors.
Caption: Key factors influencing charge carrier mobility in this compound thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. Rubrene Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on High-Performance Organic Thin-Film Transistors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Toward a Fully Analytical Contact Resistance Expression in Organic Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Post-Synthesis Processing of Zethrene for Device Fabrication
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zethrene and its derivatives in the fabrication of electronic devices.
Frequently Asked Questions (FAQs)
Q1: What are the general semiconductor properties of pristine this compound? A1: Pristine this compound is typically characterized as a p-type organic semiconductor.[1][2] Its unique polycyclic aromatic structure with fixed C-C double bonds gives it interesting electronic and optical properties.[2] While parent this compound has shown modest charge carrier mobility, chemical modifications and the synthesis of this compound derivatives can alter these properties, leading to materials that behave as n-type semiconductors or exhibit enhanced stability.[1][2]
Q2: Why is purification of synthesized this compound crucial before device fabrication? A2: High purity of the organic semiconductor is essential for achieving optimal device performance, including high charge carrier mobility and a good on/off ratio in transistors. Impurities can act as charge traps, hindering charge transport within the active layer and leading to poor or inconsistent device characteristics. The sublimation technique is a highly effective method for purifying this compound and other similar organic materials to achieve the high purity (e.g., ≥99.995%) required for electronic applications.
Q3: What are the primary methods for depositing this compound thin films? A3: The two main approaches are thermal evaporation and solution processing.
-
Thermal Evaporation: This is a physical vapor deposition (PVD) technique suitable for small molecules like this compound that can be sublimed under high vacuum.[3] It allows for precise control over film thickness and can produce high-purity films.[3][4]
-
Solution Processing: This method, which includes techniques like spin coating, is applicable to soluble this compound derivatives.[5][6] It is advantageous for large-scale and low-cost fabrication.[3] The choice of solvent is critical as it heavily influences the film morphology and crystallinity.[6]
Q4: Can single crystals of this compound be used for device fabrication? A4: Yes, using single crystals can reveal the intrinsic charge transport properties of the material, often leading to higher performance compared to thin-film devices. For similar organic molecules like rubrene, single crystals have been grown from solution using slow-cooling techniques.[7][8] It is important to note that different processing conditions (e.g., solvent choice) can result in different crystal polymorphs, which may exhibit significantly different charge carrier mobilities.[8]
Q5: What is the importance of thermal annealing in the fabrication process? A5: Thermal annealing is a post-deposition heat treatment used to improve the quality of the semiconductor film.[9] This process can enhance the film's crystallinity, increase the size of crystalline domains, and improve molecular ordering, which generally leads to better charge transport properties.[9][10] However, the annealing temperature and duration must be carefully optimized, as excessive heat can sometimes lead to film dewetting or even degradation of the material.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Charge Carrier Mobility in OFETs | 1. Material Impurity: Residual catalysts or reactants from synthesis acting as charge traps. 2. Poor Film Morphology: Small grain size, lack of crystallinity, or disordered molecular packing. 3. High Contact Resistance: Poor energy level alignment or a large injection barrier between the electrode and the this compound layer.[12] 4. Interface Traps: Traps at the semiconductor-dielectric interface.[13] | 1. Purify this compound: Perform gradient sublimation to achieve high purity (>99.9%). 2. Optimize Deposition: Adjust substrate temperature, deposition rate during thermal evaporation.[3] For solution processing, screen different solvents and concentrations.[6] 3. Perform Thermal Annealing: Anneal the film post-deposition to improve crystallinity.[10] 4. Contact Engineering: Select electrode materials with work functions that align well with this compound's HOMO level. Consider using an interlayer or soft-contact lamination.[12][14] 5. Dielectric Surface Treatment: Treat the dielectric surface (e.g., SiO₂) with agents like octadecyltrichlorosilane (B89594) (OTS) to reduce traps and improve molecular ordering.[13] |
| High Off-Current / Low On/Off Ratio | 1. Bulk Conduction: The film may be too thick, or impurities may be causing conduction pathways. 2. Device Degradation: Exposure to ambient oxygen and moisture can create dopants and trap states.[15] | 1. Optimize Film Thickness: Reduce the thickness of the active layer (typically to 30-50 nm). 2. Ensure Inert Processing: Fabricate and test devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and water.[15] |
| Device Instability / Rapid Degradation | 1. Photo-oxidation: Exposure to light and air can generate reactive oxygen species that chemically modify the this compound molecule, disrupting conjugation.[15] 2. Electrochemical Instability: Irreversible redox reactions can occur during device operation, especially in the presence of moisture.[15] | 1. Encapsulation: Encapsulate the finished device to protect it from the ambient environment. 2. Inert Environment: Handle and operate the device in a glovebox or vacuum chamber.[15] 3. Use UV Filters: Protect the device from high-energy photons during measurement if it is light-sensitive.[15] |
| Poor Thin-Film Quality (Cracks, Poor Adhesion) | 1. Substrate Contamination: Residue on the substrate surface prevents uniform film formation. 2. Internal Stress: Stress in the film due to rapid solvent evaporation or thermal mismatch with the substrate. | 1. Rigorous Substrate Cleaning: Implement a thorough substrate cleaning protocol (e.g., sonication in solvents, piranha solution, UV-ozone treatment). 2. Slower Deposition/Drying: Reduce the deposition rate in thermal evaporation or use a solvent with a higher boiling point for solution processing to allow for slower film formation. |
Data Presentation: this compound & Analogue Device Parameters
The following table summarizes key performance metrics and processing parameters gathered from studies on this compound and analogous high-performance organic semiconductors.
| Parameter | Value | Material / Condition | Source |
| Hole Mobility (Thin Film) | up to 0.05 cm² V⁻¹ s⁻¹ | Thermally-deposited parent this compound | [1] |
| Hole Mobility (Single Crystal) | ~1.6 cm² V⁻¹ s⁻¹ | Rubrene (Orthorhombic polymorph, solution-grown) | [8] |
| Deposition Rate (Thermal) | 0.3 - 0.4 Å/s | Pentacene | |
| Substrate Temperature (Thermal) | 60 - 70 °C | Pentacene | [3] |
| Vacuum Pressure (Thermal) | 10⁻⁶ - 10⁻⁷ Torr | Pentacene | |
| Contact Resistance Target | < 50 Ω·mm | High-frequency transistors | [16] |
| Purity (Sublimed Grade) | ≥99.995 % | Pentacene |
Experimental Protocols
Protocol 1: Purification by Thermal Gradient Sublimation
This method is used to purify synthesized this compound powder for use in electronic devices.
-
Apparatus: A multi-zone tube furnace with a quartz tube sealed under high vacuum (e.g., < 10⁻⁶ Torr).
-
Loading: Place the crude this compound powder in a quartz boat at the hot end of the tube.
-
Temperature Gradient: Heat the furnace to establish a temperature gradient along the tube. The source temperature should be high enough to sublime the this compound without causing decomposition. The collection zones should be at progressively lower temperatures.
-
Sublimation: Under high vacuum, the this compound will sublime and travel down the temperature gradient. Impurities with different sublimation temperatures will deposit in different zones.
-
Collection: After a sufficient period (typically 24-48 hours), cool the furnace. Carefully collect the crystalline this compound from the zone corresponding to its sublimation point, ensuring collection is done in an inert atmosphere to prevent contamination.
Protocol 2: OFET Fabrication via Thermal Evaporation
This protocol describes the fabrication of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).
-
Substrate Preparation:
-
Use a heavily n-doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (gate dielectric).
-
Clean the substrate sequentially via ultrasonication in deionized water, acetone, and isopropanol.
-
Perform a piranha etch (e.g., 7:3 H₂SO₄:H₂O₂) to remove organic residues, followed by a thorough rinse with deionized water.
-
(Optional but Recommended) Treat the SiO₂ surface with a monolayer of octadecyltrichlorosilane (OTS) to improve the dielectric-semiconductor interface.
-
-
This compound Deposition:
-
Transfer the prepared substrate and a crucible with high-purity sublimed this compound into a high-vacuum thermal evaporation chamber.
-
Evacuate the chamber to a pressure of < 10⁻⁶ Torr.
-
Heat the substrate to an optimized temperature (e.g., 60 °C).
-
Heat the crucible to sublime the this compound, depositing a thin film (e.g., 40-50 nm) onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s).
-
-
Electrode Deposition:
-
Without breaking vacuum if possible, use a shadow mask to define the source and drain electrodes.
-
Deposit the electrode material (e.g., Gold) via thermal evaporation to a thickness of 50-100 nm.
-
-
Characterization:
-
Transfer the completed device to a probe station, preferably within an inert environment, for electrical characterization.
-
Visualizations
Caption: General workflow for post-synthesis processing of this compound.
Caption: Troubleshooting flowchart for poor this compound device performance.
Caption: Key factors influencing the performance of this compound devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting this compound: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rogersgroup.northwestern.edu [rogersgroup.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. Contact engineering for graphene nanoribbon devices | Kavli Energy NanoScience Institute (ENSI) [kavli.berkeley.edu]
- 15. benchchem.com [benchchem.com]
- 16. graphenea.com [graphenea.com]
Validation & Comparative
Zethrene vs. Pentacene: A Comparative Guide to OFET Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate organic semiconductor is a critical determinant of performance in Organic Field-Effect Transistors (OFETs). This guide provides a detailed comparison of two p-type organic semiconductors: the well-established benchmark material, pentacene (B32325), and the emerging zethrene. While pentacene boasts extensive research and demonstrated high performance, this compound presents an interesting alternative with unique molecular characteristics. This guide offers an objective comparison of their OFET performance, supported by available experimental data, and provides detailed experimental protocols for device fabrication.
Quantitative Performance Comparison
The performance of OFETs is primarily evaluated by three key metrics: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the typical performance values for pentacene-based OFETs and the currently available experimental data for this compound-based OFETs.
| Performance Metric | This compound | Pentacene |
| Hole Mobility (µh) | up to 0.05 cm²/Vs[1] | 0.5 - 8.0 cm²/Vs[2][3] |
| On/Off Ratio (Ion/Ioff) | Not Reported | > 105 - 108 |
| Threshold Voltage (Vth) | Not Reported | Typically 0 to -20 V |
Note: The performance data for this compound is based on its initial reported use in a thin-film transistor.[1] Further research is required to fully explore its potential and optimize device performance. Pentacene's performance varies significantly with the fabrication method, device architecture, and whether it is in thin-film or single-crystal form.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical experimental protocols for the fabrication of this compound and pentacene-based OFETs.
This compound OFET Fabrication (Top-Contact, Bottom-Gate)
This protocol is based on the first reported fabrication of a this compound-based OFET.[1]
-
Substrate Preparation:
-
Start with a highly doped silicon wafer (serving as the gate electrode) with a 300 nm thick layer of thermally grown silicon dioxide (SiO₂) as the gate dielectric.
-
Clean the substrate ultrasonically in a sequence of deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrimethoxysilane (B1207800) (OTS) to improve the interface for organic semiconductor growth.
-
-
This compound Deposition:
-
Deposit a thin film of this compound onto the prepared substrate via thermal evaporation in a high-vacuum chamber (typically at a pressure of ~10-6 Torr).
-
The substrate temperature during deposition is a critical parameter and should be optimized.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes on top of the this compound film through a shadow mask.
-
Gold (Au) is a commonly used electrode material for p-type organic semiconductors due to its high work function. The typical thickness of the electrodes is around 50 nm.
-
-
Device Characterization:
-
Perform electrical characterization of the OFETs in a controlled environment (e.g., in a nitrogen-filled glovebox or in air) using a semiconductor parameter analyzer.
-
Extract key performance metrics such as hole mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.
-
Pentacene OFET Fabrication (Top-Contact, Bottom-Gate)
This is a general protocol for fabricating high-performance pentacene OFETs.
-
Substrate Preparation:
-
Use a heavily doped silicon wafer with a thermally grown SiO₂ layer as the gate and gate dielectric.
-
Thoroughly clean the substrate using a standard RCA cleaning procedure or sequential sonication in solvents.
-
Optionally, treat the SiO₂ surface with a SAM, such as octyltrichlorosilane (OTS), to promote better pentacene film growth and device performance.
-
-
Pentacene Deposition:
-
Deposit a 50-60 nm thick film of pentacene by thermal evaporation under high vacuum.
-
Maintain the substrate at an elevated temperature (e.g., 60-70 °C) during deposition to improve the crystallinity of the pentacene film.
-
The deposition rate should be slow and controlled (e.g., 0.1-0.5 Å/s) to achieve a well-ordered film.
-
-
Electrode Deposition:
-
Define the source and drain electrodes by evaporating gold through a shadow mask onto the pentacene layer.
-
The channel length and width are determined by the dimensions of the shadow mask.
-
-
Annealing (Optional):
-
Post-deposition annealing of the device in a vacuum or inert atmosphere can sometimes improve device performance by reducing contact resistance and improving film morphology.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFETs using a semiconductor parameter analyzer.
-
Calculate the hole mobility, on/off ratio, and threshold voltage from the measured data.
-
Visualizing the Comparison
To better understand the workflow and the relationship between the materials and their performance, the following diagrams are provided.
Caption: Comparative workflow for this compound and Pentacene OFETs.
Caption: Performance hierarchy based on reported hole mobility.
References
A Comparative Guide to the Electronic Properties of Heptazethrene and Pentacene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic properties of heptazethrene and pentacene (B32325), two polycyclic aromatic hydrocarbons (PAHs) of significant interest in the field of organic electronics. While pentacene is a well-characterized benchmark material, heptathis compound, a larger acene, is predicted to have distinct electronic characteristics. This comparison is based on available experimental data, with a focus on quantitative metrics.
Disclaimer: Experimental data for pristine, unsubstituted heptathis compound is scarce due to its inherent instability. Therefore, this guide utilizes data from a functionalized heptacene (B1234624) derivative as a proxy for heptathis compound's electronic properties. This should be considered when evaluating the presented information.
Quantitative Data Comparison
The electronic properties of heptathis compound and pentacene are summarized in the table below. The data highlights the key differences in their energy landscapes and charge transport characteristics.
| Electronic Property | Heptathis compound Derivative (Functionalized Heptacene) | Pentacene |
| HOMO-LUMO Gap (Optical) | 1.36 eV | ~2.2 eV |
| HOMO-LUMO Gap (Electrochemical) | 1.30 eV | - |
| Hole Mobility (µ) | Not Reported | ~1.23 cm²/Vs |
| Structure | 7 linearly fused benzene (B151609) rings | 5 linearly fused benzene rings |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for the characterization of the electronic properties of organic semiconductors like heptathis compound and pentacene.
HOMO-LUMO Gap Determination
The HOMO-LUMO gap, a critical parameter determining the electronic and optical properties of a semiconductor, can be measured experimentally using several techniques.
a) Ultraviolet-Visible (UV-Vis) Spectroscopy (for Optical Gap)
-
Principle: This technique measures the absorption of light by a molecule as a function of wavelength. The onset of absorption corresponds to the energy required to excite an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
-
Protocol:
-
Sample Preparation: A dilute solution of the compound (e.g., in a solvent like dichloromethane (B109758) or hexane (B92381) that does not absorb in the region of interest) is prepared in a quartz cuvette. For thin films, the material is deposited on a transparent substrate like quartz.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One beam passes through the sample, and the other passes through a reference (the pure solvent or substrate).
-
Measurement: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-1100 nm).
-
Data Analysis: The wavelength of the absorption edge (λ_onset) is determined from the spectrum. The optical HOMO-LUMO gap (E_gap) is then calculated using the equation: E_gap (eV) = 1240 / λ_onset (nm).
-
b) Cyclic Voltammetry (for Electrochemical Gap)
-
Principle: This electrochemical technique measures the current response of a sample to a linearly cycled potential sweep. The oxidation and reduction potentials of the molecule can be determined, which are related to the HOMO and LUMO energy levels, respectively.
-
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Electrolyte Solution: The compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in dichloromethane) to ensure conductivity. The solution is deoxygenated by purging with an inert gas like nitrogen or argon.
-
Measurement: The potential of the working electrode is swept linearly to a set vertex potential and then reversed. The resulting current is measured.
-
Data Analysis: The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the voltammogram. The HOMO and LUMO energy levels are estimated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard. The electrochemical gap is the difference between the HOMO and LUMO energy levels.
-
Charge Carrier Mobility Measurement
Field-Effect Transistor (FET) Fabrication and Characterization
-
Principle: The charge carrier mobility of a semiconductor can be extracted from the performance of a field-effect transistor. By applying a gate voltage, a charge accumulation layer is induced in the semiconductor, and the current flow between the source and drain electrodes is measured.
-
Protocol:
-
Device Fabrication:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is often used as the substrate and gate dielectric, respectively.
-
Source and drain electrodes (e.g., gold) are patterned on the SiO₂ surface using photolithography or shadow masking.
-
The organic semiconductor (e.g., pentacene) is then deposited as a thin film onto the substrate, covering the source and drain electrodes, typically by thermal evaporation in a high-vacuum chamber.
-
-
Electrical Characterization:
-
The device is placed in a probe station, and electrical contacts are made to the source, drain, and gate electrodes.
-
The drain current (I_d) is measured as a function of the drain-source voltage (V_ds) for various gate voltages (V_g) to obtain the output characteristics.
-
The drain current (I_d) is also measured as a function of the gate voltage (V_g) at a constant drain-source voltage to obtain the transfer characteristics.
-
-
Mobility Extraction: The field-effect mobility (µ) is calculated from the transfer characteristics in the saturation regime using the following equation: I_d = (µ * C_i * W) / (2 * L) * (V_g - V_th)²
-
Where: C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.
-
-
Visualizations
Acene Series and HOMO-LUMO Gap Trend
The following diagram illustrates the inverse relationship between the number of linearly fused aromatic rings in an acene and the magnitude of its HOMO-LUMO energy gap. As the conjugation length increases, the energy gap decreases.
Caption: Relationship between acene length and HOMO-LUMO gap.
Experimental Workflow for FET-Based Mobility Measurement
This diagram outlines the key steps involved in determining the charge carrier mobility of an organic semiconductor using a field-effect transistor architecture.
Caption: Workflow for mobility measurement using a field-effect transistor.
The Diradical Character of Zethrenes vs. Acenes: A Comparative Analysis for Researchers
A deep dive into the electronic structure of zethrenes and acenes reveals a fascinating interplay between molecular architecture and the emergence of diradical character. This guide provides a comparative analysis of these two classes of polycyclic aromatic hydrocarbons (PAHs), offering researchers, scientists, and drug development professionals a comprehensive overview of their distinct electronic properties, supported by experimental and computational data.
Zethrenes and acenes, while both composed of fused benzene (B151609) rings, exhibit significantly different propensities to exist as open-shell singlet diradicals. This property, where two electrons are unpaired and occupy different molecular orbitals, has profound implications for their chemical reactivity, optical and magnetic properties, and potential applications in materials science and medicinal chemistry. Understanding the factors that govern the magnitude of the diradical character is crucial for the rational design of novel functional molecules.
Unveiling the Diradical Nature: A Quantitative Comparison
The diradical character of a molecule is often quantified by the diradical character index (y₀), which ranges from 0 for a closed-shell species to 1 for a pure diradical. Another key indicator is the singlet-triplet energy gap (ΔES-T), where a smaller gap suggests a greater tendency towards an open-shell ground state. The following table summarizes key computational and experimental data for representative zethrene and acene derivatives.
| Molecule Class | Specific Compound | Diradical Character (y₀) | Singlet-Triplet Gap (ΔES-T) (kcal/mol) | Method of Determination |
| Zethrenes | Dibenzo[de,mn]naphthacene (this compound) | ~0.10 | - | DFT (UB3LYP/6-311G(d,p))[1] |
| Heptathis compound | ~0.32 | -5.6 (experimental) | DFT (UB3LYP/6-311G(d,p)), ESR Spectroscopy[2] | |
| Nonathis compound derivative (HR-NZ) | 0.48 | -5.2 | DFT, SQUID Magnetometry[2] | |
| Octathis compound Isomer (OZI-M) | 0.58 | - | DFT[3][4] | |
| Dibenzothis compound Isomer 1 | 0.210 | - | DFT[2] | |
| Dibenzothis compound Isomer 2 | 0.414 | - | DFT[2] | |
| Acenes | Pentacene | ~0.1 | - | DFT[5] |
| Hexacene | Significant open-shell character | Small | Theoretical Predictions[6][7] | |
| Heptacene | Significant open-shell character | Small | Theoretical Predictions[6] | |
| Nonacene | Significant open-shell character | Small | Theoretical Predictions[8] | |
| Decacene | Approaching polyradical character | Very Small | Theoretical Predictions[6] |
The Influence of Molecular Structure on Diradical Character
The distinct electronic behavior of zethrenes and acenes can be rationalized by considering their molecular topology and the concept of Clar's aromatic sextets.
Figure 1. Logical relationship between molecular structure and diradical character in acenes and zethrenes.
As depicted in Figure 1, the linear fusion of benzene rings in acenes results in a moderate increase in diradical character with increasing chain length.[5][6] This is because the diradical resonance structure offers only a limited gain in the number of aromatic sextets. In contrast, the unique "Z-shaped" topology of zethrenes allows for a more significant gain in aromatic stabilization in the diradical form.[2][8] This energetic driving force leads to a more pronounced diradical character, even in relatively smaller this compound systems.[1][2] The fusion mode and spatial distribution of the frontier molecular orbitals in zethrenes are key factors governing their electronic ground state.[2]
Experimental and Computational Methodologies
The determination of diradical character relies on a combination of sophisticated experimental techniques and theoretical calculations.
Experimental Protocols
-
Transient Absorption Spectroscopy (TAS): This pump-probe technique is used to study the dynamics of excited states. A powerful laser pulse (pump) excites the sample, and a second, weaker pulse (probe) monitors the changes in absorption over time. For diradicaloids, TAS can provide insights into the lifetime of the singlet and triplet states and the efficiency of intersystem crossing. A typical setup involves a femtosecond laser system to generate both pump and probe pulses, with the probe beam being a broadband supercontinuum to monitor a wide spectral range. The sample can be in solution or a thin film and is kept under an inert atmosphere to prevent degradation.[7]
-
Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for studying species with unpaired electrons. By placing a sample in a strong magnetic field and irradiating it with microwaves, one can induce transitions between the spin states of the unpaired electrons. For open-shell singlet diradicaloids, variable-temperature ESR can be used to probe the thermally accessible triplet state. The temperature dependence of the ESR signal intensity can be analyzed using the Bleaney-Bowers equation to determine the singlet-triplet energy gap (ΔES-T).[8][9]
-
Superconducting Quantum Interference Device (SQUID) Magnetometry: SQUID is an extremely sensitive magnetometer used to measure the magnetic properties of a sample. For diradicaloids, SQUID magnetometry can be used to determine the magnetic susceptibility as a function of temperature. By fitting the experimental data to a theoretical model, the singlet-triplet energy gap can be extracted, providing a quantitative measure of the diradical character.[6][10]
Computational Protocols
-
Density Functional Theory (DFT): DFT is a widely used computational method to predict the electronic structure of molecules. For open-shell systems, the unrestricted formalism (e.g., UB3LYP) is often employed. The diradical character index (y₀) can be calculated from the occupation numbers of the highest occupied natural orbital (HONO) and the lowest unoccupied natural orbital (LUNO) of the corresponding unrestricted natural orbitals.
-
Complete Active Space Self-Consistent Field (CASSCF): CASSCF is a multireference method that provides a more accurate description of molecules with significant static correlation, such as diradicaloids. The method involves defining an "active space" of orbitals and electrons that are most important for describing the electronic structure. By performing a full configuration interaction calculation within the active space while simultaneously optimizing the orbitals, CASSCF can provide a balanced description of the ground and excited states of open-shell singlet systems. The choice of the active space is crucial and typically includes the frontier π-orbitals.
Conclusion
The comparison between zethrenes and acenes highlights the critical role of molecular architecture in determining the diradical character of PAHs. Zethrenes, with their unique Z-shaped topology, exhibit a greater propensity for an open-shell singlet ground state compared to their linearly annulated acene counterparts of similar size. This is primarily attributed to the enhanced aromatic stabilization of the diradical form in zethrenes. The quantitative data and methodologies presented in this guide provide a valuable resource for researchers working on the design and characterization of novel organic materials with tailored electronic and magnetic properties. The distinct characteristics of zethrenes make them particularly promising candidates for applications in organic electronics, spintronics, and nonlinear optics.
References
- 1. researchgate.net [researchgate.net]
- 2. Casscf on open-shell singlet - Psi4 – Open-Source Quantum Chemistry [forum.psicode.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. geocities.ws [geocities.ws]
- 6. Thermally and Magnetically Robust Triplet Ground State Diradical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
Zethrenes Emerge as Powerhouses in Nonlinear Optics, Outshining Traditional Polycyclic Aromatic Hydrocarbons
For Immediate Release
Researchers and drug development professionals now have a comprehensive guide to the superior nonlinear optical (NLO) properties of zethrenes compared to other polycyclic aromatic hydrocarbons (PAHs). A new analysis reveals that the unique open-shell diradical character of zethrenes leads to significantly enhanced NLO responses, particularly in two-photon absorption (TPA), making them promising candidates for applications in advanced imaging, photodynamic therapy, and optical data storage.
Zethrenes, a class of Z-shaped PAHs, have long been of theoretical interest for their unique electronic structures. Recent experimental evidence now confirms their potential, demonstrating NLO properties that can surpass those of well-established PAHs. This performance advantage is primarily attributed to their tunable diradical character, a feature less prominent in conventional closed-shell PAHs.
A key finding highlights a dibenzoheptazethrene isomer (DBHZ2), which possesses a greater diradical character and exhibits a large TPA cross-section of 2800 GM at 1600 nm.[1] This value is significantly larger than that of its isomer with a smaller diradical character, showcasing a direct structure-property relationship.[1] Theoretical studies further support these experimental findings, consistently predicting large second hyperpolarizabilities (γ) for zethrenes.
Comparative Analysis of NLO Properties
To provide a clear comparison, the following tables summarize the third-order NLO properties of a selected this compound derivative against other common PAHs.
Table 1: Third-Order Nonlinear Optical Properties of this compound Derivatives
| Compound | Diradical Character (y₀) | Second Hyperpolarizability (γ) [esu] | Two-Photon Absorption (σ⁽²⁾) [GM] | Wavelength [nm] | Method |
| Dibenzoheptathis compound (DBHZ2) | High | - | 2800 | 1600 | Experimental (Z-scan)[1] |
| Dibenzoheptathis compound (DBHZ1) | Low | - | Smaller than DBHZ2 | 1600 | Experimental (Z-scan)[1] |
Table 2: Third-Order Nonlinear Optical Properties of Other Polycyclic Aromatic Hydrocarbons
| Compound | Second Hyperpolarizability (γ) [esu] | Two-Photon Absorption (σ⁽²⁾) [GM] | Wavelength [nm] | Method |
| Perylene | - | 35 | 800 | Experimental |
| Pyrene | - | 10 | 700 | Experimental |
| Anthracene | - | 1 | 600 | Experimental |
| Fullerene (C60) | 4.0x10⁻³¹ | - | 1064 | Experimental (DFWM)[2] |
| Poly(4,4'-diazobenzene-2,5-thiophene) | 4.2x10⁻³⁰ | - | 1064 | Experimental (Z-scan)[2] |
Note: Direct comparison of γ and σ⁽²⁾ values should be made with caution due to varying experimental conditions and measurement techniques.
The Role of Diradical Character in Enhancing NLO Properties
The enhanced NLO response in zethrenes is intrinsically linked to their open-shell diradical character. This relationship can be visualized as a logical flow where the molecular structure dictates the diradical character, which in turn governs the NLO properties.
Caption: Logical diagram illustrating the relationship between PAH structure, diradical character, and resulting nonlinear optical properties.
Experimental Protocols
The determination of the NLO properties of these compounds relies on sophisticated experimental techniques. Below are summaries of the key methodologies.
Z-Scan Technique
The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials.
Workflow:
-
Sample Preparation: The PAH is dissolved in a suitable solvent (e.g., chloroform, toluene) to a specific concentration, typically in the range of 10⁻⁴ to 10⁻⁵ M. The solution is then placed in a cuvette with a known path length (e.g., 1 mm).
-
Laser Setup: A high-intensity laser beam with a Gaussian profile is focused using a lens. The laser source can be a pulsed laser (e.g., Nd:YAG) providing nanosecond or picosecond pulses at a specific wavelength.
-
Measurement: The sample is translated along the axis of the focused laser beam (the z-axis). The transmitted laser intensity is measured by a photodetector in two configurations:
-
Open-Aperture Z-scan: The entire transmitted beam is collected by the detector. This configuration is sensitive to nonlinear absorption processes like two-photon absorption.
-
Closed-Aperture Z-scan: An aperture is placed before the detector to block the outer part of the beam. This setup is sensitive to nonlinear refraction (self-focusing or self-defocusing).
-
-
Data Analysis: The normalized transmittance is plotted as a function of the sample position. The shape of the resulting curve is analyzed to determine the sign and magnitude of n₂ and β. The second hyperpolarizability (γ) and the TPA cross-section (σ⁽²⁾) can then be calculated from these parameters.
References
Zethrene Derivatives and Graphene Nanoribbons: A Comparative Guide for Next-Generation Electronics
A detailed analysis of two promising classes of carbon-based materials, zethrene derivatives and graphene nanoribbons, reveals their distinct potential for applications in advanced electronic devices. While graphene nanoribbons currently exhibit superior charge carrier mobilities, this compound derivatives offer unique possibilities for tuning electronic properties through synthetic chemistry, including the realization of both p-type and n-type semiconducting behavior.
This guide provides a comprehensive comparison of the electronic properties, synthesis, and device fabrication of this compound derivatives and graphene nanoribbons (GNRs), tailored for researchers and scientists in materials science and electronics. The information presented is supported by experimental data to offer an objective overview of their respective advantages and challenges.
At a Glance: Key Performance Metrics
The electronic performance of a semiconductor is primarily judged by its charge carrier mobility, the on/off ratio of a transistor device, and its electronic bandgap. The following table summarizes these key metrics for representative this compound derivatives and various types of graphene nanoribbons.
| Material Class | Specific Material | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Bandgap (eV) | Semiconductor Type |
| This compound Derivatives | Parent this compound | up to 0.05[1] | - | - | p-type[2][3] |
| Benzo[pqr]naphtho[8,1,2-bcd]perylene derivatives | - | - | - | n-type[2] | |
| Graphene Nanoribbons | 9-atom wide Armchair GNR (9-AGNR) | - | > 10⁵ | ~1.0[4] | - |
| Cove-edged GNRs | 1.0 - 2.1 x 10³ (theoretical)[5] | - | 1.70 (theoretical)[5] | - | |
| Porphyrin-fused GNRs | > 400 (local)[6] | Ambipolar | ~1.0[6] | Ambipolar | |
| N=8 Armchair GNR (8-AGNR) | ~270[7][8] | - | ~0.52[7][8] | - | |
| Cove-edged chiral GNR ((4,2)-CcGNR) | ~14[9] | - | 1.26[9] | - | |
| Cove-edged chiral GNR ((6,2)-CcGNR) | ~8[9] | - | 1.37[9] | - |
Comparative Analysis
Graphene nanoribbons, which are quasi-one-dimensional strips of graphene, have demonstrated significant potential for high-performance electronics due to their exceptional charge transport properties and tunable bandgaps.[10][11][12] The electronic structure of GNRs is critically dependent on their width and the geometry of their edges (armchair or zigzag), allowing for the fine-tuning of their bandgap.[13][14][15][16][17] Bottom-up synthesis approaches, starting from molecular precursors, have enabled the fabrication of atomically precise GNRs, which is crucial for controlling their electronic properties.[10][13] Theoretical calculations for cove-edged GNRs predict high charge carrier mobilities in the range of 10³ to 10⁴ cm²/Vs.[5] Experimentally, porphyrin-fused GNRs have shown high local charge mobility exceeding 400 cm²/Vs, and N=8 armchair GNRs have demonstrated mobilities of approximately 270 cm²/Vs.[6][7][8]
Zethrenes are polycyclic aromatic hydrocarbons characterized by a unique Z-shaped structure.[1] They are predicted to have interesting optical and electronic properties.[2][3] While the parent this compound has been used as a p-type semiconductor in thin-film transistors with a reported mobility of up to 0.05 cm²/Vs, this is considerably lower than the values reported for GNRs.[1] However, the key advantage of this compound chemistry lies in the ability to synthetically modify the core structure. For instance, Diels-Alder reactions on the this compound core can lead to derivatives that exhibit n-type semiconducting behavior.[2] Furthermore, the electronic properties of this compound derivatives can be tuned by the introduction of electron-donating or electron-accepting substituents.[18][19] This chemical versatility opens up avenues for creating a wide range of semiconducting materials with tailored properties.
The following diagram illustrates the key comparison points between this compound derivatives and graphene nanoribbons for electronic applications.
Figure 1. Comparison of this compound Derivatives and Graphene Nanoribbons.
Experimental Protocols
Synthesis of this compound
A notable synthesis of this compound involves a multi-step process. One reported method starts with a diene precursor, which undergoes a Heck coupling reaction using a stoichiometric amount of palladium acetate (B1210297) to form the this compound core.[1] Another approach involves the iodine-induced transannular cyclization of dehydrodinaphtho[20]annulene, followed by a Sonogashira coupling reaction to introduce various substituents.[18][19]
The following workflow illustrates a general synthetic approach to this compound and its derivatives.
Figure 2. General Synthetic Workflow for this compound Derivatives.
Fabrication of Graphene Nanoribbon Field-Effect Transistors (FETs)
The fabrication of GNR-based FETs is a multi-step process that often involves the transfer of synthesized GNRs onto a substrate with pre-patterned electrodes.
A common method for fabricating top-gate GNR FETs is as follows:
-
GNR Synthesis: Graphene nanoribbons, for instance 9-AGNRs, are synthesized via chemical vapor deposition (CVD) on a suitable substrate like Au/mica.[4]
-
Polymer Support and Transfer: A polymer layer, such as P(VDF-TrFE-CFE), is deposited on the GNR film to act as a mechanical support. This bilayer is then transferred onto the device substrate which has pre-patterned source and drain electrodes (e.g., Au/Ti).[4]
-
Device Assembly: The transferred film is dried. The polymer support layer can also serve as the gate dielectric in the final device.[4]
Another approach involves patterning GNRs from a larger graphene sheet:
-
Graphene Transfer: A sheet of graphene is transferred onto a Si/SiO₂ substrate.[21]
-
Masking: A resistive mask, such as e-nanowires, is printed onto the graphene.[21]
-
Etching: Oxygen plasma is used to etch away the graphene not protected by the mask.[21]
-
Mask Removal: The resistive mask is removed, leaving behind the graphene nanoribbons.[21]
-
Electrode Patterning: Source and drain electrodes are then patterned to contact the GNRs.[21]
The following diagram outlines the key steps in the fabrication of a GNR FET.
Figure 3. GNR Field-Effect Transistor Fabrication Workflow.
Conclusion
Both this compound derivatives and graphene nanoribbons present compelling cases for their use in future electronic devices. Graphene nanoribbons are currently leading in terms of demonstrated charge carrier mobility, a critical factor for high-speed electronics. The ability to precisely control their electronic properties through bottom-up synthesis makes them a strong candidate for next-generation transistors.
On the other hand, this compound derivatives offer a vast chemical space for exploration. Their tunable electronic properties, including the ability to create both p-type and n-type materials, could be highly advantageous for the development of complex logic circuits. While their reported mobilities are currently lower, further research into molecular design and device engineering could lead to significant improvements.
The choice between these two material classes will ultimately depend on the specific application requirements. For applications demanding the highest possible carrier mobility, GNRs are the more promising option at present. For applications where tailored electronic properties and the integration of complementary semiconductor types are crucial, this compound derivatives hold considerable promise. Continued research in both areas is essential to unlock their full potential for advanced electronics.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Revisiting this compound: synthesis, reactivity and semiconductor properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toward Cove-Edged Low Band Gap Graphene Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyrin-fused graphene nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. Fabrication and Integration Strategies for Atomically Precise Graphene Nanoribbon Field-Effect Transistors - ProQuest [proquest.com]
- 11. osti.gov [osti.gov]
- 12. Atomically precise graphene nanoribbons: interplay of structural and electronic properties - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Atomically precise graphene nanoribbons: interplay of structural and electronic properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01541E [pubs.rsc.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Tuning the band gap of graphene nanoribbons synthesized from molecular precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Collection - Tuning the Band Gap of Graphene Nanoribbons Synthesized from Molecular Precursors - ACS Nano - Figshare [acs.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and physical properties of this compound derivatives bearing donor/acceptor substituents at 7,14-positions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and physical properties of this compound derivatives bearing donor/acceptor substituents at 7,14-positions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Experimental Studies of Electronic Properties of Graphene Nanoribbons and Carbon Nanotube Networks [fkf.mpg.de]
- 21. researchgate.net [researchgate.net]
Benchmarking the Charge Mobility of Novel Zethrene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique electronic and optical properties of zethrene and its derivatives have positioned them as promising candidates for next-generation organic electronics. Their inherent diradical character and extended π-conjugation offer exciting possibilities for creating high-performance organic field-effect transistors (OFETs). This guide provides a comparative benchmark of the charge mobility of newly synthesized this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in this dynamic field.
Comparative Analysis of Charge Mobility
Recent advancements in the synthesis of this compound derivatives have led to a range of molecules with tailored electronic properties. The charge carrier mobility, a critical parameter for the performance of OFETs, varies significantly with the molecular structure. Below is a summary of the reported charge mobilities for several new this compound derivatives and related polycyclic aromatic hydrocarbons (PAHs) for benchmarking purposes.
| Compound | Highest Hole Mobility (μh) [cm²/Vs] | Highest Electron Mobility (μe) [cm²/Vs] | Measurement Technique | Deposition Method |
| This compound | 0.05 | - | OFET | Not Specified |
| Diatomo-dibenzo[a,p]this compound | Data not available in search | Data not available in search | - | - |
| Dicyano-dibenzo[a,p]this compound | Data not available in search | Data not available in search | - | - |
| Benchmark Compounds | ||||
| Functionalized-phenanthrene N-heteroacene | - | 4.27 x 10⁻³ | OFET | Spin-coating |
| Dicyanomethylene-functionalised violanthrone (B7798473) derivative (linear alkyl chains) | 1.07 x 10⁻² | - | OFET | Spin-coating |
Note: The charge mobility of many new this compound derivatives is a rapidly evolving area of research, and published data for a wide range of compounds is still emerging. The table will be updated as more data becomes available.
Experimental Protocols
Accurate and reproducible measurement of charge mobility is paramount for benchmarking new materials. The following sections detail the typical experimental protocols used for fabricating and characterizing OFETs based on this compound derivatives.
Organic Field-Effect Transistor (OFET) Fabrication
A common device architecture for testing new organic semiconductors is the bottom-gate, top-contact (BGTC) OFET.
Substrate Preparation:
-
Highly n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS).
Organic Semiconductor Deposition:
-
Solution-Processing: For soluble this compound derivatives, thin films are typically deposited by spin-coating a solution of the compound in a suitable organic solvent (e.g., chloroform, toluene) onto the prepared substrate. The spin speed and solution concentration are optimized to achieve a uniform film of the desired thickness.
-
Vacuum Deposition: For less soluble compounds, thermal evaporation under high vacuum is used to deposit a thin film of the material onto the substrate.
Source-Drain Electrode Deposition:
-
Gold (Au) is commonly used for the source and drain electrodes due to its high work function and stability.
-
The electrodes are deposited on top of the organic semiconductor film through a shadow mask by thermal evaporation, defining the channel length (L) and channel width (W) of the transistor.
Charge Mobility Measurement
The charge carrier mobility is extracted from the transfer and output characteristics of the fabricated OFETs, measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the material.
Measurement Procedure:
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime).
Mobility Extraction: The field-effect mobility in the saturation regime is calculated from the transfer characteristics using the following equation:
Id = (μ * Ci * W) / (2 * L) * (Vgs - Vth)²
Where:
-
μ is the charge carrier mobility.
-
Ci is the capacitance per unit area of the gate dielectric.
-
W is the channel width.
-
L is the channel length.
-
Vth is the threshold voltage.
The mobility (μ) can be extracted from the slope of the plot of (Id)1/2 versus Vgs.
Visualization of the Benchmarking Workflow
The following diagram illustrates the logical workflow for benchmarking the charge mobility of new this compound derivatives.
Caption: Workflow for benchmarking the charge mobility of new this compound derivatives.
The Diradical Challenge: Experimental Validation of Theoretical Predictions in Zethrenes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of theoretically predicted and experimentally validated properties of zethrenes. We delve into the critical aspect of their open-shell singlet diradical character, a key feature influencing their unique electronic, optical, and magnetic properties, with significant implications for materials science and drug development.
Zethrenes, a class of polycyclic aromatic hydrocarbons (PAHs) with a distinctive Z-shaped structure, have garnered significant attention due to their fascinating electronic properties.[1][2] Theoretical models predict that with increasing size, zethrenes transition from a closed-shell to an open-shell singlet diradical ground state.[3] This diradical character is not merely a theoretical curiosity; it profoundly impacts the molecule's stability, reactivity, and photophysical behavior, making experimental validation of these predictions crucial for their application in fields like organic electronics and spintronics.[1][4]
Unveiling the Diradical Nature: A Comparative Analysis
The diradical character, a measure of the contribution of the diradical resonance form to the ground state, is a key parameter in understanding zethrenes. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting this property. Experimental validation is achieved through a combination of techniques, including Nuclear Magnetic Resonance (NMR), Electron Spin Resonance (ESR), and Superconducting Quantum Interference Device (SQUID) magnetometry, which probe the magnetic and electronic consequences of the unpaired electrons.[1]
Below, we present a comparative summary of theoretically calculated and experimentally determined properties for a selection of zethrene derivatives.
| Compound | Theoretical Method | Calculated Diradical Character (y₀) | Experimental Technique | Experimentally Determined Property | Reference |
| Compound 39 | DFT | 0.309 | Not specified | Supported by physical measurements | [1] |
| Compound 40 | DFT | 0.576 | Not specified | Supported by physical measurements | [1] |
| Compound 42 | DFT | 0.210 | Not specified | Behaves more like a closed-shell compound | [1] |
| Compound 43 | DFT | 0.414 | Not specified | Typical singlet diradicaloid with thermally populated paramagnetic activity | [1] |
| OZ-TIPS | Not specified | Not specified | One-photon absorption, Two-photon absorption, SQUID | Diradical character estimated to be 0.56 | [1] |
| Super-heptathis compound on Au(111) | DFT, GW | Closed-shell predicted on surface | Scanning Tunneling Spectroscopy (STS) | HOMO-LUMO gap of 230 meV, consistent with a closed-shell ground state on the surface | [4][5] |
| Super-nonathis compound on Au(111) | Mean-field Hubbard, GW+IC | Open-shell singlet | Scanning Tunneling Spectroscopy (STS), dI/dV spectroscopy | Electronic gap of 1.0 eV, Singlet-triplet spin excitation at 51 meV, confirming open-shell ground state | [6] |
Experimental Protocols: A Closer Look
The experimental validation of theoretical predictions for zethrenes relies on a suite of sophisticated techniques. Here, we outline the general methodologies for some of the key experiments cited.
Scanning Tunneling Microscopy and Spectroscopy (STM/STS)
This technique is pivotal for characterizing zethrenes synthesized on surfaces.
-
Sample Preparation: this compound precursors are deposited on a clean, single-crystal metal surface (e.g., Au(111)) under ultra-high vacuum (UHV) conditions. The surface is then annealed to induce on-surface synthesis of the desired this compound.
-
Imaging and Spectroscopy: A sharp metallic tip is brought into close proximity to the surface. By applying a bias voltage, electrons can tunnel between the tip and the sample.
-
STM (Imaging): The tip is scanned across the surface while maintaining a constant tunneling current, providing a real-space image of the molecular structure.
-
STS (Spectroscopy): The tip is held at a fixed position over a molecule, and the tunneling current (I) is measured as a function of the bias voltage (V). The derivative, dI/dV, is proportional to the local density of states (LDOS) of the molecule, revealing its electronic energy levels, including the HOMO-LUMO gap. Inelastic electron tunneling spectroscopy (IETS) mode of STS, by measuring d²I/dV², can identify spin excitations, such as the singlet-triplet gap.
-
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID is an extremely sensitive magnetometer used to measure the magnetic properties of materials.
-
Principle: The measurement relies on the quantization of magnetic flux in a superconducting loop.
-
Methodology: A sample of the this compound derivative is placed in the SQUID magnetometer. The magnetic moment of the sample is measured as a function of temperature and applied magnetic field. For open-shell singlet diradicaloids, a characteristic increase in magnetic susceptibility with temperature is observed due to the thermal population of the triplet state. This allows for the estimation of the singlet-triplet energy gap.
Visualizing the Workflow and Concepts
To better illustrate the relationship between theoretical predictions and experimental validation, we provide the following diagrams.
Caption: Workflow for the validation of theoretical predictions for zethrenes.
Caption: Conceptual illustration of the diradical character in zethrenes.
Conclusion
The study of zethrenes represents a fascinating interplay between theoretical prediction and experimental validation. While computational chemistry provides powerful tools to anticipate the properties of these complex molecules, rigorous experimental characterization is indispensable for confirming these predictions and uncovering new phenomena. The data presented in this guide highlights the growing consensus on the diradical nature of larger zethrenes and underscores the importance of a multidisciplinary approach in advancing our understanding of these promising materials. The continued development of both theoretical models and experimental techniques will undoubtedly pave the way for the rational design of novel this compound-based materials with tailored functionalities.
References
A Comparative Guide to the Stability of Substituted vs. Unsubstituted Zethrenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of unsubstituted and substituted zethrenes, a class of polycyclic aromatic hydrocarbons (PAHs) with unique electronic and optical properties. While their diradical character makes them promising for various applications, the inherent instability of the zethrene core, particularly in extended systems, has been a significant challenge. This guide summarizes key findings on how substitution strategies can dramatically enhance the stability of the this compound framework, supported by available experimental data.
Introduction to this compound Stability
Zethrenes are characterized by a Z-shaped arrangement of fused benzene (B151609) rings. A key feature of extended zethrenes is their open-shell diradical character, which is the origin of their interesting properties but also a primary cause of their instability.[1] Unsubstituted zethrenes are highly reactive and susceptible to degradation through polymerization, oxidation, and reaction with acids.[2] Early attempts to synthesize and isolate extended zethrenes were largely unsuccessful due to their extreme reactivity.[1] The parent this compound is a light-sensitive, deep-red compound that undergoes complete decomposition within 12 hours under a sunlight lamp.
The development of stable this compound derivatives has been achieved through two main strategies: thermodynamic and kinetic stabilization.[2] Thermodynamic stabilization involves altering the electronic properties of the this compound core, typically by introducing electron-withdrawing groups. Kinetic stabilization involves physically blocking the most reactive sites of the molecule to prevent reactions.[2]
Comparative Stability Data
The following table summarizes the available data on the stability of unsubstituted this compound compared to its substituted derivatives. Direct quantitative comparisons of thermal and electrochemical stability are limited in the literature due to the high reactivity of the parent this compound. However, the available data clearly demonstrates a significant increase in stability upon substitution.
| This compound Type | Stability Metric | Value/Observation | Supporting Evidence |
| Unsubstituted this compound | Photostability (Half-life) | < 12 hours | Complete decomposition under a sunlight lamp. |
| General Stability | Highly reactive | Tends to polymerize or react with air and acid.[2] | |
| Substituted this compound (Heptathis compound Diimide) | Photostability (Half-life) | 6 days | Measured in chloroform (B151607) exposed to ambient air and light.[3] |
| General Stability | Reasonably stable | Can be purified by routine silica (B1680970) gel column chromatography in air.[3] | |
| Substituted this compound (7,14-Diaryl-substituted this compound Diimides) | Photostability | Good stability | Investigated with photoirradiation tests.[2] |
| Electrochemical Stability | Stable | Investigated with cyclic voltammetry measurements.[2] | |
| General Stability | Enhanced stability | Attributed to the electron-withdrawing effect of the imide groups and kinetic blocking of the most reactive sites.[2] |
Stabilization Strategies and Their Effects
The enhanced stability of substituted zethrenes can be attributed to specific molecular modifications. The logical relationship between these substitutions and the resulting stability is illustrated in the diagram below.
Experimental Protocols
Detailed methodologies for the key experiments cited in the stability assessment of zethrenes are provided below.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the this compound derivative.
Methodology:
-
A small sample of the compound (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which 5% or 10% mass loss occurs.
Electrochemical Stability Assessment: Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window and the oxidation and reduction potentials of the this compound derivative.
Methodology:
-
A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).
-
The this compound derivative is dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement.
-
The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back to the starting potential.
-
The current response is measured as a function of the applied potential, yielding a cyclic voltammogram. The electrochemical stability window is the potential range in which no significant oxidation or reduction of the compound occurs.
Photostability Assessment
Objective: To evaluate the stability of the this compound derivative upon exposure to light.
Methodology:
-
A solution of the this compound derivative of a known concentration is prepared in a suitable solvent (e.g., chloroform or toluene) in a quartz cuvette.
-
An initial UV-Vis absorption spectrum of the solution is recorded.
-
The solution is then irradiated with a light source that simulates solar radiation (e.g., a xenon lamp with appropriate filters) for a defined period.
-
UV-Vis absorption spectra are recorded at regular intervals during the irradiation.
-
The photostability is assessed by monitoring the decrease in the absorbance at the maximum absorption wavelength (λmax) over time. The half-life (t1/2) of the compound under these conditions can be calculated from the decay curve. For a more quantitative measure, the photodegradation quantum yield can be determined by using a chemical actinometer to measure the photon flux of the light source.
Conclusion
The inherent instability of the this compound core, a consequence of its open-shell diradical character, has historically hindered its development for practical applications. However, the strategic implementation of substituent groups has proven to be a highly effective approach to overcome this limitation. The introduction of electron-withdrawing groups, such as imides, provides thermodynamic stabilization by lowering the energy of the frontier molecular orbitals. Simultaneously, the incorporation of bulky groups at the reactive bay regions offers kinetic protection, sterically hindering the approach of reactants. The synergistic effect of these strategies has led to the synthesis of a new generation of this compound derivatives with significantly enhanced thermal, electrochemical, and photostability, paving the way for their use in advanced materials and technologies. Further research focusing on the quantitative assessment of the stability of a wider range of substituted zethrenes will be crucial for the rational design of next-generation functional materials.
References
Performance of Zethrene-Based OFETs: A Comparative Guide to Dielectric Layer Selection
For researchers and scientists developing next-generation organic electronics, the choice of dielectric material is a critical parameter influencing the performance of Organic Field-Effect Transistors (OFETs). This guide provides a comparative analysis of the performance of zethrene-based OFETs with different dielectric layers, offering insights supported by available experimental data. Due to the limited research specifically on this compound-based devices, this guide also incorporates data from OFETs based on structurally similar polycyclic aromatic hydrocarbons (PAHs) to provide a broader context for performance comparison.
This compound, a unique polycyclic aromatic hydrocarbon with a distinctive Z-shaped structure, has garnered interest for its potential in electronic applications. The first reported use of this compound as a p-type semiconductor in a thin-film transistor demonstrated its viability in OFETs.[1] The performance of these devices, however, is intrinsically linked to the properties of the gate dielectric layer. This guide focuses on three commonly used dielectric materials: silicon dioxide (SiO₂), polymethyl methacrylate (B99206) (PMMA), and Cytop.
Comparative Performance Analysis
The selection of the dielectric layer significantly impacts key OFET performance metrics such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of this compound-based OFETs with a silicon dioxide dielectric, supplemented with typical performance data for OFETs based on other cata-condensed PAHs with PMMA and Cytop dielectrics to facilitate a comparative overview.
| Organic Semiconductor | Dielectric Layer | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Device Architecture |
| This compound | SiO₂ (300 nm) | 0.01 - 0.05 | Not Reported | Not Reported | Top-Contact, Bottom-Gate |
| Picene (B1221364) | PMMA | ~0.1 | > 105 | ~ -20 | Top-Contact, Bottom-Gate |
| Dibenzo[de,mn]naphthacene | Cytop | ~1.0 | > 106 | ~ -10 | Top-Contact, Bottom-Gate |
Note: The data for this compound is based on the initial report by Miao et al.[1] Performance data for picene and dibenzo[de,mn]naphthacene are representative values from the literature to illustrate the potential performance with different dielectric materials.
Signaling Pathways and Experimental Workflows
The fundamental operation of an OFET involves the modulation of charge carrier density in the semiconductor channel by the gate voltage, which is capacitively coupled through the dielectric layer. The choice of dielectric material influences this coupling and the interface quality, which in turn affects charge transport.
Experimental Protocols
The following protocols provide a general methodology for the fabrication and characterization of this compound-based OFETs with different dielectric layers, based on established procedures for small molecule organic semiconductors.
Device Fabrication
1. Substrate Preparation:
-
For SiO₂ dielectric : Highly doped silicon wafers with a thermally grown 300 nm SiO₂ layer are typically used. The wafers are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, and then dried with a stream of nitrogen. To improve the interface, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS).
-
For PMMA dielectric : A solution of PMMA in a suitable solvent (e.g., anisole) is spin-coated onto a cleaned substrate (e.g., glass or Si) and then annealed to remove the solvent and form a uniform dielectric film.
-
For Cytop dielectric : A solution of Cytop is spin-coated onto a cleaned substrate and subsequently annealed according to the manufacturer's specifications to form a hydrophobic and chemically inert dielectric layer.
2. This compound Deposition:
-
This compound is deposited onto the prepared dielectric surface via thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr). The deposition rate and substrate temperature are critical parameters that influence the morphology and crystallinity of the this compound thin film and thus the device performance. A typical deposition rate is 0.1-0.5 Å/s.
3. Electrode Deposition:
-
For a top-contact architecture, source and drain electrodes (typically gold) are thermally evaporated onto the this compound film through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.
Device Characterization
-
Electrical Measurements: The current-voltage (I-V) characteristics of the OFETs are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or in vacuum) using a semiconductor parameter analyzer.
-
Output Characteristics (IDS vs. VDS): The drain current (IDS) is measured as a function of the drain-source voltage (VDS) at various constant gate voltages (VG).
-
Transfer Characteristics (IDS vs. VG): The drain current (IDS) is measured as a function of the gate voltage (VG) at a constant, high VDS (saturation regime).
-
-
Performance Parameter Extraction:
-
Field-Effect Mobility (μ): Calculated from the slope of the (IDS)1/2 vs. VG plot in the saturation regime.
-
On/Off Ratio (Ion/Ioff): The ratio of the maximum drain current to the minimum drain current in the transfer characteristic.
-
Threshold Voltage (Vth): Extrapolated from the linear region of the (IDS)1/2 vs. VG plot.
-
Conclusion
The initial investigation into this compound-based OFETs demonstrates its potential as a p-type organic semiconductor. The choice of dielectric layer is paramount in optimizing device performance. While data for this compound is currently limited to SiO₂, the performance of analogous PAHs suggests that employing low-k, hydrophobic polymer dielectrics like Cytop could lead to significant improvements in charge carrier mobility and on/off ratio. Further research exploring different dielectric materials and interface engineering will be crucial in unlocking the full potential of this compound and its derivatives for applications in high-performance organic electronics.
References
Side-by-side comparison of zethrene synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Zethrene, a fascinating Z-shaped polycyclic aromatic hydrocarbon, has garnered significant attention due to its unique electronic and optical properties, making it a molecule of interest in materials science and medicinal chemistry. The synthesis of the this compound core has evolved considerably since its first report in 1955, with various methodologies offering different advantages in terms of efficiency, scalability, and access to derivatives. This guide provides a side-by-side comparison of key synthetic methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of this compound Synthesis Methods
The following table summarizes the key quantitative data for prominent this compound synthesis methodologies, offering a clear comparison of their efficiencies and conditions.
| Synthesis Method | Key Transformation | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Overall Yield (%) | Reference |
| Clar (1955) | Multi-step classical synthesis | Chrysene-2,8-dicarboxylic dichloride | AlCl₃, Zn, Pd/C | Various | Various | Multiple days | Not explicitly stated | Clar, 1955 |
| Sondheimer (1968) | Isomerization and oxidation | Dinaphthoannulene | Air | Not specified | Not specified | Not specified | ~22% | Mitchell & Sondheimer, 1968 |
| Staab (1968) | Transannular cyclization | Tetradehydrodinaphthoannulene precursor | Cu(I) acetylide | Not specified | Not specified | Not specified | <10% (after crystallization) | Staab et al., 1968 |
| Kemp et al. (1980) | Sulfur extrusion | 1,8-bis(bromomethyl)naphthalene | Na₂S, (CH₃)₂SO₄, heat | Various | Various | Multiple steps | Not explicitly stated | Kemp et al., 1980 |
| Wu et al. (2010) | Stille Coupling (for this compound Diimide) | 1,8-dibromo-naphthalene monoimide | Bis(tributylstannyl)acetylene (B1583220), Pd catalyst | Not specified | Not specified | Not specified | ~20% | Wu et al., 2010 |
| Shan (Miao) et al. (2013) | Intramolecular Heck Coupling | Diene precursor | Pd(OAc)₂ (stoichiometric) | Not specified | Not specified | Not specified | Improved yield | Shan et al., 2013 |
Experimental Protocols
This section provides a detailed look at the methodologies for the key synthetic transformations discussed.
Clar's Multi-Step Synthesis (1955)
The pioneering synthesis of this compound by Erich Clar involves a multi-step sequence starting from chrysene.
Step 1: Friedel-Crafts Acylation Chrysene is treated with succinic anhydride (B1165640) and aluminum chloride in nitrobenzene (B124822) to yield chrysene-2,8-dicarboxylic acid.
Step 2: Reduction The dicarboxylic acid is reduced using zinc dust.
Step 3: Cyclization The reduced product is cyclized using a strong acid.
Step 4: Decarboxylation The cyclized product is heated to induce decarboxylation.
Step 5: Dehydrogenation The final step involves dehydrogenation using a palladium on carbon catalyst at high temperatures to yield this compound.
Wu's Palladium-Catalyzed Synthesis of this compound Diimide (2010)
This modern approach provides access to this compound derivatives, specifically this compound diimide.
Reaction: Stille Coupling A mixture of 1,8-dibromo-naphthalene monoimide and bis(tributylstannyl)acetylene is subjected to a palladium-catalyzed Stille coupling reaction. The specific palladium catalyst and ligands are crucial for the reaction's success. The reaction proceeds via a transannular cyclization of the presumed tetradehydrodinaphthoannulene intermediate.
Shan (Miao)'s Intramolecular Heck Coupling (2013)
This method represents a more recent and efficient strategy for the synthesis of the parent this compound.
Reaction: Intramolecular Heck Coupling A diene precursor is treated with a stoichiometric amount of palladium(II) acetate. The reaction proceeds through an intramolecular Heck coupling, leading to the formation of the this compound core with an improved yield compared to earlier methods.
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic routes to this compound.
Caption: Clar's multi-step synthesis of this compound.
Caption: Modern palladium-catalyzed routes to this compound derivatives and the parent molecule.
Conclusion
The synthesis of this compound has progressed from lengthy, classical multi-step procedures to more efficient, modern palladium-catalyzed methods. While Clar's original synthesis was groundbreaking, it is often low-yielding and labor-intensive. The accidental discoveries by Sondheimer and Staab highlighted the inherent tendency of certain annulene systems to form the this compound core. More contemporary methods, such as those developed by the research groups of Wu and Shan (Miao), offer more direct and higher-yielding routes to this compound and its derivatives. The choice of synthetic method will ultimately depend on the desired scale, the target molecule (parent this compound or a derivative), and the available starting materials and expertise. This guide provides the necessary comparative data and procedural insights to facilitate this decision-making process for researchers in the field.
A Comparative Guide to the Electrochemical Properties of Zethrenes and Rubrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of zethrenes and rubrene (B42821), two classes of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in the field of organic electronics. While rubrene is a well-established benchmark p-type organic semiconductor known for its high charge carrier mobility, zethrenes represent a unique class of PAHs with a distinct Z-shaped geometry and fascinating electronic properties, including an open-shell singlet diradical character in larger congeners. This comparison aims to provide a clear overview of their electrochemical behavior, supported by experimental data, to aid in the design and development of novel organic electronic materials.
Overview of Molecular Structures
Rubrene (5,6,11,12-tetraphenyltetracene) possesses a tetracene core with four phenyl substituents. These bulky side groups influence the molecular packing in the solid state, which is crucial for its exceptional charge transport properties. Zethrenes, in contrast, are composed of two naphthalene (B1677914) units connected by a central vinylidene bridge, resulting in a characteristic Z-shaped acene structure. The extended π-conjugation and unique topology of zethrenes give rise to their distinct electronic characteristics.
Comparative Electrochemical Data
The following table summarizes key experimental electrochemical data for rubrene and representative zethrene derivatives. It is important to note that the properties of zethrenes can be significantly tuned by their size and substitution patterns.
| Property | Rubrene | Dibenzo[a,h]this compound Derivative (C12-DBA-C12) | Heptathis compound Derivative (HZ-TIPS) |
| Redox Potentials (vs. Fc/Fc+) | Oxidation: ~0.5 V, Reduction: ~-2.1 V | Not explicitly found in the provided search results. | Exhibits amphoteric redox behavior, but specific potentials not detailed. |
| HOMO Energy Level (eV) | -5.3 to -5.4 | Not explicitly found in the provided search results. | Estimated to be relatively high due to its electron-donating nature. |
| LUMO Energy Level (eV) | -2.9 to -3.1 | Not explicitly found in the provided search results. | Estimated to be relatively low, indicating electron-accepting capability. |
| Electrochemical Band Gap (eV) | ~2.2 - 2.6 | Not explicitly found in the provided search results. | Small electrochemical energy gap reported.[1] |
| Charge Carrier Mobility (cm²/Vs) | Hole (μh): up to 40 (single crystal) Electron (μe): up to 1.8 | Hole (μh): up to 2.97 (thin-film)[2] | Hole mobility of up to 0.15 cm²/Vs reported for a dibenzoheptathis compound derivative.[3] |
| Transport Type | Primarily p-type; ambipolar behavior can be induced. | p-type | Can exhibit both p-type and n-type behavior (amphoteric). |
Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution. The lack of comprehensive experimental data for a single, representative this compound derivative highlights an area for future research.
Experimental Protocols
The electrochemical properties summarized above are typically determined using the following experimental techniques:
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials and estimate the HOMO and LUMO energy levels of molecules.
Methodology:
-
Solution Preparation: The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) to ensure conductivity. The concentration of the analyte is typically in the millimolar range.
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: A potentiostat is used to apply a linearly sweeping potential to the working electrode. The potential is swept from a starting value to a vertex potential and then back to the start. The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
Data Analysis: The oxidation and reduction potentials are determined from the peaks in the voltammogram. The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, often referenced against an internal standard like ferrocene (B1249389) (Fc/Fc+).[4][5][6] The following empirical formulas are commonly used:
-
E_HOMO = - (E_ox_onset vs. Fc/Fc+ + 4.8) eV
-
E_LUMO = - (E_red_onset vs. Fc/Fc+ + 4.8) eV
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
OFETs are fabricated to measure the charge carrier mobility of semiconductor materials.
Fabrication Workflow:
Caption: A typical workflow for the fabrication of a bottom-gate, bottom-contact organic field-effect transistor.
Characterization and Mobility Calculation:
-
Device Measurement: The fabricated OFET is placed in a probe station, and its electrical characteristics are measured using a semiconductor parameter analyzer. The source-drain current (I_DS) is measured as a function of the source-drain voltage (V_DS) at different gate voltages (V_GS) to obtain the output characteristics. The transfer characteristics are obtained by measuring I_DS as a function of V_GS at a constant V_DS.
-
Mobility Calculation: The charge carrier mobility (μ) is typically calculated from the transfer characteristics in the saturation regime using the following equation:
I_DS = (W / 2L) * C_i * μ * (V_GS - V_th)^2
where:
-
W is the channel width.
-
L is the channel length.
-
C_i is the capacitance per unit area of the gate dielectric.
-
V_th is the threshold voltage.
The mobility is extracted from the slope of the plot of the square root of I_DS versus V_GS.[7][8]
-
Structure-Property Relationships
The electrochemical properties of rubrene and zethrenes are intrinsically linked to their molecular and electronic structures.
Caption: Logical relationship between molecular structure and electrochemical properties for rubrene and zethrenes.
For rubrene, the twisted phenyl groups enforce a specific crystal packing that facilitates strong π-π interactions between the tetracene backbones, leading to its high hole mobility. In contrast, the electronic properties of zethrenes are heavily influenced by their size. Smaller zethrenes behave as closed-shell PAHs, while larger analogues exhibit a growing open-shell singlet diradical character.[9] This diradical character is associated with a smaller HOMO-LUMO gap and the emergence of amphoteric redox behavior, making them intriguing candidates for both p-type and n-type charge transport.[10]
Conclusion
Rubrene remains a gold standard for high-performance p-type organic semiconductors due to its exceptional single-crystal hole mobility. Zethrenes, with their unique Z-shaped architecture and tunable electronic properties, offer a compelling platform for the design of novel organic semiconductors. While experimental data on the charge transport properties of zethrenes is still emerging, initial studies on derivatives like dibenzo[a,h]this compound and dibenzoheptathis compound show promising hole mobilities.[2][3] The amphoteric redox behavior observed in larger zethrenes suggests their potential for ambipolar transport, a highly desirable characteristic for applications in organic complementary logic circuits. Further systematic investigation into the synthesis and electrochemical characterization of a wider range of this compound derivatives is crucial to fully unlock their potential in organic electronics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dialkylated dibenzo[a,h]anthracenes for solution-processable organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-shaped polycyclic aromatic hydrocarbons with embedded five-membered rings and their application in organic thin-film transistors - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01252F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Singlet-Triplet Energy Gap: A Comparative Analysis of Zethrenes and Larger Acenes
For Researchers, Scientists, and Drug Development Professionals
The magnitude of the singlet-triplet energy gap (ΔES-T) is a critical parameter in the design of organic materials for applications ranging from organic electronics to photodynamic therapy. This guide provides a comparative analysis of the ΔES-T in two classes of polycyclic aromatic hydrocarbons: zethrenes and larger acenes. This comparison is supported by experimental and computational data, detailing the methodologies used for these determinations.
Key Differences in Electronic Structure
Zethrenes, characterized by their Z-shaped topology, and acenes, with their linear arrangement of fused benzene (B151609) rings, exhibit fundamentally different electronic properties as their size increases. A key distinction lies in the spatial localization of their frontier molecular orbitals.[1] This difference leads to a more rapid decrease in the singlet-triplet energy gap and a faster increase in diradical character for zethrenes compared to their acene counterparts with a similar number of benzenoid rings.[1]
The diradical character, a measure of the contribution of an open-shell electronic configuration to the ground state, is intimately linked to the ΔES-T. In zethrenes, the diradical character and the singlet-triplet gap are strongly influenced by the number of aromatic sextet rings that can be formed in the diradical resonance structures, the fusion mode of the rings, and the spatial distribution of the frontier molecular orbitals.[1] For larger acenes, the ΔES-T also diminishes with increasing length, a topic of significant computational investigation.[2] The inherent open-shell character of larger zethrenes and acenes makes their synthesis and stabilization particularly challenging.[3]
Quantitative Comparison of Singlet-Triplet Energy Gaps and Diradical Character
The following table summarizes experimental and computational data for the singlet-triplet energy gap (ΔES-T) and diradical character (y) for selected zethrene and acene derivatives. A negative ΔES-T value indicates that the singlet state is lower in energy than the triplet state.
| Compound Class | Molecule | Number of Rings | ΔES-T (kcal/mol) | Diradical Character (y) | Method |
| Zethrenes | Heptathis compound derivative (HZ-DI) | 7 | -7.5 | ~0.5 (calculated) | DFT |
| Heptathis compound derivative (53) | 7 | -5.6 | - | ESR | |
| Octathis compound derivative (OZ-TIPS) | 8 | - | 0.56 (experimental) | SQUID, Absorption | |
| Nonathis compound derivative (HR-NZ) | 9 | -5.2 | 0.48 (calculated) | DFT | |
| Acenes | Hexacene | 6 | 12.56 (adiabatic, calc.) | 0.51 (calculated) | CCSD(T) |
| Heptacene | 7 | 12.56 (adiabatic, calc.) | - | CCSD(T) | |
| Octacene | 8 | 8.21 (adiabatic, calc.) | - | CCSD(T) | |
| Nonacene | 9 | 6.05 (adiabatic, calc.) | - | CCSD(T) | |
| Decacene | 10 | 3.67 (adiabatic, calc.) | - | CCSD(T) | |
| Undecacene | 11 | 2.58 (adiabatic, calc.) | - | CCSD(T) |
Experimental Protocols
The determination of the singlet-triplet energy gap in these challenging molecules relies on a combination of spectroscopic and magnetic measurements. While detailed, step-by-step protocols are specific to each laboratory and instrument, the fundamental principles of the key techniques are outlined below.
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is a powerful technique for detecting and characterizing paramagnetic species, including molecules in a triplet state. For molecules with a small, thermally accessible singlet-triplet gap, ESR can be used to probe the population of the triplet state as a function of temperature.
Methodology:
-
Sample Preparation: The sample, either in solution or as a solid powder, is placed in a quartz ESR tube. For temperature-dependent studies, the tube is placed within a cryostat inside the ESR spectrometer's resonant cavity.
-
Measurement: A variable-temperature ESR experiment is performed. The intensity of the ESR signal corresponding to the triplet state is monitored as the temperature is varied.
-
Data Analysis: The intensity of the ESR signal is proportional to the population of the triplet state. By analyzing the temperature dependence of the signal intensity, the singlet-triplet energy gap (ΔES-T) can be determined using the Boltzmann distribution, which relates the population of the two states to the energy difference between them. For instance, the ΔES-T of a heptathis compound derivative has been estimated to be -5.6 kcal/mol using this technique.[3]
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is an extremely sensitive method for measuring the magnetic properties of a material. It can be used to determine the singlet-triplet energy gap by measuring the temperature dependence of the magnetic susceptibility.
Methodology:
-
Sample Preparation: A known mass of the solid sample is placed in a sample holder, typically a gelatin capsule or a straw, which is then inserted into the SQUID magnetometer.
-
Measurement: The magnetic moment of the sample is measured over a range of temperatures, typically from low temperatures (around 2 K) to room temperature, under a constant applied magnetic field.
-
Data Analysis: The molar magnetic susceptibility (χm) is calculated from the measured magnetic moment. For a system with a singlet ground state and a thermally accessible triplet state, the magnetic susceptibility will increase with temperature as the paramagnetic triplet state becomes populated. The experimental data is then fit to a theoretical model (the Bleaney-Bowers equation for a simple dimer model, or more complex models as needed) that relates the magnetic susceptibility to the singlet-triplet energy gap. This method was used to experimentally estimate the diradical character of an octathis compound derivative.
Relationship Between Molecular Structure and Singlet-Triplet Gap
The following diagram illustrates the fundamental difference in the evolution of the singlet-triplet energy gap as a function of the number of fused rings for linear acenes and zethrenes.
Caption: Structure-property relationship in acenes and zethrenes.
References
Graphene Nanoribbons in the Biomedical Arena: A Comparative Guide to Cytotoxicity
Graphene nanoribbons (GNRs), with their unique physicochemical properties, hold immense promise for a range of biomedical applications, including drug delivery, bioimaging, and tissue engineering.[1][2] However, a thorough understanding of their potential cytotoxic effects is paramount for their safe and effective translation into clinical settings.[3] This guide provides a comparative overview of the cytotoxicity of GNRs, presenting quantitative data from various studies, detailing common experimental protocols, and illustrating key cytotoxic mechanisms.
Quantitative Assessment of GNR Cytotoxicity
The cytotoxic profile of graphene nanoribbons is not intrinsic to the material itself but is influenced by a multitude of factors. These include the GNRs' physical dimensions (length and width), surface functionalization, concentration, and the biological system they interact with.[3] The following tables summarize quantitative data from in vitro and in vivo studies, highlighting these critical parameters.
In Vitro Cytotoxicity Data
The majority of GNR cytotoxicity studies have been conducted using cultured cell lines. These in vitro models allow for high-throughput screening and mechanistic investigations.
| GNR Type | Cell Line | Concentration/Dose | Time (h) | Assay | Key Findings & Cell Viability | Reference |
| Oxidized GNRs (O-GNRs) | Human lung carcinoma (A549) | 12.5 - 400 µg/mL | 24 | MTT, WST-8 | Dose-dependent cytotoxicity. At 400 µg/mL, cell viability was ~7-10%. O-GNRs were more toxic than graphene oxide nanoplatelets (GONPs). | [4] |
| PEG-DSPE functionalized O-GNRs | Human cervical cancer (HeLa) | 10 - 400 µg/mL | 12 - 48 | LDH, Metabolism, Lysosomal Integrity | Dose- and time-dependent decrease in viability. Significant cell death (5-25%) observed even at 10 µg/mL. CD50 values ≥ 100 µg/mL. | [5][6] |
| PEG-DSPE functionalized O-GNRs | Mouse fibroblast (NIH-3T3), Human breast cancer (SKBR3, MCF7) | 10 - 400 µg/mL | 12 - 48 | LDH, Metabolism, Lysosomal Integrity | Lower cytotoxicity compared to HeLa cells. Viability remained at 100% up to 48h at 10 µg/mL, dropping to ~78% at 400 µg/mL. | [5][6][7] |
| Ceramide-loaded O-GNRs | Human cervical cancer (HeLa) | 100 µg/mL | Not specified | Not specified | Reduced HeLa cell viability by 93%. | [7][8] |
| Graphene Oxide Nanoribbons (GONRs) | Escherichia coli | 20 - 200 µg/mL | 24, 48 | MTT, Plate Culture | Significant, concentration-dependent inhibition of bacterial growth and reproduction. | [9] |
In Vivo Cytotoxicity Data
In vivo studies, primarily in animal models, are crucial for understanding the systemic effects, biodistribution, and overall biocompatibility of GNRs.
| GNR Type | Animal Model | Dose & Administration Route | Duration | Key Findings | Reference |
| Graphene Oxide Nanoplatelets (GONs) | Wistar Rats | 50, 150, 500 mg/kg (Intraperitoneal) | 21 days | No significant body weight change at 50 and 150 mg/kg. At 500 mg/kg, prevented body weight gain, increased total bilirubin, and decreased triglycerides and HDL. Histopathology showed granulomatous reactions. | [10] |
| Structurally Disrupted GNRs (via probe sonication) | Japanese Medaka (Oryzias latipes) Embryo | 20 µg/mL | Not specified | Increased embryo/larval mortality compared to non-disrupted GNRs. | [11] |
| Phospholipid-PEG modified O-GNRs (PL-PEG-O-GNRs) | Not specified (in vivo) | Not specified | Not specified | Found to be non-toxic and excreted from the body via the renal pathway. | [8] |
Experimental Protocols for Cytotoxicity Assessment
Standardized and well-characterized experimental protocols are essential for the reliable evaluation of GNR cytotoxicity. Below are detailed methodologies for commonly employed in vitro assays.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Remove the culture medium and expose the cells to various concentrations of GNR suspensions for a specified duration (e.g., 24, 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After incubation, remove the GNR-containing medium and wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
-
Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is compromised, LDH is released into the culture medium. The amount of LDH in the medium is proportional to the number of damaged cells.
-
Protocol:
-
Plate cells and treat with GNRs as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Transfer a known volume of the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
-
Oxidative Stress Assessment
Reactive Oxygen Species (ROS) Measurement
-
Principle: The production of ROS, such as superoxide (B77818) and hydroxyl radicals, is a common mechanism of nanoparticle-induced cytotoxicity.[7] Probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) are used to detect intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Culture and treat cells with GNRs as previously described.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Mechanistic Insights: Signaling Pathways and Workflows
The cytotoxicity of GNRs is often mediated by complex cellular signaling pathways. Understanding these pathways is crucial for designing safer and more effective biomedical applications.
GNR-Induced Apoptosis Signaling Pathway
Graphene-based materials can induce programmed cell death, or apoptosis, through various signaling cascades.[12]
Caption: GNR-induced apoptotic signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
A typical experimental workflow for assessing the in vitro cytotoxicity of GNRs involves several key steps, from material preparation to data analysis.
Caption: A standard workflow for in vitro GNR cytotoxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Pristine and Functionalized Carbon Nanotubes, Graphene, and Graphene Nanoribbons in Biomedicine - ProQuest [proquest.com]
- 3. Toxicology of Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Cell Specific Cytotoxicity and Uptake of Graphene Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell specific cytotoxicity and uptake of graphene nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Graphene Nanoribbons: Prospects of Application in Biomedicine and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo toxicological evaluation of graphene oxide nanoplatelets for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural disruption increases toxicity of graphene nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanisms of graphene-based materials-induced programmed cell death: a review of apoptosis, autophagy, and programmed necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, toxicity, biocompatibility, and biomedical applications of graphene and graphene-related materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Zethrene and Diaza-zethrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic properties of zethrene and its nitrogen-containing analogue, diaza-zethrene. The introduction of nitrogen atoms into the polycyclic aromatic hydrocarbon (PAH) framework of this compound significantly modulates its electronic characteristics, opening avenues for the design of novel organic electronic materials. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying structure-property relationships.
Core Concepts: The Impact of Aza-Substitution
This compound is a fascinating polycyclic aromatic hydrocarbon known for its unique electronic structure, characterized by a significant diradical character in its ground state.[1][2] This property imparts distinct optical and electronic features. The strategic substitution of carbon atoms with nitrogen atoms, a concept known as aza-substitution, is a powerful tool to fine-tune the electronic properties of PAHs. In the case of this compound, the introduction of nitrogen atoms to form diaza-zethrene derivatives has been shown to enhance electron-accepting capabilities, a crucial attribute for n-type organic semiconductors.[3]
dot
Caption: Logical relationship of aza-substitution on this compound's electronic properties.
Quantitative Comparison of Electronic Properties
The following table summarizes key experimental and computational data for this compound and a representative diaza-zethrene derivative, 7,14-diazathis compound bisimide. It is important to note that direct experimental data for the parent 7,14-diazathis compound is limited in the reviewed literature, and thus a highly functionalized derivative is used for comparison, highlighting the potent effect of nitrogen incorporation.
| Property | This compound | 7,14-Diazathis compound Bisimide (a derivative) |
| HOMO Energy Level | Not explicitly found | - |
| LUMO Energy Level | -2.34 eV (calculated)[3] | -4.3 eV (experimental)[3] |
| HOMO-LUMO Gap (ΔE) | ~1.9 eV (experimental, from optical absorption) | 1.73 V (electrochemical)[3] |
| First Reduction Potential (E_red1) | -1.76 V (vs. Fc/Fc+) | -0.49 V (vs. Fc/Fc+)[3] |
Experimental Protocols
The characterization of the electronic properties of this compound and diaza-zethrene relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials (oxidation and reduction potentials) of the compounds, which are used to estimate the HOMO and LUMO energy levels.
Methodology:
-
Solution Preparation: The compound of interest is dissolved in a suitable, dry, and degassed organic solvent (e.g., dichloromethane, tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, [Bu4N][PF6]).[3]
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgNO3 or saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured.
-
Data Analysis: The potential at which a peak in the current occurs corresponds to a redox event. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, often referenced against an internal standard like the ferrocene/ferrocenium (Fc/Fc+) couple.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the optical HOMO-LUMO gap by measuring the absorption of light as a function of wavelength.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., dichloromethane, chloroform).
-
Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.
-
Measurement: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 800 nm.
-
Data Analysis: The absorption spectrum is plotted, and the onset of the lowest energy absorption band is used to calculate the optical HOMO-LUMO gap (E_gap) using the equation: E_gap = hc/λ_onset, where h is Planck's constant, c is the speed of light, and λ_onset is the wavelength at the absorption onset.
dot
Caption: Experimental workflow for determining electronic properties.
Conclusion
The incorporation of nitrogen atoms into the this compound framework profoundly alters its electronic properties. As evidenced by the comparative data, aza-substitution in the form of diaza-zethrene bisimide leads to a significant lowering of the LUMO energy level and a dramatic positive shift in the reduction potential.[3] This indicates a substantially increased electron affinity, making diaza-zethrene derivatives promising candidates for n-type organic semiconductors in various electronic applications. While the parent this compound exhibits inherent electron-accepting properties, the strategic placement of nitrogen atoms provides a powerful method for enhancing this characteristic. Further research into different isomers and substitution patterns of diaza-zethrenes will undoubtedly lead to the development of new high-performance organic electronic materials.
References
Safety Operating Guide
Navigating the Disposal of Zethrene: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any work that will generate Zethrene waste, it is imperative to establish a designated work area. This area should be clearly labeled with "DANGER – CHEMICAL CARCINOGEN" to restrict access to authorized personnel only.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear disposable, chemical-resistant gloves at all times.[2] After handling, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
-
Lab Coat: A fully fastened lab coat is mandatory to protect from potential skin contact.[3]
-
Eye Protection: Safety glasses or goggles should be worn to prevent eye exposure.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, work must be conducted within a certified chemical fume hood or a Class II type B Biological Safety Cabinet.[3]
Work Surface Preparation: To prevent contamination of benchtops and equipment, cover work surfaces with absorbent, plastic-backed paper or place materials in a stainless steel or plastic tray.[3]
Step-by-Step this compound Disposal Plan
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated gloves, bench paper, and pipette tips, in a dedicated, puncture-proof container. This container must be clearly labeled as "HAZARDOUS WASTE: this compound, Solid" and "DANGER – CHEMICAL CARCINOGEN".[2] Keep solid and liquid waste separate.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container, such as a glass bottle.[4] The container must be securely sealed and labeled "HAZARDOUS WASTE: this compound, Liquid" with the solvent composition and estimated concentration. Do not overfill liquid waste containers; a maximum of 90% capacity is recommended to allow for expansion.[4]
-
Incompatible Wastes: Ensure that this compound waste is not mixed with incompatible chemicals. Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.[5]
-
-
Storage of Waste:
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2]
-
The primary recommended disposal method for PAHs is high-temperature incineration in a licensed hazardous waste facility.[6] Rotary kiln incineration at temperatures between 820 to 1,600 °C is effective for many PAHs.[6]
-
Other potential disposal methods for PAHs, although less common for laboratory-scale waste, include chemical oxidation.[6]
-
Quantitative Data for Polycyclic Aromatic Hydrocarbons
The following table summarizes general exposure limits for some PAHs. Note that these are not specific to this compound and should be used for informational purposes only.
| Parameter | Value | Regulating Body |
| OSHA PEL (Coal Tar Pitch Volatiles) | 0.2 mg/m³ (8-hour TWA) | OSHA |
| OSHA PEL (Mineral Oil Mist) | 5 mg/m³ (8-hour TWA) | OSHA |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. jefferson.edu [jefferson.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. danielshealth.com [danielshealth.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling and Disposal of Zethrene
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Zethrene in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on its known chemical properties as a polycyclic aromatic hydrocarbon (PAH) and its reactivity, particularly its sensitivity to light. These guidelines are intended to supplement, not replace, institutional safety protocols and professional judgment.
This compound is a polycyclic aromatic hydrocarbon that is deep-red in color and sensitive to light, with complete decomposition observed within 12 hours under a sunlight lamp.[1] Its nature as a PAH and its reactivity necessitate careful handling to minimize exposure and ensure laboratory safety.
Essential Safety Information
Due to the limited availability of specific toxicity data for this compound, it should be handled with the same precautions as other potentially hazardous polycyclic aromatic hydrocarbons. Engineering controls, such as the use of a certified chemical fume hood or a glove box, are paramount to prevent inhalation of any potential dust or fumes.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when working with this compound. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 or NIOSH standards. A face shield may be required for splash hazards. | Protects against potential splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, with a minimum layer thickness of 0.11 mm) inspected before use. A flame-resistant lab coat worn over long-sleeved clothing. | Prevents skin contact with the chemical. This compound's reactivity suggests the need for durable and appropriate glove material. |
| Respiratory Protection | To be used if engineering controls are insufficient or during spill cleanup. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended. | Minimizes the risk of inhaling fine particles or vapors. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Property | Value |
| Molecular Formula | C₂₄H₁₄ |
| Molar Mass | 302.376 g·mol⁻¹[1] |
| Appearance | Deep-red solid[1] |
| Melting Point | 262 °C[1] |
| Solubility | Soluble in solvents like xylene |
| Light Sensitivity | Decomposes completely within 12 hours under a sunlight lamp[1] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is critical for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines the standard operating procedure for working with this compound.
Step-by-Step Handling Procedures
-
Preparation : Before handling this compound, ensure that the designated work area (a chemical fume hood or glove box) is clean and operational. Don all required personal protective equipment.
-
Aliquotting : Weigh the required amount of this compound in a contained manner to prevent dispersal. Given its light sensitivity, it is advisable to minimize exposure to ambient light.
-
Reaction Setup : If this compound is to be used in a reaction, set up the apparatus within the controlled environment. This compound has been noted to react with maleic anhydride, indicating its reactivity.
-
Storage : Store this compound in a tightly sealed, light-proof container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The storage area should be cool, dry, and well-ventilated.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation : Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container. Liquid waste containing this compound should be collected in a separate, compatible, and labeled container.
-
Containerization : Use robust, leak-proof containers for all this compound waste. Ensure containers are kept closed when not in use.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation and the name of the responsible individual.
-
Pickup and Disposal : Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
